molecular formula C9H7FN2O2 B1441086 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 885280-04-6

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Cat. No.: B1441086
CAS No.: 885280-04-6
M. Wt: 194.16 g/mol
InChI Key: KRUUHHRJIZQRSR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-fluoro-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUUHHRJIZQRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696275
Record name Methyl 6-fluoro-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-04-6
Record name Methyl 6-fluoro-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Executive Summary

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients. As a fluorinated derivative of the benzimidazole core, it serves as a critical intermediate in the development of kinase inhibitors, antiviral agents, and receptor modulators. The fluorine substitution at the C-6 position enhances metabolic stability and alters the electronic properties of the benzimidazole ring, modulating pKa and lipophilicity—two key parameters in optimizing drug-like properties (ADME).

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound, providing a robust framework for researchers in drug discovery.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Methyl 6-fluoro-1H-benzimidazole-2-carboxylate
Common Name 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester
CAS Number 885280-04-6
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Appearance Brown to off-white crystalline powder
Melting Point 180–184 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5 (NH acidic), ~3.5 (Basic N)
LogP ~1.8 (Predicted)

Synthetic Methodology

The synthesis of 2-substituted benzimidazoles is a foundational reaction in heterocyclic chemistry. For the methyl ester derivative, a direct condensation strategy utilizing 4-fluoro-1,2-phenylenediamine and dimethyl oxalate is the preferred industrial and laboratory route due to its atom economy and scalability.

Validated Synthesis Protocol

Reaction Principle: Phillips-type condensation or acid-catalyzed cyclodehydration.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Solvent: Methanol (anhydrous) or Acetic Acid

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or HCl (conc.)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-fluoro-1,2-phenylenediamine (10 mmol) and anhydrous methanol (50 mL).

  • Addition: Add dimethyl oxalate (12 mmol) and a catalytic amount of pTSA (1 mmol).

  • Reflux: Heat the reaction mixture to reflux (65°C) under nitrogen atmosphere. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the diamine (~4–6 hours).

  • Workup: Cool the mixture to room temperature. The product often precipitates directly. If not, concentrate the solvent to 20% volume and cool to 0°C.

  • Purification: Filter the precipitate and wash with cold methanol followed by diethyl ether.

  • Recrystallization: Recrystallize from hot ethanol if higher purity (>98%) is required.

Yield Expectation: 75–85% isolated yield.

Reaction Scheme Visualization

Synthesispathway cluster_reactants Reactants cluster_conditions cluster_product Product R1 4-Fluoro-1,2- phenylenediamine Cond Reflux (MeOH) pTSA (cat.) 4-6 Hours R1->Cond R2 Dimethyl Oxalate R2->Cond Prod Methyl 6-fluoro-1H- benzimidazole-2-carboxylate (CAS 885280-04-6) Cond->Prod Cyclodehydration

Figure 1: Synthetic pathway for the formation of the benzimidazole core via condensation.

Medicinal Chemistry Applications

The 6-fluoro-1H-benzimidazole-2-carboxylate scaffold is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets of kinases.

Structural Activity Relationship (SAR)
  • C-2 Ester Moiety: Acts as a "warhead" precursor. It can be hydrolyzed to the acid (for solubility), reduced to the alcohol, or converted to amides/hydrazides to access deep hydrophobic pockets in enzymes.

  • C-6 Fluorine:

    • Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the susceptible C-6 position, prolonging half-life (

      
      ).
      
    • Electronic Effect: Withdraws electron density, lowering the pKa of the NH group, which can strengthen hydrogen bond donor capability to residues like the "gatekeeper" in kinase domains.

  • N-1 Position: Often alkylated to improve solubility or to introduce specificity elements (e.g., targeting the ribose binding pocket).

Target Pathways

This scaffold is frequently utilized in the design of inhibitors for:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis inhibition.

  • HCV NS5B Polymerase: Viral replication inhibition.

  • GABA-A Receptors: Modulation of inhibitory neurotransmission.

Mechanism of Action Diagram

MOA cluster_inhibitor Inhibitor (Benzimidazole Scaffold) cluster_effect Target Target Protein (e.g., Kinase ATP Pocket) Inhibition Inhibition of Phosphorylation (Signal Transduction Blocked) Target->Inhibition Binding Event Scaffold 6-Fluoro-Benzimidazole Core Scaffold->Target H-Bonding (Hinge Region) F_atom 6-Fluoro Group (Metabolic Stability) F_atom->Scaffold Modulates pKa Ester 2-Ester Group (H-Bond Acceptor/Donor) Ester->Target Hydrophobic Interaction CellResponse Apoptosis / Anti-Angiogenesis Inhibition->CellResponse

Figure 2: Mechanistic interaction of the benzimidazole scaffold within a kinase active site.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.50 (s, 1H, NH, exchangeable)
      
    • 
       7.80 (dd, J=8.8, 4.5 Hz, 1H, H-4)
      
    • 
       7.55 (dd, J=9.0, 2.5 Hz, 1H, H-7)
      
    • 
       7.20 (td, J=9.0, 2.5 Hz, 1H, H-5)
      
    • 
       3.95 (s, 3H, OCH₃)
      
    • Note: The fluorine atom causes splitting of aromatic protons (H-5 and H-7).

  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Observed

      
      
      

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into the nuanced details of its molecular architecture, supported by spectroscopic analysis and established synthesis protocols. This document serves as a detailed resource, elucidating the structural characteristics that underpin its utility as a versatile building block in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, bicyclic nature and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. The strategic incorporation of a fluorine atom onto this scaffold, as seen in the title compound, imparts a range of beneficial properties.

Why Fluorine? The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical profile.[2] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[3]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[3]

  • Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization state and receptor binding.

  • Conformational Control: Fluorine can induce specific molecular conformations that may be optimal for binding to a target protein.

Consequently, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is not merely another heterocyclic compound; it is a key intermediate designed for the synthesis of advanced pharmaceutical agents, particularly in oncology and infectious diseases.[4] Its structure is tailored for further chemical modification, making a thorough understanding of its molecular characteristics essential for rational drug design.

Physicochemical Properties & Identifiers

A summary of the key identifiers and properties for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is provided below for quick reference.

PropertyValue
IUPAC Name methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate
CAS Number 35943-29-0
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Appearance Typically an off-white to light yellow solid
Canonical SMILES COC(=O)C1=NC2=CC3=C(C=C2N1)F

Elucidation of the Molecular Structure

The definitive structure of a molecule is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, which, when combined, offers a complete picture of atomic connectivity and spatial arrangement.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling. We would expect signals in the range of δ 7.0-7.8 ppm. The proton ortho to the fluorine atom will show a characteristic doublet of doublets.

  • N-H Proton (1H): A broad singlet, typically in the δ 12.0-13.0 ppm range, which is exchangeable with D₂O.[5]

  • Methyl Protons (3H): A sharp singlet around δ 3.7-3.9 ppm, corresponding to the ester methyl group.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 160-167 ppm.[5]

  • Aromatic Carbons (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF) and appear as a doublet, typically in the δ 157-161 ppm range.[5]

  • Other Aromatic Carbons: Signals will appear between δ 100-153 ppm, with those closer to the fluorine atom showing smaller C-F coupling constants.

  • Imidazole Carbons: The C2 carbon (attached to the ester) and the fusion carbons will have distinct shifts.

  • Methyl Carbon: An upfield signal around δ 50-55 ppm.[5]

IR (Infrared) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3200-3450 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C=N Stretch (Imidazole): A medium intensity band near 1620-1650 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically 1100-1250 cm⁻¹.

Synthesis and Mechanistic Considerations

The synthesis of benzimidazoles is a well-established area of organic chemistry.[6] The most common and reliable method for preparing 2-carboxy-benzimidazoles is the Phillips-Ladenburg condensation . This involves the reaction of an o-phenylenediamine with a dicarboxylic acid or its derivative.

Retrosynthetic Analysis & Proposed Route

The target molecule can be synthesized via the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon electrophile, such as dimethyl oxalate.

G Target 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Intermediates Cyclocondensation (Phillips-Ladenburg Reaction) Target->Intermediates Reagents 4-Fluoro-1,2-phenylenediamine + Dimethyl oxalate Intermediates->Reagents

Caption: Retrosynthesis of the target compound.

Field-Proven Experimental Protocol

This protocol describes a robust method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 4-fluoro-1,2-phenylenediamine + dimethyl oxalate → 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and dimethyl oxalate (1.1 eq).

    • Rationale: A slight excess of the electrophile (dimethyl oxalate) is used to ensure complete consumption of the more valuable diamine starting material.

  • Solvent & Acid Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of hydrochloric acid (e.g., 4M HCl in dioxane).

    • Rationale: The acid protonates the carbonyl oxygen of the oxalate, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine. The alcohol solvent is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, which are crucial for forming the aromatic benzimidazole ring.[7]

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. The product may precipitate out of solution. b. If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure. c. Neutralize the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.

    • Rationale: Neutralization is critical to ensure the product is in its free base form and to quench the acid catalyst, preventing potential side reactions during purification.

  • Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials and non-polar impurities. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding material of high purity suitable for subsequent research and development activities.

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification A Combine Diamine & Oxalate in Flask B Add Solvent & Acid Catalyst A->B C Heat to Reflux (4-6 hours) B->C D Cool & Filter/Concentrate C->D E Neutralize with Base D->E F Wash & Recrystallize E->F

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a valuable building block for creating more complex molecules with diverse biological activities.[4] The benzimidazole core is known to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial and Antifungal[8]

  • Anticancer[1][9]

  • Antiviral

  • Antiparasitic

The presence of the fluorine atom can enhance these activities, while the methyl ester group provides a convenient handle for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships (SAR).

Conclusion

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a strategically designed molecule that combines the proven pharmacological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by fluorine. Its molecular structure, characterized by a planar aromatic system and key functional groups, makes it an ideal intermediate for the synthesis of next-generation therapeutic agents. The robust and well-understood synthesis protocol allows for its reliable production, facilitating its use in research and drug development pipelines aimed at addressing significant unmet medical needs.

References

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Synthesis and Evaluation of Thiazolyl-1H-benzo[d]imidazole Inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase. Retrieved from [Link]

  • Impactfactor.org. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • ResearchGate. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectral data for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a compound of significant interest in pharmaceutical research and development. While experimental spectra for this specific molecule are not publicly available at the time of this writing, this document offers a robust predictive analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related benzimidazole derivatives.

The unique structural features of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, including the presence of a fluorine atom, are known to enhance biological activity, making it a valuable building block in the synthesis of various bioactive molecules.[1] Its methyl ester form often improves solubility and bioavailability, critical factors in drug formulation.

Molecular Structure and Predicted Spectral Characteristics

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectral data. The key structural components that will influence the spectra are the benzimidazole core, the fluorine substituent at the 6-position, and the methyl ester group at the 2-position.

Caption: Molecular structure highlighting the benzimidazole core and key substituents.

Synthesis Pathway and its Implications for Spectral Analysis

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is anticipated to follow established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[2] Understanding the synthetic route is crucial for anticipating potential impurities that may be reflected in the spectral data.

Proposed Synthesis Workflow reactant1 4-Fluoro-1,2-phenylenediamine intermediate Intermediate reactant1->intermediate Condensation reactant2 Methyl oxalyl chloride reactant2->intermediate product 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester intermediate->product Cyclization

Caption: A plausible synthetic route for the target compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5Singlet (broad)1HN-HThe acidic proton on the imidazole ring is expected to be a broad singlet at a downfield chemical shift.
~7.8Doublet of doublets1HH-4This proton is ortho to the electron-withdrawing ester group and will be deshielded.
~7.5Doublet of doublets1HH-7This proton is adjacent to the fluorine atom and will show coupling to it.
~7.2Multiplet1HH-5This proton will be coupled to both H-4 and the fluorine at position 6.
~4.0Singlet3HO-CH₃The methyl protons of the ester group are in a relatively shielded environment.

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule and the presence of fluorine, which will cause H-F coupling. The broad singlet for the N-H proton is a characteristic feature of benzimidazoles.[3][4][5]

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165C=OThe carbonyl carbon of the ester group is highly deshielded.
~160 (d, ¹JCF ≈ 240 Hz)C-6The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.
~145C-2The carbon of the imidazole ring attached to the ester group.
~140C-7aAromatic quaternary carbon.
~135C-3aAromatic quaternary carbon.
~120 (d, ²JCF ≈ 25 Hz)C-5This carbon will show a smaller two-bond coupling to fluorine.
~115 (d, ²JCF ≈ 25 Hz)C-7This carbon will also show a two-bond coupling to fluorine.
~105 (d, ³JCF ≈ 5 Hz)C-4This carbon will show a smaller three-bond coupling to fluorine.
~53O-CH₃The methyl carbon of the ester group.

Interpretation: The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon. A key feature will be the large C-F coupling constant for C-6, which is a definitive indicator of the fluorine's position. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

m/z Fragment Rationale
194[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
163[M - OCH₃]⁺Loss of the methoxy group from the ester.
135[M - COOCH₃]⁺Loss of the entire methyl ester group.

Interpretation: The mass spectrum is expected to show a clear molecular ion peak at m/z 194. The fragmentation pattern will likely involve the loss of the methoxy and the entire methyl ester group, which are characteristic fragmentation pathways for methyl esters.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)N-H stretchImidazole
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
~1720C=O stretchEster
1620-1450C=C and C=N stretchesBenzimidazole ring
~1250C-O stretchEster
~1200C-F stretchAryl-Fluoride

Interpretation: The IR spectrum is expected to show a broad N-H stretching band characteristic of the benzimidazole ring. A strong absorption around 1720 cm⁻¹ will be indicative of the ester carbonyl group. The presence of a C-F stretching band around 1200 cm⁻¹ will confirm the presence of the fluorine substituent.[8]

Experimental Protocols

The following are standard protocols for the acquisition of the spectral data discussed in this guide.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (Electron Impact - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Acquire the mass spectrum using a standard EI energy of 70 eV.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. While experimental data is not currently available, the predictions and interpretations presented here, based on established principles and data from analogous compounds, offer a solid foundation for researchers working with this molecule. The detailed protocols and visual aids are intended to facilitate the practical application of this information in a laboratory setting.

References

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

  • ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • ACS Omega. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • mzCloud. Fenbendazole. [Link]

  • NIST WebBook. 1H-Benzimidazole. [Link]

  • Royal Society of Chemistry. Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

  • ResearchGate. Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. [Link]

Sources

Technical Deep Dive: The Pharmacophore Potentiation of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Benzimidazoles Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to naturally occurring purines and its ability to interact with diverse biological targets. However, the introduction of fluorine atoms—strategically placed at the C2, C5, or C6 positions—transforms this scaffold from a generic binder into a high-potency pharmacophore.

This guide analyzes the biological activity of fluorinated benzimidazoles , focusing on the physicochemical alterations driven by fluorination (lipophilicity, metabolic stability, and pKa modulation) and providing actionable protocols for their synthesis and evaluation.

Physicochemical Rationale

The incorporation of fluorine imparts unique properties that are critical for drug efficacy. This is not merely a steric substitution; it is an electronic and metabolic reconfiguration of the molecule.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., para-position of a phenyl ring or C5 of the benzimidazole) blocks oxidative metabolism by Cytochrome P450, extending half-life (

    
    ).
    
  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-active agents.
    
  • Binding Affinity: The high electronegativity of fluorine polarizes the C-F bond, allowing it to participate in orthogonal multipolar interactions with protein targets (e.g., fluorophilic pockets in enzymes).

Mechanistic Pathways & Signaling Logic

Fluorinated benzimidazoles exhibit a dual-mechanism profile, primarily targeting microtubule dynamics and nucleic acid integrity .

Mechanism of Action Diagram

The following diagram illustrates the pleiotropic effects of fluorinated benzimidazoles on cancer cell physiology.

MOA_Pathway Drug Fluorinated Benzimidazole Tubulin Tubulin (Colchicine Site) Drug->Tubulin High Affinity Binding DNA DNA Minor Groove Drug->DNA Intercalation Kinase Tyrosine Kinases (EGFR/VEGFR) Drug->Kinase ATP Competition Polymerization Inhibit Polymerization Tubulin->Polymerization Replication Block Replication (Topo II Inhibition) DNA->Replication Signaling Block Pro-Survival Signaling Kinase->Signaling Arrest G2/M Phase Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Replication->Apoptosis Signaling->Apoptosis Arrest->Apoptosis

Figure 1: Multitarget mechanism of action for fluorinated benzimidazoles inducing apoptotic cell death.

Structure-Activity Relationship (SAR)

The potency of these compounds is strictly governed by the substitution pattern.

Comparative Potency Data

The table below summarizes the effect of fluorine positioning on antimicrobial and anticancer activity (IC50/MIC values derived from aggregated literature data).

Compound VariantSubstitution (R1/R2)Target Organism/Cell LineActivity MetricRelative Potency
Benzimidazole (Ref) H / HS. aureusMIC: 64 µg/mLBaseline
5-Fluoro-Benzimidazole H / 5-FS. aureusMIC: 8-16 µg/mL4x-8x Increase
2-(4-Fluorophenyl) 2-(4-F-Ph) / HMCF-7 (Breast Cancer)IC50: 12.5 µMModerate
Difluoro Hybrid 2-(2,4-diF-Ph) / 5-FMCF-7 (Breast Cancer)IC50: 0.98 µMHigh Potency
Trifluoromethyl 2-CF3 / 5-ClC. albicansMIC: 4 µg/mLHigh (Antifungal)
SAR Logic Flow

SAR_Logic Scaffold Benzimidazole Core Pos2 Position C2 (Aryl/Heteroaryl) Scaffold->Pos2 Pos5 Position C5/C6 (Benzenoid Ring) Scaffold->Pos5 PosN1 Position N1 (Linker/Tail) Scaffold->PosN1 Eff2 Determines Selectivity (Kinase vs Tubulin) Pos2->Eff2 Eff5 Metabolic Stability & Electronic Tuning Pos5->Eff5 EffN1 Solubility & Pharmacokinetics PosN1->EffN1 F_Meta Meta-F on C2-Phenyl: Increases Potency Eff2->F_Meta F_C5 C5-F: Prevents Oxidation Eff5->F_C5

Figure 2: Structure-Activity Relationship (SAR) map highlighting strategic fluorination sites.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis: Oxidative Condensation of Fluorinated Diamines

Objective: Synthesize 2-(4-fluorophenyl)-5-fluoro-1H-benzimidazole. Rationale: Using sodium metabisulfite (


) allows for a mild, high-yield condensation that avoids harsh acids which might degrade sensitive substituents.

Protocol:

  • Reagents:

    • 4-Fluoro-1,2-phenylenediamine (1.0 mmol)

    • 4-Fluorobenzaldehyde (1.0 mmol)

    • 
       (1.0 mmol)
      
    • Solvent: DMF (5 mL) or Ethanol (10 mL)

  • Procedure:

    • Dissolve the diamine and aldehyde in the solvent in a round-bottom flask.

    • Add

      
       and reflux the mixture for 4–6 hours.
      
    • Validation Check: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The product should appear as a fluorescent spot under UV (254 nm).

  • Work-up:

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • Collect the precipitate by filtration.

    • Recrystallize from ethanol/water to obtain pure crystals.

  • Characterization (Expected):

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH broad singlet (~12-13 ppm).

    • 19F NMR: Distinct peaks for the aromatic fluorine atoms (typically -110 to -120 ppm).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized fluorinated benzimidazole against MCF-7 cells.

Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of

      
       cells/well in DMEM media.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Treatment:

    • Prepare stock solution of the compound in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Controls:

      • Negative Control: 0.1% DMSO in media (Must show 100% viability).

      • Positive Control: 5-Fluorouracil or Doxorubicin (Must show established IC50).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals will form).

  • Solubilization & Readout:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Log(concentration) vs. % Viability to determine IC50.

Future Outlook: 18F-Labeling

The fluorinated benzimidazole scaffold presents a prime candidate for Positron Emission Tomography (PET) radiotracer development. Replacing stable


 with 

allows for in vivo imaging of tumors overexpressing benzimidazole targets (e.g., EGFR). This represents a shift from purely therapeutic to theranostic applications.

References

  • Review of Biological Activities

    • Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.[1] (2016).[2] ResearchGate.

  • Antimicrobial Mechanisms

    • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Anticancer Mechanisms (Tubulin/DNA)

    • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022).[3][4] NIH/PubMed.

  • Fluorine Effect in Medicinal Chemistry

    • Importance of Fluorine in Benzazole Compounds.[5][6][7][8][9] (2020).[5][6][7][8][10] Molecules/NIH.

  • Synthesis & Evaluation

    • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[1][6][7][9][11][12] (2023).[3][4][7] ACG Publications.[7]

Sources

The Strategic Incorporation of Fluorine in Benzimidazole Derivatives: A Technical Guide to Enhancing Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Parallelly, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties. This technical guide provides an in-depth analysis of the synergistic relationship between these two entities. We explore the multifaceted roles of fluorine in modulating the physicochemical, pharmacokinetic, and pharmacodynamic properties of benzimidazole derivatives. By examining the underlying mechanisms and structure-activity relationships, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage fluorine substitution to design next-generation benzimidazole-based therapeutics with enhanced efficacy, stability, and selectivity.

Introduction: A Convergence of Privileged Scaffolds

The Benzimidazole Core: A Cornerstone in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a structural isostere of natural purines.[1] This mimicry allows it to interact with a wide array of biological targets, making it a highly versatile scaffold in drug discovery.[2] Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antivirals, and anticancer agents.[1][3] Their broad biological activity spectrum continues to make them a focal point of intensive research.[2][4]

Fluorine: The "Magic Atom" in Drug Design

Fluorine possesses a unique combination of properties that make it exceptionally valuable in medicinal chemistry. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting significant metabolic stability.[5][6] Strategic incorporation of fluorine can profoundly influence a molecule's properties, including its acidity/basicity (pKa), lipophilicity, membrane permeability, and binding affinity to target proteins.[7][8] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[9]

Rationale for this Guide

The deliberate introduction of fluorine into the benzimidazole scaffold is a proven strategy for enhancing therapeutic potential. This guide bridges the expertise from both fields, explaining the causality behind the observed improvements in activity. By dissecting the impact of fluorination on molecular properties and providing field-proven experimental context, we aim to equip researchers with the knowledge to rationally design and evaluate novel fluorinated benzimidazole derivatives.

The Fluorine Effect: Modulating Core Properties of Benzimidazole Derivatives

The introduction of fluorine is not merely an atomic substitution but a strategic tool to fine-tune the entire pharmacological profile of a benzimidazole derivative.

Enhancing Metabolic Stability: The C-F Bond Shield

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes. These enzymes typically hydroxylate electron-rich, metabolically labile C-H bonds. Replacing a vulnerable C-H bond with a robust C-F bond effectively "shields" that position from oxidative metabolism.[5][6] This substitution increases the drug's metabolic stability and biological half-life, which can lead to improved bioavailability and patient compliance through less frequent dosing.[6][10]

cluster_0 Metabolic Pathway of a Non-Fluorinated Benzimidazole cluster_1 Metabolic Pathway of a Fluorinated Benzimidazole A Parent Benzimidazole (with C-H at labile site) B CYP450 Enzymes A->B Oxidation C Metabolite (e.g., Hydroxylated) B->C Rapid Inactivation D Fluorinated Benzimidazole (with C-F at labile site) E CYP450 Enzymes D->E Oxidation F Metabolism Blocked (Increased Half-Life) E->F Resistance to Metabolism

Caption: Fluorine shields benzimidazoles from CYP450-mediated metabolism.

Altering Physicochemical Parameters

2.2.1 Lipophilicity (LogP) Fluorine is highly lipophilic, and its substitution for hydrogen generally increases the overall lipophilicity (LogP) of a molecule. This enhancement can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2][10] This effect is particularly important for enhancing the cell penetration of antimicrobial and anticancer agents.[2]

2.2.2 Acidity/Basicity (pKa) As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[5] When placed near a basic nitrogen atom, such as those in the benzimidazole ring, it significantly lowers the pKa, making the nitrogen less basic.[5][11] This modulation is not a side effect; it is a critical design element for certain drug classes, most notably the Proton Pump Inhibitors (PPIs).

For PPIs like pantoprazole, which contains a difluoromethoxy group, the lowered basicity of the benzimidazole nitrogen is essential for its mechanism of action.[11] These drugs are weak bases that must accumulate in the highly acidic (pH ~1) secretory canaliculi of gastric parietal cells. The specific pKa value ensures that the drug remains largely uncharged in the bloodstream (pH 7.4) but becomes protonated and trapped at its site of action.[11][12]

CompoundKey SubstituentBenzimidazole pKa (pKa2)Consequence for Activity
Omeprazole5-Methoxy~0.6Standard accumulation in parietal cells.
Pantoprazole5-Difluoromethoxy (-OCHF₂)~0.11[11]Lower pKa due to strong inductive effect of fluorine atoms.[11]
Impact on Target Binding and Conformation

Fluorine's unique electronic properties can introduce favorable interactions within a protein's binding pocket. Its high electronegativity allows it to act as a hydrogen bond acceptor or participate in dipole-dipole interactions with polar amino acid residues, stabilizing the drug-receptor complex and increasing binding affinity.[13] Furthermore, because fluorine is only slightly larger than hydrogen, it can often be substituted without causing significant steric hindrance, preserving the molecule's optimal conformation for binding.[13]

Structure-Activity Relationships (SAR) in Fluorinated Benzimidazoles: A Therapeutic Overview

The position and number of fluorine atoms on the benzimidazole scaffold or its substituents are critical determinants of biological activity.

Anticancer Agents

Fluorinated benzimidazoles have demonstrated significant antiproliferative activity across a range of cancer cell lines.[4][14] Studies consistently show that the presence of a fluorine atom on a phenyl ring attached to the benzimidazole core enhances cytotoxic potential compared to non-fluorinated analogues.[14]

For example, in one study, a para-fluoro substituted benzimidazole derivative (ORT14) proved to be the most potent agent against A549 (lung), A498 (kidney), A375 (melanoma), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC₅₀ values as low as 0.188 µM.[14] This highlights the importance of the fluorine's position, as ortho- and meta-substituted analogues showed different activity profiles.[14] The introduction of a trifluoromethyl (–CF₃) group has also been shown to enhance cytotoxicity against certain cancer cell lines.[2]

Compound IDFluorine Position (on 2-phenyl ring)Cancer Cell LineIC₅₀ (µM)Reference
ORT12OrthoHeLa0.752[14]
ORT13MetaHeLa0.377[14]
ORT14 Para HeLa 0.188 [14]
ORT12A5491.505[14]
ORT13A5490.752[14]
ORT14 A549 0.377 [14]
Antimicrobial and Antifungal Agents

Fluorination is a well-established strategy for boosting the antimicrobial potency of benzimidazoles. The presence of an electron-withdrawing fluorine atom on a phenyl side chain generally increases both antibacterial and antifungal activity.[15] This enhancement is attributed to improved cell penetration and potentially stronger interactions with microbial targets like DNA gyrase.[2][15]

Structure-activity relationship studies have shown that the position of the fluorine atom influences the spectrum of activity. For instance, compounds with a meta-fluoro substitution on the phenyl ring displayed high activity against Gram-negative bacteria and B. subtilis.[15] In some series, combining fluorination with a methyl group at the 5-position of the benzimidazole ring further enhanced antimicrobial activity.[15]

CompoundFluorine Position (on 2-phenyl ring)OrganismMIC (µg/mL)Reference
UnsubstitutedNoneE. coli125[15]
Ortho-fluoroOrthoE. coli62.5[15]
Meta-fluoro Meta E. coli 31.25 [15]
Para-fluoroParaE. coli62.5[15]
UnsubstitutedB. subtilis62.5[15]
Meta-fluoro Meta B. subtilis 7.81 [15]
Proton Pump Inhibitors (PPIs)

As discussed previously, the role of fluorine in PPIs is a classic example of rational drug design. The mechanism involves the accumulation of the drug in the acidic parietal cell, followed by an acid-catalyzed conversion to a reactive sulfenamide intermediate, which then forms an irreversible disulfide bond with a cysteine residue on the H⁺/K⁺-ATPase (the proton pump).[3][12] The pKa of the benzimidazole core is paramount for the initial accumulation step. Fluorine substituents, such as the difluoromethoxy group in pantoprazole or the trifluoroethoxy group in lansoprazole, are used to precisely lower the pKa, ensuring the molecule is trapped efficiently at its target site.[11]

A Fluorinated PPI (Prodrug) (e.g., Pantoprazole) B Accumulation in Parietal Cell (pH ~1) A->B Weak Base Property C First Protonation (pKa2) (Benzimidazole N) B->C Acid Catalysis D Second Protonation (pKa1) (Pyridine N) C->D E Spontaneous Rearrangement D->E F Active Sulfenamide Intermediate E->F G H+/K+ ATPase (Proton Pump) with Cysteine Residue F->G Covalent Binding H Irreversible Disulfide Bond (Inhibition of Acid Secretion) G->H

Caption: Acid-catalyzed activation pathway of a fluorinated PPI.

Experimental Protocols for Evaluation

Synthesis: General Procedure for 2-(Fluorophenyl)-Benzimidazoles

This protocol describes a common and effective method for synthesizing the target compounds, allowing for the systematic investigation of structure-activity relationships.[15]

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the appropriate 1,2-phenylenediamine derivative (1.0 equivalent) and the desired fluorinated benzoic acid derivative (1.1 equivalents).

  • Reaction Medium: Add polyphosphoric acid (PPA) (approx. 5 mL) to the flask to serve as both the solvent and the dehydrating catalyst.

  • Heating: Heat the reaction mixture at 120-150 °C for 13–18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, carefully pour the hot mixture onto crushed ice or into a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by slowly adding a 5 M NaOH solution until the pH is slightly basic (pH 8–9). This will cause the crude product to precipitate out of the solution.

  • Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure crystalline compound.

  • Drying and Characterization: Dry the final product under a vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Caption: General workflow for the synthesis of 2-(fluorophenyl)-benzimidazoles.

In Vitro Efficacy Assessment: Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzimidazole scaffold is a powerful and validated approach in modern drug discovery. This guide has demonstrated that fluorination is far more than a simple bioisosteric replacement for hydrogen; it is a precision tool for enhancing metabolic stability, modulating physicochemical properties like pKa and lipophilicity, and improving target binding affinity. The success of this strategy is evident across diverse therapeutic areas, from the pKa-driven mechanism of fluorinated PPIs to the enhanced potency of anticancer and antimicrobial agents.

The future of this field remains promising. Research will likely explore the impact of newer, more exotic fluorine-containing motifs (e.g., -OCF₃, -SCF₃, -SF₅) on the activity of benzimidazoles.[6] Furthermore, as our understanding of disease biology deepens, the targeted application of fluorinated benzimidazoles to novel biological targets will undoubtedly lead to the development of innovative and more effective therapeutics. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors.

References

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021). Retrieved February 4, 2026, from [Link]

  • Benzimidazole derivatives incorporating fluorine. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Al-Harthy, T., & Al-Jamali, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022). Retrieved February 4, 2026, from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023). Retrieved February 4, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (2024). Retrieved February 4, 2026, from [Link]

  • Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC - NIH. (2023). Retrieved February 4, 2026, from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (2024). Retrieved February 4, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds - ResearchGate. (2020). Retrieved February 4, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 4, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 4, 2026, from [Link]

  • Benzimidazole derivatives with anthelmintic activity - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Chemically Elegant Proton Pump Inhibitors - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021). Retrieved February 4, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Retrieved February 4, 2026, from [Link]

  • Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

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Discovery and Synthetic Optimization of 6-Fluoro-1H-benzoimidazole-2-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6) represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple benzimidazoles, this functionalized scaffold combines three critical features: a metabolic block (fluorine at C6), a hydrogen-bond donor/acceptor motif (imidazole NH/N), and a versatile electrophilic handle (C2-methyl ester).

This guide details the technical discovery of this compound, not as a serendipitous event, but as a rational synthetic evolution designed to access potent inhibitors for targets such as HCV NS5B polymerase , PARP (Poly ADP-ribose polymerase) , and various tyrosine kinases . We explore the optimized synthetic protocols, the critical issue of annular tautomerism, and the validation metrics required for high-integrity drug development.

Structural Rationale & Pharmacophore Analysis

The "Fluorine Walk" Effect

The incorporation of fluorine at the 6-position is a deliberate medicinal chemistry strategy.

  • Metabolic Stability: The C6 position in benzimidazoles is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms. Fluorine substitution blocks this site, significantly extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, lowering the

    
     of the benzimidazole NH (typically ~12 to ~10.5). This increases the acidity, potentially strengthening hydrogen bond interactions with target protein residues (e.g., Serine or Threonine side chains).
    
The C2-Ester Handle

The 2-carboxylic acid methyl ester is rarely the final drug form. Instead, it serves as a divergent intermediate :

  • Hydrolysis: Precursor to the free acid for salt formation or solubility studies.

  • Amidation: Direct reaction with amines to form carboxamide-linked inhibitors.

  • Heterocyclization: Conversion into benzimidazo[1,2-a]pyrimidines or similar tricyclic cores.

Synthetic Discovery: Optimized Protocols

The "discovery" of this molecule relies on overcoming the challenge of cyclizing the benzimidazole ring while retaining the oxidation state of the C2-ester. Classical Phillips condensation (using acids and high heat) often hydrolyzes the ester.

We present the Trichloroacetimidate Route , a mild, high-yield protocol favored in discovery campaigns for its operational simplicity and functional group tolerance.

Protocol A: The Methyl 2,2,2-Trichloroacetimidate Condensation

This method avoids strong oxidants and high temperatures, preserving the ester functionality.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous Methanol (MeOH) (10 mL/g).

  • Activation: Add Acetic Acid (AcOH) (2.0 eq) to buffer the basicity of the diamine.

  • Addition: Dropwise add Methyl 2,2,2-trichloroacetimidate (1.1 eq) at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for the disappearance of the diamine (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with EtOAc and wash with saturated

      
       (to neutralize AcOH).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from

    
    /Hexanes is preferred over column chromatography to avoid ester hydrolysis on silica.
    
Protocol B: The Dimethyl Oxalate Condensation (Scalable)

For multi-gram scale-up, the trichloroacetimidate reagent can be costly. The oxalate route is the industrial alternative.

  • Reflux 4-fluoro-1,2-phenylenediamine with Dimethyl Oxalate (5.0 eq) in Xylene containing a catalytic amount of p-TsOH .

  • The high temperature (140°C) drives the condensation and elimination of water/methanol.

  • Critical Note: This often produces the bis-amide side product if temperature is not controlled.

Visualization: Synthesis & Tautomerism

The following diagram illustrates the synthetic pathway and the critical tautomeric equilibrium that researchers must account for during NMR analysis.

G cluster_tautomer Annular Tautomerism (Solution State) Start 4-Fluoro-1,2- phenylenediamine Inter Intermediate (Amidine) Start->Inter AcOH, MeOH 0°C Reagent Methyl 2,2,2- trichloroacetimidate Reagent->Inter Taut1 6-Fluoro-1H-... (Tautomer A) Inter->Taut1 Cyclization - NH3/HCl Taut2 5-Fluoro-1H-... (Tautomer B) Taut1->Taut2 Fast Equilibrium (H-shift)

Figure 1: Synthetic workflow utilizing methyl 2,2,2-trichloroacetimidate and the resulting tautomeric equilibrium of the benzimidazole core.

Analytical Validation & Tautomerism

The Tautomerism Challenge

In solution (NMR/LCMS), the H on the imidazole nitrogen is labile.

  • Observation: You will NOT see distinct peaks for 5-fluoro and 6-fluoro isomers at room temperature in solvents like DMSO-

    
    . You will see an averaged spectrum or broadened peaks.
    
  • Nomenclature: While sold as "6-fluoro", it exists as a mixture of 6-fluoro-1H-benzimidazole and 5-fluoro-1H-benzimidazole .

  • Resolution: To lock the regiochemistry, the nitrogen must be alkylated (e.g., with methyl iodide), which separates the isomers into distinct N1-methyl-6-fluoro and N1-methyl-5-fluoro products.

Key Analytical Data Points
MetricExpected ValueNotes
Molecular Weight 194.16 g/mol Monoisotopic Mass: 194.05
LCMS (ESI+) [M+H]+ = 195.1Distinctive single peak
1H NMR (DMSO-d6)

13.5 (br s, 1H, NH)
Broad due to exchange
1H NMR (Aromatic)

7.2 - 7.8 (m, 3H)
Splitting patterns depend on F-coupling
1H NMR (Ester)

3.95 (s, 3H, OMe)
Sharp singlet
19F NMR ~ -115 ppmDiagnostic for aromatic fluorine

Biological Application & Utility[5]

This molecule is not merely a reagent; it is a scaffold used in the discovery of:

  • HCV NS5B Polymerase Inhibitors:

    • Benzimidazole derivatives bind to the "thumb" domain of the polymerase. The 2-carboxylate is often converted to an amide to interact with the protein backbone.

    • Mechanism:[1] Allosteric inhibition preventing RNA template binding.

  • PARP Inhibitors:

    • The benzimidazole core mimics the nicotinamide moiety of NAD+.

    • The 6-fluoro group improves metabolic stability against oxidation, a common failure mode for early PARP candidates.

  • Anthelmintics (Benzimidazole class):

    • While classic anthelmintics (Albendazole) are 2-carbamates, the 2-carboxylate esters are investigated for improved solubility profiles in veterinary applications.

References

  • Synthesis of Benzimidazole Derivatives

    • Title: Microwave-assisted synthesis of benzimidazole derivatives.[2][3]

    • Source: N
    • URL:[Link]

  • Tautomerism in Benzimidazoles

    • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
    • Source: N
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Page.[4][]

    • Source: Chem-Impex Intern
  • Biological Activity Overview

    • Title: Biological Activity of Newly Synthesized Benzimidazole Derivatives.[2][6][7][8]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Photochemistry & Stability

    • Title: Dual Photochemistry of Benzimidazole.[1]

    • Source: ACS Public
    • URL:[Link]

Sources

Technical Guide: Precision Synthesis of Novel 6-Fluoro-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Novel 6-Fluoro-1H-benzoimidazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Rationale: The Fluorine Advantage

In modern medicinal chemistry, the 6-fluoro-1H-benzoimidazole scaffold is not merely a structural variant; it is a calculated pharmacophoric tactic. The introduction of a fluorine atom at the C6 position serves three critical functions in drug design:

  • Metabolic Blocking: It obstructs the C6 position from oxidative metabolism (e.g., by CYP450), significantly extending the half-life (

    
    ) of the parent molecule compared to its non-fluorinated analogue.
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the imidazole nitrogen, altering hydrogen bond donor/acceptor capability in the enzyme binding pocket.

  • Lipophilicity Tuning: It enhances membrane permeability (

    
    ) without the steric bulk associated with chloro- or methyl- substituents, facilitating blood-brain barrier (BBB) penetration in CNS-targeted therapeutics.
    

Chemical Causality & Retrosynthetic Analysis

To synthesize novel derivatives, one must first master the core construction. The primary challenge in synthesizing 6-fluoro-1H-benzimidazoles is the inherent tautomerism.

The Tautomerism Reality Check

In solution, 5-fluoro-1H-benzoimidazole and 6-fluoro-1H-benzoimidazole exist in a rapid tautomeric equilibrium due to the migration of the proton between N1 and N3.

  • Insight: Unless the N1 position is alkylated/protected, the 5- and 6-positions are chemically equivalent in the 1H- form.

  • Nomenclature Convention: For 1H-derivatives, they are often denoted as 5(6)-fluoro.[1] However, if you target the 6-fluoro isomer specifically for N-alkylation downstream, the regioselectivity is determined by the steric and electronic environment during the alkylation step, not the ring closure.

Retrosynthetic Pathway

The most robust route disconnects the imidazole ring to reveal 4-fluoro-1,2-phenylenediamine and a carbon electrophile (aldehyde or carboxylic acid derivative).

Retrosynthesis Target 6-Fluoro-1H-benzoimidazole Core Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Target->Tautomer Dynamic H-shift Precursor 4-Fluoro-1,2-phenylenediamine Tautomer->Precursor Ring Disconnection Electrophile Aldehyde (R-CHO) / Acid (R-COOH) Tautomer->Electrophile C2 Source Starting 4-Fluoroaniline Precursor->Starting Nitration & Reduction

Figure 1: Retrosynthetic analysis showing the disconnection to the key diamine precursor.

Detailed Synthetic Methodologies

Method A: Oxidative Cyclization (The "Gold Standard")

This protocol is preferred for generating library diversity at the C2 position using various aldehydes. It utilizes Sodium Metabisulfite (Na₂S₂O₅) , a mild oxidant that facilitates the condensation and subsequent oxidation of the intermediate aminal to the imidazole.

Why this method?

  • Operational Simplicity: Avoids harsh acids (PPA) or expensive catalysts (Au/TiO₂).

  • Yield Reliability: Consistently delivers >80% yields for electron-diverse aldehydes.

  • Scalability: The reaction profile is safe for gram-scale synthesis.

Step-by-Step Protocol

Target: 2-(4-chlorophenyl)-6-fluoro-1H-benzoimidazole

  • Reagent Preparation:

    • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 equiv, 10 mmol) in Ethanol/Water (30 mL, 5:1 v/v).

    • Add 4-chlorobenzaldehyde (1.0 equiv, 10 mmol).

    • Add Na₂S₂O₅ (1.0 equiv, 10 mmol). Note: Some literature suggests catalytic amounts, but stoichiometric use ensures rapid completion.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:2). The diamine spot (polar, UV active) should disappear within 4-6 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • Precipitation: If solid forms, filter directly. If not, concentrate ethanol under reduced pressure (Rotavap) until a precipitate forms.

    • Neutralization: Pour the concentrate into ice-cold water. If necessary, adjust pH to ~8 using saturated NaHCO₃ to ensure the benzimidazole is in its free base form (not the salt).

    • Filter the solid and wash with cold water (3 x 20 mL).

  • Purification:

    • Recrystallize from hot ethanol or EtOH/DMF mixtures.

    • Alternative: Flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Method B: Microwave-Assisted Green Synthesis

For high-throughput library generation, microwave irradiation accelerates the condensation of carboxylic acids with the diamine.

  • Conditions: 4-fluoro-1,2-phenylenediamine + Carboxylic Acid + Polyphosphoric Acid (catalytic) or neat.[2]

  • Parameters: 150°C, 10-15 minutes, 10 bar pressure.

  • Advantage: Drastically reduced reaction times (from hours to minutes) and solvent-free options.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the Na₂S₂O₅ protocol.

Workflow Start Start: 4-Fluoro-1,2-phenylenediamine Mix Mix with Aldehyde + Na2S2O5 Solvent: EtOH/H2O (5:1) Start->Mix Reflux Reflux @ 80°C (4-6h) Mix->Reflux TLC TLC Check (Hex:EtOAc 3:2) Reflux->TLC TLC->Reflux Incomplete Workup Concentrate & Pour into Ice Water TLC->Workup Complete pH_Adj Adjust pH to 8 (NaHCO3) Workup->pH_Adj Filter Filtration & Cold Water Wash pH_Adj->Filter Pure Recrystallization (EtOH) Filter->Pure

Figure 2: Workflow for the oxidative cyclization of 6-fluoro-1H-benzimidazole derivatives.

Characterization & Validation Framework

To ensure the integrity of the synthesized novel derivatives, the following data profile is required.

Data Presentation: Expected NMR Signals
NucleusSignal CharacteristicsStructural Assignment
¹H NMR Broad singlet, 12.5–13.5 ppmN-H (Imidazole). Disappears with D₂O shake.
¹H NMR Doublet of doublets (dd), ~7.0–7.5 ppmC5/C6-H . Shows coupling to Fluorine (

Hz).
¹⁹F NMR Singlet (or multiplet), -110 to -120 ppmAr-F . Definitive proof of fluorine incorporation.
¹³C NMR Doublet, ~157–160 ppm (

Hz)
C-F . Large coupling constant confirms C-F bond.
Quality Control Checkpoints
  • Melting Point: Benzimidazoles typically have high melting points (>200°C). Sharp ranges (<2°C) indicate purity.

  • Mass Spectrometry: High-Resolution Mass Spec (HRMS) is mandatory to confirm the molecular formula, especially to distinguish from non-fluorinated impurities.

  • Regioisomer Analysis: If N-alkylation is performed subsequently, use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish between the 1,5- and 1,6-isomers.

References

  • Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives. ACS Omega. (2022). Detailed protocol on Na₂S₂O₅ mediated oxidative cyclization. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Letters in Drug Design & Discovery. (2017). Microwave-assisted synthesis methodologies. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study. BMC Chemistry. (2022). Precursor synthesis (4-fluoro-1,2-phenylenediamine) and characterization data. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials. (2020). Green chemistry approaches using heterogeneous catalysis. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. (2023). Comprehensive review of synthetic strategies and mechanisms. [Link]

Sources

A Comprehensive Technical Guide to 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and potential as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2][3] Its structural similarity to purine allows it to interact with a variety of biological targets.[4] The incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological properties.[5] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability.[5]

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester combines these advantageous features, making it a valuable building block for the synthesis of novel bioactive molecules.[6] This compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[6] The presence of the fluorine atom is known to enhance its biological activity, while the methyl ester group can improve solubility and bioavailability.[6]

Synthesis and Mechanism

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the condensation of a substituted 1,2-phenylenediamine with a suitable C2-synthon. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of benzimidazole-2-carboxylates involves the reaction of a 1,2-phenylenediamine with a trichloroacetimidate, followed by hydrolysis.[7] This approach offers mild reaction conditions and good yields.[7]

The proposed synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester starts with the commercially available 4-fluoro-1,2-phenylenediamine. This precursor is reacted with methyl trichloroacetimidate in the presence of a suitable acid catalyst, such as trifluoroacetic acid (TFA), to yield the 2-trichloromethylbenzimidazole intermediate. Subsequent hydrolysis of this intermediate affords the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Reaction_1 Condensation with TFA catalyst 4-fluoro-1,2-phenylenediamine->Reaction_1 Methyl_trichloroacetimidate Methyl trichloroacetimidate Methyl_trichloroacetimidate->Reaction_1 Intermediate_product 2-Trichloromethyl-6-fluoro-1H-benzoimidazole Reaction_1->Intermediate_product Reaction_2 Hydrolysis (e.g., NaOH) Intermediate_product->Reaction_2 Final_Product 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Reaction_2->Final_Product

Caption: Proposed synthetic workflow for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Trichloromethyl-6-fluoro-1H-benzoimidazole

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add methyl trichloroacetimidate (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-trichloromethyl-6-fluoro-1H-benzoimidazole intermediate.

Step 2: Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

  • Dissolve the 2-trichloromethyl-6-fluoro-1H-benzoimidazole intermediate (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (3.0 eq) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is provided in the table below.

PropertyValue
IUPAC Name methyl 6-fluoro-1H-benzimidazole-2-carboxylate[]
Molecular Formula C9H7FN2O2[]
Molecular Weight 194.16 g/mol []
Appearance Solid
Purity Typically >95%[]
CAS Number 885280-04-6[]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Therapeutic Potential

While specific biological studies on 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester are not extensively reported in the public domain, the therapeutic potential of this compound can be inferred from the well-established activities of structurally related benzimidazoles.

The benzimidazole scaffold is associated with a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi.[9][10]

  • Antiviral Activity: Certain benzimidazoles have shown efficacy against a range of viruses.[11]

  • Anticancer Activity: The benzimidazole nucleus is a key pharmacophore in the design of novel anticancer agents.[3]

  • Anti-inflammatory and Analgesic Activity: Substituted benzimidazoles have been investigated for their anti-inflammatory and pain-relieving properties.[2]

  • Antihyperlipidemic Activity: Some benzimidazole derivatives have demonstrated the ability to lower plasma lipid levels.[12]

The introduction of a fluorine atom at the 6-position is expected to modulate the electronic properties of the benzimidazole ring system, potentially leading to enhanced binding to biological targets and improved pharmacokinetic profiles.[5] The 2-carboxylic acid methyl ester functionality provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological_Potential cluster_properties Key Structural Features cluster_activities Potential Biological Activities Core 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Benzimidazole Benzimidazole Scaffold Core->Benzimidazole provides a privileged scaffold Fluorine 6-Fluoro Substitution Core->Fluorine enhances biological activity Ester 2-Carboxylic Acid Methyl Ester Core->Ester allows for further derivatization Antimicrobial Antimicrobial Benzimidazole->Antimicrobial Antiviral Antiviral Benzimidazole->Antiviral Anticancer Anticancer Benzimidazole->Anticancer Antiinflammatory Anti-inflammatory Benzimidazole->Antiinflammatory

Caption: Logical relationship between the structural features and potential biological activities of the title compound.

Future Directions and Conclusion

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for diverse biological activities.

Future research should focus on:

  • Optimization of the synthetic route: To improve yields and reduce reaction times, potentially through microwave-assisted synthesis.[13]

  • Synthesis of a diverse library of derivatives: By modifying the ester functionality to explore structure-activity relationships.

  • Comprehensive biological screening: To identify the specific therapeutic areas where this scaffold shows the most promise.

References

Sources

preliminary investigation of 6-fluoro-1H-benzimidazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Preliminary Investigation of 6-Fluoro-1H-Benzimidazole Esters: Synthetic Architectures and Biological Potential Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This technical guide outlines the preliminary investigation of 6-fluoro-1H-benzimidazole esters , a subclass of heterocyclic compounds gaining traction in medicinal chemistry. By merging the "privileged" benzimidazole scaffold with the metabolic stability of fluorine and the lipophilic tunability of ester functionalities, these molecules serve as promising candidates for antimicrobial and anticancer therapeutics. This document details the synthetic logic, regiochemical challenges (specifically 5- vs. 6-fluoro tautomerism), and validation protocols required for early-stage drug discovery.

The Fluorine Advantage in Benzimidazole Scaffolds

The incorporation of fluorine into the benzimidazole core is not merely structural decoration; it is a calculated bioisosteric modification.

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the C6 position blocks metabolic oxidation (hydroxylation) that typically occurs at the electron-rich benzenoid ring, thereby extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element (

    
    ).[1][2] Its presence at C6 alters the pKa of the benzimidazole nitrogen atoms, influencing the compound's ability to accept or donate protons in the physiological pH range, which is critical for binding to targets like DNA gyrase or tubulin.
    
  • The Ester Functionality: While the benzimidazole core provides binding affinity, the ester appendage (often at N1 or C2) acts as a "molecular handle." It enhances membrane permeability (lipophilicity) and can function as a prodrug moiety, hydrolyzing intracellularly to release the active carboxylic acid species.

Synthetic Pathways and Regioselectivity

A critical challenge in synthesizing 6-fluoro-1H-benzimidazoles is the inherent tautomerism of the precursor.

The Tautomeric Equilibrium

In its unsubstituted form, the hydrogen on the pyrrole-like nitrogen oscillates between N1 and N3. Consequently, 5-fluoro-1H-benzimidazole and 6-fluoro-1H-benzimidazole exist in rapid equilibrium and are chemically indistinguishable in solution. Differentiation occurs only upon N-alkylation or N-acylation , which "locks" the structure into distinct regioisomers (1,5-isomer vs. 1,6-isomer).

Experimental Protocol: Synthesis of Ethyl (6-fluoro-1H-benzimidazol-1-yl)acetate

Reagents: 4-Fluoro-1,2-diaminobenzene, Formic acid, Ethyl bromoacetate, Potassium carbonate (


), DMF (anhydrous).

Step 1: Cyclization (Phillips Condensation)

  • Dissolve 4-fluoro-1,2-diaminobenzene (10 mmol) in 4N HCl or formic acid (20 mL).

  • Reflux at 100°C for 4–6 hours. Monitor consumption of diamine via TLC (Mobile phase: 5% MeOH in DCM).

  • Neutralize with

    
     to precipitate the 5(6)-fluoro-1H-benzimidazole  core.
    
  • Filter, wash with ice-cold water, and recrystallize from ethanol.

Step 2: N-Alkylation (The Locking Step)

  • Dissolve the 5(6)-fluoro-1H-benzimidazole intermediate (5 mmol) in anhydrous DMF (10 mL).

  • Add

    
     (anhydrous, 7.5 mmol) and stir at room temperature for 30 minutes to generate the benzimidazolide anion.
    
  • Dropwise add ethyl bromoacetate (5.5 mmol).

  • Stir at 60°C for 3–5 hours.

  • Purification (Critical): The reaction yields a mixture of the 1,5-isomer (N1-alkylated, F at C5) and the 1,6-isomer (N1-alkylated, F at C6) .

  • Separate isomers using column chromatography (Silica gel 60). The 1,6-isomer typically elutes second due to slight polarity differences induced by the dipole alignment of the C-F bond relative to the N-alkyl group.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the diamine precursor to the separation of regioisomers.

SynthesisWorkflow Start 4-Fluoro-1,2- diaminobenzene Reagent1 Formic Acid (Reflux) Start->Reagent1 Core 5(6)-Fluoro-1H- benzimidazole (Tautomeric Mix) Reagent1->Core Reagent2 Ethyl Bromoacetate K2CO3 / DMF Core->Reagent2 Mixture Regioisomer Mixture (1,5- and 1,6-) Reagent2->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation Target TARGET: Ethyl (6-fluoro-1H- benzimidazol-1-yl)acetate Separation->Target  Major/Minor  (Steric dependent) Byproduct Isomer: Ethyl (5-fluoro-1H- benzimidazol-1-yl)acetate Separation->Byproduct

Figure 1: Synthetic workflow illustrating the Phillips condensation followed by N-alkylation and the critical chromatographic separation of the 6-fluoro regioisomer.

Structural Characterization & Validation

Trustworthiness in this investigation relies on rigorous structural confirmation.

TechniqueKey Diagnostic Signal for 6-Fluoro Ester

H NMR (DMSO-

)
C2-H Proton: Singlet at

8.2–8.4 ppm. Fluorine Coupling: The proton at C7 (adjacent to F) appears as a doublet of doublets (

Hz). Ester Group: Quartet (

4.1) and Triplet (

1.2) for ethyl group; Singlet (

5.1) for

.

C NMR
C-F Carbon: Doublet at

157–160 ppm with large coupling constant (

Hz). Carbonyl: Signal at

168 ppm confirms ester integrity.

F NMR
Single peak at

-115 to -120 ppm. Absence of dual peaks confirms successful separation from the 5-fluoro isomer.
HRMS (ESI+) Molecular ion

consistent with calculated mass (e.g.,

).

Biological Evaluation Protocols

For a preliminary investigation, two assays are standard to establish a baseline of bioactivity and safety.

A. Antimicrobial Screen (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Protocol:

    • Prepare stock solution of the ester in DMSO (1 mg/mL).

    • Dilute serially in Mueller-Hinton broth across a 96-well plate.

    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

    • Endpoint: The lowest concentration with no visible turbidity is the Minimum Inhibitory Concentration (MIC).

B. Cytotoxicity Screen (MTT Assay)
  • Purpose: To ensure the compound kills pathogens without being toxic to mammalian host cells.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).

  • Protocol:

    • Seed cells (

      
       cells/well) and incubate for 24h.
      
    • Treat with compound (1–100

      
      M) for 48h.
      
    • Add MTT reagent; mitochondrial reductase converts it to purple formazan in living cells.

    • Dissolve formazan in DMSO and read Absorbance at 570 nm.

    • Calculate

      
       (Selectivity Index = 
      
      
      
      ).

Structure-Activity Relationship (SAR) Logic

Understanding why the molecule works is as important as the activity itself. The following diagram maps the SAR logic for this specific scaffold.

SAR_Logic Molecule 6-Fluoro-1H-Benzimidazole Ester Scaffold Zone1 6-Fluoro Substituent Molecule->Zone1 Zone2 Benzimidazole Core Molecule->Zone2 Zone3 Ester Side Chain (N1 or C2) Molecule->Zone3 Effect1 Blocks C6 Metabolic Oxidation Increases Lipophilicity Zone1->Effect1 Effect2 H-Bonding (N3 Acceptor) Target: DNA Gyrase / Tubulin Zone2->Effect2 Effect3 Prodrug Capability Hydrolysis -> Active Acid Cell Membrane Penetration Zone3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine atom, the heterocyclic core, and the ester tail.

References

  • National Center for Biotechnology Information (NCBI). Benzimidazole Synthesis and Biological Activity. PubChem Compound Summary. Available at: [Link]

  • Tonelli, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Journal of Medicinal Chemistry. (Contextual citation for fluorine bioisosterism). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07. Available at: [Link]

  • Marinescu, M. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds. Antibiotics (Basel). Available at: [Link]

  • ResearchGate. Tautomerism in 5(6)-substituted benzimidazoles. (Technical grounding for regioisomer separation). Available at: [Link]

Sources

A Comprehensive Technical Guide on 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Theoretical Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom, enhance its biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, spectroscopic characterization, theoretical properties, and its burgeoning role in drug discovery, particularly in the development of antimicrobial and anticancer agents. Through a synthesis of experimental data and computational insights, this document serves as a comprehensive resource for researchers engaged in the exploration of benzimidazole derivatives for pharmaceutical applications.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole core is a prominent scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs with diverse therapeutic activities, including antiviral, antimicrobial, and anticancer properties. The introduction of a fluorine atom into the benzimidazole ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced efficacy and a more favorable pharmacokinetic profile. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, as a key intermediate, serves as a crucial building block for the development of more complex and potent pharmaceutical agents.[1]

Synthesis and Characterization

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is typically achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable C2-electrophile. A common and effective method is the Phillips-Ladenburg synthesis, which involves the reaction of the diamine with a derivative of oxalic acid, such as dimethyl oxalate, in the presence of an acid catalyst.

General Synthetic Protocol

A widely adopted synthetic route involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2] The reaction can be carried out under conventional heating or via microwave-assisted methods, with the latter often providing higher yields and significantly reduced reaction times.[2]

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent, such as methanol or ethanol.

  • Reagent Addition: Add an equimolar amount of dimethyl oxalate to the solution.

  • Catalysis: Introduce a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: The mixture is then refluxed for several hours (typically 6-12 hours) or subjected to microwave irradiation for a shorter duration (10-15 minutes).[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Spectroscopic Characterization

The structural confirmation of the synthesized 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is achieved through various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for the carbonyl carbon of the ester, the C2 carbon of the benzimidazole ring, and the aromatic carbons. The carbon atoms attached to or near the fluorine will show characteristic splitting (C-F coupling).
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (around 3100-3300), C=O stretching of the ester (around 1720-1740), C=N stretching (around 1620-1640), and C-F stretching (around 1100-1200).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₉H₇FN₂O₂, MW: 194.16)[].

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules.[4] For 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, DFT calculations can provide valuable insights into its reactivity, stability, and spectroscopic properties.

Key Quantum Chemical Descriptors

Theoretical studies on benzimidazole derivatives often focus on calculating properties relevant to their biological activity and reactivity.[5]

  • E_HOMO (Highest Occupied Molecular Orbital Energy): Indicates the electron-donating ability of the molecule. A higher E_HOMO suggests a greater tendency to donate electrons.

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Reflects the electron-accepting ability. A lower E_LUMO indicates a greater propensity to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and lower kinetic stability.

  • Dipole Moment (μ): Provides information about the overall polarity of the molecule, which can influence its solubility and interactions with biological targets.

  • Global Hardness (η) and Softness (σ): These parameters describe the resistance to change in electron distribution. Softer molecules are generally more reactive.

DFT calculations are typically performed using basis sets like B3LYP/6-311G++(d,p) to obtain optimized geometries and electronic properties.[5] These computational analyses help in understanding the structure-activity relationships of benzimidazole derivatives.[6]

Diagram of Theoretical Analysis Workflow:

TheoreticalAnalysis Molecule_Structure 6-Fluoro-1H-benzoimidazole-2- carboxylic acid methyl ester DFT_Calculation DFT Calculation (e.g., B3LYP/6-311G++(d,p)) Molecule_Structure->DFT_Calculation Quantum_Descriptors Quantum Chemical Descriptors DFT_Calculation->Quantum_Descriptors HOMO_LUMO EHOMO, ELUMO, Energy Gap Quantum_Descriptors->HOMO_LUMO Reactivity_Descriptors Hardness, Softness, Electronegativity Quantum_Descriptors->Reactivity_Descriptors Physical_Properties Dipole Moment, Polarizability Quantum_Descriptors->Physical_Properties Biological_Activity_Prediction Prediction of Biological Activity (e.g., Corrosion Inhibition, Drug-likeness) HOMO_LUMO->Biological_Activity_Prediction Reactivity_Descriptors->Biological_Activity_Prediction Physical_Properties->Biological_Activity_Prediction

Caption: Workflow for the theoretical analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester using DFT.

Role in Drug Discovery and Biological Applications

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a valuable starting material for the synthesis of a wide range of biologically active compounds.[1] The benzimidazole scaffold is known to exhibit diverse pharmacological activities.[7]

Antimicrobial and Antifungal Activity

Fluorinated benzimidazole derivatives have shown promising antimicrobial and antifungal properties.[8] The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Studies have shown that fluoro-substituted benzimidazoles can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8] For instance, certain derivatives have demonstrated high inhibitory activity against gastrointestinal pathogens like Escherichia coli.[9]

Anticancer Potential

The benzimidazole core is a key component of several anticancer agents. Derivatives of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester can be designed to target specific pathways involved in cancer progression. For example, they can be modified to act as inhibitors of enzymes crucial for cancer cell proliferation or to induce apoptosis.[2][10]

Other Therapeutic Areas

The versatility of the benzimidazole scaffold extends to other therapeutic areas, including:

  • Antiviral agents [11]

  • Anthelmintics [7]

  • Urease inhibitors [12]

Future Perspectives and Conclusion

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester stands out as a pivotal intermediate in the synthesis of novel, biologically active molecules. Its fluorinated benzimidazole core provides a robust platform for the development of new therapeutic agents with enhanced potency and favorable pharmacokinetic profiles. Future research should focus on the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation to unlock the full therapeutic potential of this versatile scaffold. The integration of computational studies, such as molecular docking and ADMET prediction, will be instrumental in guiding the rational design of next-generation benzimidazole-based drugs.[13]

References

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-03). National Center for Biotechnology Information. [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022-01-04). MDPI. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021-06-03). ResearchGate. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025-03-28). National Center for Biotechnology Information. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. [Link]

  • 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester. PubChem. [Link]

  • Different Potential Biological Activities of Benzimidazole Derivatives. (2025-08-06). ResearchGate. [Link]

  • Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. (2025-08-06). ResearchGate. [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023-07-31). ACG Publications. [Link]

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1 x 100 mg). Reagentia. [Link]

  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2025-08-08). ResearchGate. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022-01-18). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. MDPI. [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Bentham Science. [Link]

  • Microwave-Assisted Synthesis, Characterization, Computational studies and in-vitro anthelmintic, antioxidant and anticoagulant activities of some Novel Benzimidazoles. (2025-08-14). ResearchGate. [Link]

Sources

The Strategic Deployment of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] This guide focuses on a particularly valuable derivative: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. The strategic introduction of a fluorine atom at the 6-position significantly modulates the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents.[2][3] This document provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this versatile intermediate in the development of innovative treatments for a range of diseases, including cancer and viral infections.

Introduction: The Significance of the Fluorinated Benzimidazole Core

The benzimidazole ring system, an isostere of purine, effectively interacts with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] The incorporation of a fluorine atom, a bioisostere of a hydrogen atom, at the 6-position of the benzimidazole ring offers several advantages in drug design:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's in vivo half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.

  • Modulated Lipophilicity: The introduction of a fluorine atom can fine-tune the compound's lipophilicity, impacting its solubility, permeability, and overall pharmacokinetic profile.

The methyl ester at the 2-position serves as a versatile chemical handle, readily amenable to derivatization, primarily through amidation and N-alkylation, allowing for the exploration of a vast chemical space.[4]

Synthesis of the Core Building Block: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

The most common and efficient method for the synthesis of 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine with a suitable C2-synthon. For the synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, the logical precursors are 4-fluoro-1,2-phenylenediamine and a derivative of oxalic acid, such as dimethyl oxalate.

Reaction Mechanism and Rationale

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic amino group of the 4-fluoro-1,2-phenylenediamine attacks one of the electrophilic carbonyl carbons of the dimethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The reaction is typically carried out under acidic conditions or at elevated temperatures to facilitate the dehydration step.

Diagram 1: Proposed Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine conditions Acid catalyst (e.g., HCl) Heat 4-fluoro-1,2-phenylenediamine->conditions + Dimethyl Oxalate dimethyl_oxalate Dimethyl Oxalate product 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester conditions->product Cyclocondensation

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol: A Representative Procedure

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-fluoro-1,2-phenylenediamine (1.0 eq.) in methanol.

  • Addition of Reagents: To this suspension, add dimethyl oxalate (1.1 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 885280-04-6[][6]
Molecular Formula C₉H₇FN₂O₂[]
Molecular Weight 194.16 g/mol []
Appearance White to off-white solidGeneric
Purity ≥95%[]

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The true value of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The primary modes of derivatization are N-alkylation of the benzimidazole nitrogen and amidation of the methyl ester.

Amidation: Synthesis of Benzimidazole-2-carboxamides

The methyl ester can be readily converted to a carboxamide by reaction with a primary or secondary amine. This transformation is crucial for introducing diverse functionalities and modulating the pharmacological properties of the final compound.

Diagram 2: General Amidation Workflow

G start 6-Fluoro-1H-benzoimidazole- 2-carboxylic acid methyl ester coupling Coupling Conditions (e.g., heat, catalyst) start->coupling amine Primary or Secondary Amine (R¹R²NH) amine->coupling product 6-Fluoro-1H-benzoimidazole- 2-carboxamide Derivative coupling->product

Caption: Workflow for the synthesis of benzimidazole-2-carboxamides.

Application Example: Synthesis of Potential Anti-tuberculosis Agents

Inspired by the discovery of novel anti-tuberculosis agents based on the benzo[d]imidazole-2-carboxamide scaffold, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester can be used to generate a library of fluorinated analogs.[7]

Experimental Protocol: Amidation with a Substituted Aniline

  • Reaction Setup: Dissolve 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq.) and the desired aniline derivative (1.2 eq.) in a suitable high-boiling solvent such as xylenes.

  • Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl).

  • Reaction Execution: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

N-Alkylation: Introducing Substituents on the Benzimidazole Ring

The nitrogen atom of the benzimidazole ring can be alkylated to introduce further points of diversity. This is often a key step in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Application Example: Synthesis of Kinase Inhibitors

Benzimidazole derivatives are known to be potent inhibitors of various kinases, which are crucial targets in oncology.[1] The N-alkylation of the 6-fluoro-benzimidazole core can be used to introduce side chains that interact with specific pockets in the kinase active site.

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Deprotonation: In an inert atmosphere, dissolve 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the benzimidazole nitrogen.

  • Alkylation: To the resulting anion, add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq.) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Case Study: Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations. The benzimidazole carboxamide scaffold is a key pharmacophore in several potent PARP inhibitors, including Veliparib.[8] The introduction of a fluorine atom at the 6-position of this scaffold can enhance its properties.

Diagram 3: Role of the Benzimidazole Core in PARP Inhibition

G cluster_inhibitor Fluorobenzimidazole-based PARP Inhibitor cluster_parp PARP Active Site inhibitor_core 6-Fluoro-1H-benzoimidazole- 2-carboxamide Gly863 Gly863 inhibitor_core->Gly863 H-bond Ser904 Ser904 inhibitor_core->Ser904 H-bond Tyr907 Tyr907 inhibitor_core->Tyr907 π-π stacking

Caption: Key interactions of the benzimidazole core with the PARP active site.

The amide group of the benzimidazole-2-carboxamide mimics the nicotinamide moiety of the natural substrate (NAD+), forming crucial hydrogen bonds with Gly-863 and Ser-904 in the PARP active site.[8] The aromatic benzimidazole ring engages in π-π stacking interactions with Tyr-907.[8] The 6-fluoro substituent can further enhance these interactions and improve the overall binding affinity and drug-like properties of the inhibitor.

Conclusion

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a high-value building block in medicinal chemistry. Its strategic combination of a fluorinated benzimidazole core and a versatile methyl ester handle provides a robust platform for the synthesis of diverse and potent bioactive molecules. The principles and protocols outlined in this guide demonstrate its broad applicability in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2016). Beilstein Journal of Organic Chemistry.
  • Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. (2020). Bioorganic & Medicinal Chemistry.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2022).
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Reagentia. (n.d.). 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. Retrieved February 4, 2026, from [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)

Sources

Methodological & Application

Synthesis Protocol for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a privileged structural motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of pharmacological activities.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The title compound, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, serves as a key building block for the synthesis of more complex bioactive molecules. This application note provides a detailed, field-proven protocol for the synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, emphasizing a microwave-assisted approach for improved efficiency and yield.

Chemical Profile

Compound Name 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester
IUPAC Name methyl 6-fluoro-1H-benzimidazole-2-carboxylate
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
CAS Number 885280-04-6
Structure

Synthesis Overview

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is achieved via a cyclocondensation reaction between 4-fluoro-o-phenylenediamine and dimethyl oxalate. This reaction is efficiently promoted by microwave irradiation, which significantly reduces the reaction time and often leads to higher yields compared to conventional heating methods.[1][2]

Reaction Mechanism

The reaction proceeds through a well-established mechanism for benzimidazole formation. Initially, one of the amino groups of 4-fluoro-o-phenylenediamine attacks a carbonyl carbon of dimethyl oxalate, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the remaining ester carbonyl, followed by dehydration, yields the stable aromatic benzimidazole ring.

Experimental Workflow

SynthesisWorkflow reagents Reagents: 4-fluoro-o-phenylenediamine Dimethyl oxalate Ethanol reaction Microwave-Assisted Cyclocondensation reagents->reaction Mix & Irradiate workup Cooling & Precipitation reaction->workup Reaction Completion filtration Vacuum Filtration workup->filtration Isolate Crude Product purification Recrystallization (Ethanol/Water) filtration->purification Purify product Final Product: 6-Fluoro-1H-benzoimidazole- 2-carboxylic acid methyl ester purification->product Characterize

Sources

Application Note: High-Purity Recrystallization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester via recrystallization. This protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this key pharmaceutical intermediate. The application note details a systematic approach to solvent selection, step-by-step single-solvent and mixed-solvent recrystallization procedures, and robust analytical methods for purity verification. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Significance of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a crucial building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The methyl ester functionality provides a versatile handle for further synthetic modifications.[1] Given its role in the synthesis of potential therapeutics, particularly in oncology and infectious diseases, ensuring the high purity of this intermediate is paramount to the integrity of downstream applications and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] A successful recrystallization can effectively remove unreacted starting materials, byproducts, and other contaminants, yielding a crystalline solid of high purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is foundational to developing a robust purification protocol.

PropertyValueSource
Molecular FormulaC₉H₇FN₂O₂[]
Molecular Weight194.16 g/mol []
AppearanceBrown crystalline powder[1]
Melting Point180-184 °C (with decomposition)[1]
Purity (Commercial)≥95% to ≥99% (HPLC)[1][]

Safety Precautions: While specific safety data for the methyl ester is limited, the parent carboxylic acid is classified as hazardous (H302: Harmful if swallowed). It is prudent to handle 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Understanding Potential Impurities

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[5] Potential impurities in crude 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester may include:

  • Unreacted Starting Materials: 4-Fluoro-o-phenylenediamine and a suitable two-carbon electrophile.

  • Byproducts from Side Reactions: Products of incomplete cyclization or over-reaction.

  • Reagents and Catalysts: Residual acids or coupling agents used in the synthesis.

  • Degradation Products: Formed during the reaction or subsequent work-up.

Systematic Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3]

Protocol for Solvent Screening

A systematic approach to solvent selection is crucial. The following protocol outlines a methodical way to identify a suitable solvent or solvent system.

  • Initial Solvent Selection: Based on the polar nature of the benzimidazole core and the methyl ester group, a range of solvents with varying polarities should be tested. A suggested list includes:

    • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

    • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

    • Aprotic Nonpolar Solvents: Toluene, Heptane

  • Solubility Testing:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Add the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • A suitable solvent will show a significant formation of crystals upon cooling.

Interpreting Solubility Test Results
ObservationInterpretationNext Step
The compound dissolves readily in the cold solvent.The solvent is too good a solvent.Reject this as a single solvent. It may be a candidate for a mixed-solvent system.
The compound is sparingly soluble in the cold solvent but dissolves completely in the hot solvent.This is a promising candidate for a single-solvent recrystallization.Proceed with a small-scale trial recrystallization.
The compound is insoluble or poorly soluble even in the hot solvent.The solvent is too poor a solvent.Reject this as a single solvent. It may be a candidate for a mixed-solvent system.

For this particular molecule, a polar protic solvent like ethanol or a moderately polar aprotic solvent like ethyl acetate is a logical starting point.

Detailed Recrystallization Protocols

Single-Solvent Recrystallization Protocol

This protocol is recommended when a suitable single solvent has been identified.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mixed-Solvent Recrystallization Protocol

This method is useful when no single solvent provides the desired solubility profile. A common approach is to use a "solvent-antisolvent" pair, where the compound is soluble in the "solvent" and insoluble in the "antisolvent".[7] The two solvents must be miscible. A potential pair for this compound could be Ethanol (solvent) and Water (antisolvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., Ethanol).

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid), indicating the point of saturation.[7]

  • Clarification: Add a few drops of the hot "solvent" back to the mixture until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-8 from the single-solvent protocol.

Workflow for Purification and Analysis

Caption: Workflow for the purification and analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Purity Assessment: A Self-Validating System

Post-recrystallization, it is imperative to verify the purity of the obtained material. A combination of analytical techniques should be employed for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound by separating it from any remaining impurities.[8]

  • Protocol:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of mobile phases (e.g., Acetonitrile and water with 0.1% formic acid).

    • Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance.

  • Expected Result: A single major peak corresponding to the product. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks. A purity of >99.5% is typically desired for pharmaceutical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the structure of the compound and for identifying the presence of any proton-containing impurities.

  • Protocol:

    • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum.

  • Expected Result: The spectrum should show clean, sharp signals corresponding to the protons of the 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester structure, with appropriate chemical shifts, splitting patterns, and integration values. The absence of significant impurity peaks confirms the purity of the sample.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Protocol:

    • Pack a small amount of the dry, purified crystals into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

  • Expected Result: A sharp melting point range close to the literature value (180-184 °C). A narrow range of 1-2 °C is indicative of high purity.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
"Oiling out" occurs. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Consider a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-warmed. - Cool the solution in an ice bath for a longer period.
The purified product is not pure. - Inappropriate solvent choice that does not effectively separate impurities. - The solution was cooled too quickly, trapping impurities.- Repeat the recrystallization with a different solvent or a mixed-solvent system. - Ensure slow cooling to allow for proper crystal lattice formation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester by recrystallization. By following a systematic approach to solvent selection, adhering to the detailed recrystallization procedures, and employing rigorous analytical techniques for purity assessment, researchers can consistently obtain a high-purity product essential for downstream applications in pharmaceutical research and development.

References

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Poulos, C. F. (1980). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 57(9), 655. Available at: [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. (2022). Available at: [Link]

  • Google Patents. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025). Available at: [Link]

  • IJCRT.org. IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2025). Available at: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]

  • University of York. Mixed-solvent recrystallisation. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • Reddit. Picking a recrystallization solvent?. (2019). Available at: [Link]

  • PMC - NIH. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]

  • University of California, Los Angeles. Recrystallization1. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Impactfactor.org. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Vignan's Foundation for Science, Technology and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • YouTube. Recrystallization using two solvents. (2012). Available at: [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [Link]

  • Dhaka University. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

  • PubChem. 6-fluoro-2-(2-hydroxy-3-isobutoxy-phenyl)-1H-benzoimidazole-5-carboxamidine. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

[1][2]

Abstract & Scope

This technical guide provides a validated protocol for the purification of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester , a critical scaffold in the development of kinase inhibitors and anti-parasitic agents.[1][2] The amphoteric nature of the benzimidazole core, combined with the hydrolytic instability of the methyl ester, presents unique chromatographic challenges, including peak tailing and co-elution with hydrolysis byproducts (free acid).[2] This note details a Normal Phase Flash Chromatography method optimized for yield and purity, supported by physicochemical rationale and troubleshooting logic.

Physicochemical Context & Separation Logic[3]

To design an effective purification, one must understand the molecular interactions at play between the analyte and the stationary phase (Silica Gel 60).[2]

Molecular Properties[1][2][4]
  • Structure: Fused benzene and imidazole rings.[1][2] The C-2 position holds a methyl ester; the C-6 position holds a fluorine atom.[1][2]

  • Acidity/Basicity (Amphoteric):

    • N-3 (Imidazole Nitrogen):[1][2] Weakly basic (pKa ~5.5).[1][2] It can accept a proton, interacting strongly with acidic silanol groups (Si-OH) on silica gel, causing peak tailing .[1][2]

    • N-1 (Indole-like Nitrogen):[1][2] Weakly acidic (pKa ~12).[1][2]

  • Polarity: Moderately polar.[1][2] Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).[1][2] Poorly soluble in Hexanes.[1][2]

The Impurity Profile

Common impurities from the condensation of 4-fluoro-1,2-diaminobenzene with glycolic acid derivatives include:

  • Unreacted Diamine: Highly polar, basic.[1][2] Often sticks to the baseline or requires high MeOH to elute.[2]

  • Hydrolysis Product (Free Acid): 6-Fluoro-1H-benzoimidazole-2-carboxylic acid.[1][2] Highly polar, acidic.[1][2] Will streak on standard silica unless buffered.[1][2]

  • Oligomers: Variable polarity.[1][2]

The Strategy: Use a gradient elution system with a basic modifier (Triethylamine) to suppress the protonation of the benzimidazole nitrogen by surface silanols, ensuring sharp band shape and high resolution.[2]

Pre-Column Workup & Sample Preparation

Critical Step: Chromatography cannot fix a poor workup.[1][2] Remove bulk acidic/basic impurities via extraction before loading.[1][2]

  • Reaction Quench: Dilute reaction mixture with Ethyl Acetate.

  • Wash 1 (Basic): Wash organic layer with Saturated NaHCO₃ (aq).[1][2]

    • Purpose: Removes the free acid impurity (hydrolysis product) by converting it to the water-soluble sodium salt.[1][2]

    • Caution: Do not use strong bases (NaOH) as they will hydrolyze the target methyl ester.[1][2]

  • Wash 2 (Neutral): Wash with Brine to remove excess water.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Loading:

    • Preferred:Dry Loading .[1][2] Dissolve the crude residue in a minimum amount of DCM/MeOH, add Silica Gel (1:2 ratio by weight), and evaporate to a free-flowing powder. This prevents band broadening due to solubility mismatches.[1][2]

Method Development: Thin Layer Chromatography (TLC)[1][2][5][6]

Before running the column, establish the Retention Factor (

2
  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1][2]

  • Visualization: UV Lamp (254 nm).[1][2] The benzimidazole core is strongly UV active.[2]

Solvent SystemObservationsSuitability
100% Hexanes Compound stays at baseline (

= 0).[1][2]
Unsuitable.
50% EtOAc / 50% Hex Compound moves (

~0.3 - 0.4). Slight streaking.
Good Starting Point.
100% EtOAc Compound moves to solvent front (

> 0.8).[1][2]
Too polar for separation.
5% MeOH / 95% DCM Sharp spot (

~0.5).[1][2] Good solubility.
Alternative High-Polarity System.

Optimization: Add 1% Triethylamine (TEA) to the TLC solvent.[1][2] If streaking disappears and the spot tightens, TEA must be included in the column mobile phase.[2]

Detailed Protocol: Flash Column Chromatography[1][2]

Equipment & Reagents[2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase A: Hexanes (or Petroleum Ether).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2][3]

  • Modifier: Triethylamine (TEA).[1][2]

Step-by-Step Procedure
  • Column Packing:

    • Slurry pack the column using Hexanes containing 1% TEA .

    • Why TEA? Pre-treating the silica neutralizes acidic sites.[2] Flush with at least 2 column volumes (CV) of this starting buffer.[1][2]

  • Sample Loading:

    • Load the Dry Load powder (prepared in Section 3) carefully onto the top of the packed silica bed.[2] Add a layer of sand (approx. 1 cm) to protect the bed.[2]

  • Elution Gradient:

    • Run at a flow rate appropriate for column diameter (e.g., 15-20 mL/min for a 25mm column).

Time / Volume% Mobile Phase B (EtOAc)Description
0 - 2 CV 0% - 10%Elute non-polar impurities (oils, protective groups).[1][2]
2 - 5 CV 10% - 30%Ramp polarity.[1][2] Watch for "front-running" impurities.
5 - 12 CV 30% - 60% Target Elution Window. Collect fractions.
12+ CV 100%Flush column (elutes polar diamines/oligomers).[1][2]
  • Fraction Collection:

    • Monitor fractions by TLC (UV 254 nm).

    • Combine fractions containing the pure spot (

      
       ~0.35 in 40% EtOAc).[2]
      
    • Note: The methyl ester often crystallizes upon evaporation of solvents.[2]

  • Post-Run Analysis:

    • Verify purity via 1H NMR (DMSO-d6 or CDCl3) or LC-MS .[1][2]

    • Key NMR Check: Look for the methyl singlet (~3.9 ppm) and the disappearance of diamine protons.[2]

Workflow Visualization

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflowReactionCrude Reaction Mixture(Benzimidazole Formation)WorkupWorkup: EtOAc Dilution+ NaHCO3 Wash (Remove Acid)Reaction->WorkupTLC_CheckTLC Analysis(Hex/EtOAc)Workup->TLC_CheckDecision_StreakDoes Spot Streak?TLC_Check->Decision_StreakAdd_TEAAdd 1% TEA toMobile PhaseDecision_Streak->Add_TEAYes (Basic interaction)Standard_GradientStandard Gradient(Hex -> 60% EtOAc)Decision_Streak->Standard_GradientNoColumnFlash ColumnChromatographyAdd_TEA->ColumnStandard_Gradient->ColumnFractionsFraction Analysis(UV/TLC)Column->FractionsFinalPure Methyl Ester(Solid/Crystal)Fractions->Final

Caption: Logical workflow for the isolation of benzimidazole esters, emphasizing the specific intervention (TEA addition) for streaking issues.

Troubleshooting & Alternative Methods

Issue: Co-elution of Free Acid

If the NaHCO₃ wash was insufficient, the free carboxylic acid may co-elute or trail the ester.[2]

  • Solution: Switch to DCM/MeOH (95:5) . The methyl ester moves significantly faster than the free acid in chlorinated solvents.[2] The acid will likely stick to the baseline without a modifier like Acetic Acid (do not use acid if purifying the ester, as it may catalyze hydrolysis).[2]

Issue: Poor Solubility

If the compound crashes out on the column (common with planar benzimidazoles):

  • Solution: Use Solid Load (Dry Load) as described in Section 3.[1][2] Do not attempt to liquid load with large volumes of DCM, as this ruins the gradient resolution.[2]

Alternative: Reverse Phase (C18)

For high-value, small-scale (<100 mg) purification where normal phase fails:

  • Column: C18 functionalized silica.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1][2]

  • Benefit: Excellent separation of the methyl ester from the free acid (acid elutes much earlier in RP).[2]

References

  • BOC Sciences. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Data. Retrieved from .[1][2]

  • Organic Syntheses. Benzimidazole (General Synthesis & Purification). Org. Synth. 1943, 23, 11. Retrieved from .[1][2]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzimidazole Derivatives. PMC Articles. Retrieved from .[1][2]

  • ResearchGate. Separation of Ester from Carboxylic Acid by Chromatography. Discussion Thread. Retrieved from .

  • PubChem. 1H-Benzimidazole-2-carboxylic acid (Hydrolysis Product Data). Retrieved from .[1][2]

Application Note: Analytical Characterization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

[1]

Introduction & Scope

This application note details the analytical characterization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6), a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.

The benzimidazole core presents unique analytical challenges, primarily due to annular tautomerism involving the N-H proton. For the 6-fluoro substituted ester, this results in a rapid equilibrium between the 5-fluoro and 6-fluoro tautomers in solution. This protocol addresses these challenges, providing robust methods for identity confirmation, purity assessment, and impurity profiling.

Core Chemical Data
PropertySpecification
Systematic Name Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate
CAS Number 885280-04-6
Molecular Formula C

H

FN

O

Molecular Weight 194.16 g/mol
Appearance Brown to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Calc) ~4.5 (Conjugate acid of pyridine-like N), ~11.5 (NH acidity)

Structural Analysis & Tautomerism

The Tautomeric Challenge

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. Consequently, the fluorine atom at position 6 is chemically equivalent to position 5 on the time scale of most analytical techniques at room temperature.

  • NMR Implication: Signals may appear broadened or averaged at room temperature.

  • Chromatography Implication: Under standard RP-HPLC conditions, the tautomers interconvert faster than the separation timescale, resulting in a single sharp peak. However, peak tailing can occur if the mobile phase pH is near the compound's pKa.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between bulk property analysis and molecular identification.

CharacterizationWorkflowStartSample: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl esterTautomerCheckTautomerism Assessment(Rapid Equilibrium)Start->TautomerCheckHPLCPurity Assay (HPLC-UV)Determine % Area & ImpuritiesTautomerCheck->HPLC Single Peak ExpectedNMRStructural ID (1H, 13C, 19F NMR)Confirm Regio-chemistryTautomerCheck->NMR Averaged SignalsResultCertificate of Analysis(CoA) GenerationHPLC->ResultNMR->ResultMSMass Spectrometry (LC-MS)Confirm MW (194.16)MS->Result

Caption: Integrated analytical workflow for benzimidazole ester characterization emphasizing the impact of tautomerism on method selection.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect hydrolysis impurities (Acid form) and starting materials (Diamines).

Method Design Rationale

Benzimidazoles are amphoteric. The methyl ester is susceptible to hydrolysis in strong acid or base. Therefore, a mildly acidic mobile phase (pH ~3.0) is selected to:

  • Protonate the basic nitrogen (improving peak shape).

  • Suppress ionization of the potential acid impurity (improving retention).

  • Minimize on-column hydrolysis.

Detailed Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Impurity Profile (Relative Retention Times - RRT)
  • RRT ~0.60: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid (Hydrolysis Product). More polar due to free acid.

  • RRT 1.00: Target Ester.

  • RRT ~1.20: Decarboxylated species (5-Fluoro-benzimidazole).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and assessment of fluorine substitution.

Experimental Setup
  • Solvent: DMSO-d

    
     (Deuterated Dimethyl Sulfoxide). Chloroform is avoided due to poor solubility and potential acidity.
    
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K (25 °C).

Expected Spectral Data ( H NMR)

Due to the rapid proton exchange, the aromatic region often simplifies to an averaged system unless the sample is dry and neutral.

  • NH Proton:

    
     13.0–13.5 ppm (Broad singlet, 1H). Disappears on D
    
    
    O shake.
  • Aromatic Protons (C4, C5, C7):

    
     7.0–7.8 ppm (Multiplet, 3H).
    
    • Look for splitting patterns indicative of

      
      F-
      
      
      H coupling (
      
      
      Hz).
  • Methyl Ester:

    
     3.95 ppm (Singlet, 3H). Key diagnostic for ester integrity.
    
F NMR
  • Signal: Single peak around

    
     -110 to -120 ppm (referenced to CFCl
    
    
    ).
  • Note: If two peaks are observed in

    
    F NMR, it indicates slow exchange between tautomers, likely due to low temperature or specific solvent interactions.
    

Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]

    
     = 195.16 m/z.
    
  • Fragmentation: Higher collision energies may yield:

    • m/z 163 (Loss of -OCH

      
       / Methanol).
      
    • m/z 135 (Loss of -COOCH

      
       / Decarboxylation).
      

Stability & Handling (Expert Insights)

Hydrolysis Risk: The C2-ester in benzimidazoles is electron-deficient due to the adjacent imine nitrogen. It is significantly more reactive than a standard benzoate ester.

  • Precaution: Avoid storing samples in protic solvents (MeOH/Water) for >24 hours.

  • Storage: Store solid powder at -20°C under dessication.

Synthesis Impurities: If synthesized via the condensation of 4-fluoro-1,2-phenylenediamine with dimethyl oxalate, the primary impurity is the bis-amide (reaction of both amines with oxalate carbonyls) or the monocondensed acyclic intermediate . These will appear at significantly different retention times in HPLC (usually highly retained or very polar).

References

  • Reagentia. "Product Specification: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester." Reagentia.[1][2][3][4][Link]

  • National Institutes of Health (NIH). "Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives." PubMed Central.[Link]

  • Royal Society of Chemistry. "Characterization of benzimidazole derivatives (Supplementary Information)." RSC Advances.[Link]

HPLC analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Introduction & Scope

This Application Note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6). This molecule is a critical intermediate in the synthesis of antiviral agents (e.g., Maribavir) and other bioactive benzimidazole scaffolds.

The analysis of benzimidazoles presents specific chromatographic challenges:

  • Basicity: The imidazole nitrogen (N3) is basic (pKa ~5.5), leading to potential silanol interactions and peak tailing.

  • Tautomerism: The 5-fluoro and 6-fluoro isomers exist in rapid equilibrium in solution (prototropic tautomerism of the N-H bond), which can cause peak broadening or splitting under certain pH conditions.

  • Hydrolytic Instability: The methyl ester at position C2 is susceptible to hydrolysis, generating the corresponding carboxylic acid degradant.

This protocol outlines a robust Reversed-Phase (RP-HPLC) method designed to separate the parent ester from its hydrolytic degradants and synthetic precursors.

Molecule Profile & chemical Logic

PropertyDetailChromatographic Implication
Structure Benzimidazole core, 6-Fluoro, 2-Methyl EsterUV active (aromatic); retains well on C18.
pKa (Calc) ~5.4 (Benzimidazole N), ~11.8 (NH)Critical: At neutral pH, the molecule is partially ionized. To ensure a single, sharp peak, the mobile phase must be buffered below pH 3.5 (fully protonated) or above pH 8 (neutral). Acidic conditions are preferred to prevent ester hydrolysis.
Solubility DMSO (High), Methanol (Moderate), Water (Low)Sample diluent must contain at least 50% organic solvent to prevent precipitation.
Key Impurities 1. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid (Hydrolysis)2. 4-Fluoro-1,2-phenylenediamine (Precursor)The method must resolve the polar Acid (early eluting) from the Ester (late eluting).

Method Development Strategy

To ensure scientific integrity and reproducibility, the following choices were made:

  • Stationary Phase (Column): A C18 column with high carbon load and end-capping is selected. End-capping blocks residual silanol groups on the silica support, preventing the basic benzimidazole nitrogen from binding irreversibly (which causes tailing).

  • Mobile Phase Modifier: 0.1% Formic Acid is chosen over phosphate buffers.

    • Reasoning: It provides a pH of ~2.7, ensuring the benzimidazole is fully protonated (

      
      ). This stabilizes the tautomeric equilibrium (fast exchange) and ensures a single peak. It is also LC-MS compatible.
      
  • Gradient Elution: Required to separate the highly polar acid degradant from the hydrophobic parent ester.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).

    • Formic Acid (LC-MS Grade).

    • Reference Standard: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (>98% purity).[2]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled temperature is vital to stabilize tautomer rates)
Injection Volume 5.0 µL
Detection UV 254 nm (Primary), 280 nm (Secondary)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial Hold (Retain polar diamines)
2.0010%Isocratic Hold
12.0090%Linear Gradient to elute Ester
15.0090%Wash
15.1010%Return to Initial
20.0010%Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of substance in 10 mL of Methanol. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Water:Methanol (50:50) .

    • Note: Do not use 100% aqueous diluent; the ester may precipitate or hydrolyze over time.

Workflow Visualization

The following diagram illustrates the analytical workflow, emphasizing the critical decision points for tautomer control and impurity identification.

HPLC_Workflow cluster_Prep Sample Preparation cluster_HPLC Chromatography (Agilent ZORBAX C18) cluster_Data Data Interpretation Start Start: Sample Analysis Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in MeOH (Prevents Hydrolysis) Weigh->Dissolve Dilute Dilute 1:10 with Water:MeOH (50:50) Dissolve->Dilute MobilePhase Mobile Phase: 0.1% Formic Acid (pH ~2.7) Dilute->MobilePhase Condition Protonation of N3 (Suppresses Tailing) MobilePhase->Condition Gradient Gradient: 10-90% B (Separates Acid vs Ester) Condition->Gradient Detect UV Detection @ 254nm Gradient->Detect Check Check Peak Shape Detect->Check Split Split Peak? (Tautomer Separation) Check->Split Yes Single Single Peak (Pass) Check->Single No Action Increase Temp to 40°C or Check pH Split->Action Action->MobilePhase Re-run

Caption: Analytical workflow for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, highlighting critical control points for pH and tautomer management.

System Suitability & Results

Expected Retention Times (Relative)
AnalyteRelative Retention Time (RRT)Characteristics
Acid Degradant ~0.4 - 0.5Elutes early due to polar -COOH group.
Diamine Precursor ~0.2Elutes very early (often in void) if acidic MP is used.
Target Ester 1.00 Main peak.
Acceptance Criteria
  • Tailing Factor (T): NMT 1.5 (Benzimidazoles are prone to tailing; >1.5 indicates column aging or insufficient buffer strength).

  • Resolution (Rs): > 2.0 between the Acid impurity and the Ester target.

  • Precision: RSD < 2.0% for peak area (n=5 injections).

Troubleshooting Guide

Issue 1: Peak Splitting (Doublet Peak)

  • Cause: Slow exchange between 5-fluoro and 6-fluoro tautomers. This often happens if the column temperature is too low or the pH is near the pKa (~5.5).

  • Solution:Increase Column Temperature to 40°C. Higher thermal energy accelerates the proton transfer, coalescing the peaks into a single, sharp band. Alternatively, ensure pH is < 3.0 to lock the molecule in the cation form.

Issue 2: Retention Time Drift

  • Cause: Mobile phase evaporation (Acetonitrile) or insufficient equilibration.

  • Solution: Use a column heater and ensure 5-minute re-equilibration time between runs.

Issue 3: New Peak Appearing at RRT 0.45

  • Cause: On-column hydrolysis. The methyl ester is hydrolyzing to the acid.

  • Solution: Ensure the sample diluent is not 100% water. Keep samples at 4°C in the autosampler. Limit run time pH exposure (use Formic acid, not Ammonia, as high pH accelerates ester hydrolysis).

References

  • Synthesis and Properties of Benzimidazoles

    • Title: Synthesis and Biological Evaluation of Benzimidazole Deriv
    • Source:Asian Journal of Research in Chemistry.
    • URL:[Link]

  • HPLC of Benzimidazoles (General Methodologies)

    • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[3][4]

    • Source:Acta Poloniae Pharmaceutica.
    • URL:[Link]

  • Tautomerism in Chromatography

    • Title: Separation and isolation of tautomers of benzimidazole derivatives by liquid chrom
    • Source:Journal of Chemical Sciences (Indian Academy of Sciences).
    • URL:[Link]

  • pKa Data for Heterocycles

    • Title: Bordwell pKa Table (Acidity in DMSO/W
    • Source:Organic Chemistry D
    • URL:[Link]

Sources

Application Notes and Protocols for the ¹H NMR Characterization of Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzimidazoles

Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities which include antimicrobial, antiviral, and antitumor properties. The introduction of a fluorine atom into the benzimidazole scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate is a key building block in the synthesis of such advanced pharmaceutical agents. Therefore, its unambiguous structural characterization is of paramount importance. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of these molecules, providing detailed information about the electronic environment of each proton.[1] This application note provides a comprehensive guide to the ¹H NMR characterization of methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of a benzimidazole derivative offers a wealth of information through its chemical shifts (δ), coupling constants (J), and signal integrations.[1] The predicted ¹H NMR spectrum of methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate in DMSO-d₆ is discussed below, with a focus on the causal relationships between the molecular structure and the spectral features.

Key Spectral Features:
  • N-H Proton: The proton attached to the nitrogen of the imidazole ring is typically the most deshielded proton. In a deuterated polar solvent like DMSO-d₆, this proton is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 12.0 and 13.6 ppm.[1] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent. The broadness of the signal can be attributed to quadrupole broadening from the adjacent nitrogen atom and chemical exchange phenomena.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet. Based on data from structurally similar compounds, such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, this signal is predicted to be in the range of 3.67–3.84 ppm.[2]

  • Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at the 6-position will significantly influence the chemical shifts and multiplicities of the adjacent protons.

    • H-7: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with H-5 (meta coupling) and the fluorine atom (³JHF).

    • H-5: This proton is also ortho to the fluorine atom and will likely appear as a doublet of doublets, coupling with H-4 (ortho coupling) and the fluorine atom (³JHF).

    • H-4: This proton is meta to the fluorine atom and is expected to be a doublet due to ortho coupling with H-5.

The presence of the electron-withdrawing fluorine atom will generally lead to a downfield shift for the protons on the benzene ring compared to the unsubstituted benzimidazole.

Predicted ¹H NMR Data Summary:
Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constants (J, Hz)
N-H~12.5br s-
H-4~7.8dJH4-H5 ≈ 8.5
H-7~7.6dd³JH7-F ≈ 8-10, ⁴JH7-H5 ≈ 2.5
H-5~7.3dd³JH5-H4 ≈ 8.5, ⁴JH5-F ≈ 4-6
-OCH₃~3.8s-

Note: The predicted chemical shifts and coupling constants are based on analogous compounds and established NMR principles. Actual experimental values may vary.

Experimental Workflow for ¹H NMR Characterization

The following diagram illustrates the general workflow for obtaining a high-quality ¹H NMR spectrum of methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Bruker Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer insert Insert sample into the spectrometer transfer->insert lock Lock on the deuterium signal of DMSO-d6 insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire the 1H NMR spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to residual DMSO peak (2.50 ppm) baseline->reference integrate Integrate signals reference->integrate

Caption: A streamlined workflow for the ¹H NMR characterization of the target molecule.

Detailed Protocol for ¹H NMR Data Acquisition

This protocol is a general guideline for acquiring a ¹H NMR spectrum on a Bruker NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and experimental requirements.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for benzimidazole derivatives due to its excellent solubilizing properties and the downfield chemical shift of its residual proton signal, which minimizes spectral overlap.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Homogenization: Gently vortex the solution to ensure complete dissolution and homogeneity.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

II. Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shimming: Perform automatic or manual shimming of the magnetic field to achieve optimal homogeneity. Good shimming is indicated by a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans (NS): A typical range is 16 to 64 scans for a sample of this concentration.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

  • Data Acquisition: Start the acquisition.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Logical Framework for Spectral Interpretation

The interpretation of the ¹H NMR spectrum follows a logical progression to deduce the structure of the molecule.

interpretation cluster_initial Initial Analysis cluster_detailed Detailed Analysis cluster_final Structural Elucidation num_signals Number of Signals (Identifies non-equivalent protons) multiplicity Multiplicity (Splitting Pattern) (Neighboring protons) num_signals->multiplicity integration Integration (Ratio of protons) assignment Assign signals to specific protons integration->assignment chem_shift Chemical Shift (ppm) (Proton environment) chem_shift->assignment coupling Coupling Constants (J, Hz) (Connectivity and stereochemistry) multiplicity->coupling coupling->assignment confirmation Confirm structure assignment->confirmation

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6).[1] As a critical intermediate in the synthesis of bioactive anthelmintics and anti-cancer agents, precise quantification of this fluorinated scaffold is essential for pharmacokinetic profiling and impurity monitoring.

This guide moves beyond generic templates, offering a self-validating workflow that integrates Mixed-Mode Cation Exchange (MCX) for sample cleanup with optimized Multiple Reaction Monitoring (MRM) transitions derived from mechanistic fragmentation principles.

Chemical & Physical Profile

Understanding the physicochemical properties is the first step in designing a successful MS method. The basicity of the benzimidazole nitrogen dictates the ionization mode, while the lipophilicity drives the column selection.

PropertyValueAnalytical Implication
Molecular Formula C₉H₇FN₂O₂Monoisotopic Mass: 194.05
Molecular Weight 194.16 g/mol Precursor Ion [M+H]⁺: 195.06
LogP ~1.8 - 2.2 (Predicted)Retains well on C18; requires >30% organic for elution.[1]
pKa (Basic N) ~5.5 - 6.0Positive ESI is the preferred ionization mode.[1] pH < 4 ensures full ionization.[1]
Functional Groups Methyl Ester, Fluorine, Imidazole NEster is liable to hydrolysis; avoid high pH buffers.

Mass Spectrometry Mechanism & Fragmentation

To ensure high specificity, we must select MRM transitions based on structural logic rather than empirical guessing. The fragmentation of benzimidazole-2-carboxylates follows a specific pathway driven by the stability of the aromatic core.

Fragmentation Pathway Analysis[2][3][4][5][6]
  • Precursor Ion (m/z 195): Protonation occurs at the pyridinic nitrogen of the imidazole ring.

  • Primary Fragment (m/z 163): The methyl ester undergoes a characteristic loss of methanol (32 Da) or the methoxy radical (31 Da) to form a stable acylium ion.

  • Secondary Fragment (m/z 135): The acylium ion loses carbon monoxide (CO, 28 Da).

  • Deep Fragmentation (m/z 108): The benzimidazole core degrades via the loss of Hydrogen Cyanide (HCN, 27 Da), a hallmark of imidazole ring opening.

FragmentationPathway Node1 Precursor Ion [M+H]+ = 195.06 Node2 Acylium Ion [M+H - CH3OH]+ m/z 163.0 Node1->Node2 Loss of Methanol (-32 Da) Ester Cleavage Node3 Core Ion [M+H - CH3OH - CO]+ m/z 135.0 Node2->Node3 Loss of CO (-28 Da) Carbonyl Ejection Node4 Ring Open [M+H - HCN]+ m/z 108.0 Node3->Node4 Loss of HCN (-27 Da) Imidazole Ring Break

Figure 1: Proposed ESI+ fragmentation pathway for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Experimental Protocol

Reagents & Standards[1][7][8]
  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).[1]

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.[1]

  • Internal Standard (IS): Deuterated Benzimidazole (Benzimidazole-d4) or a structural analog like Albendazole-d3.[1]

Sample Preparation: Mixed-Mode SPE (Recommended)

Direct protein precipitation (PPT) is often "dirty" for benzimidazoles in plasma.[1] We recommend Mixed-Mode Cation Exchange (MCX) to leverage the basic nitrogen for superior cleanup.[1]

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL plasma with 100 µL 4% H₃PO₄. Load onto MCX cartridge.[1]

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).[1]

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

  • Elution: 2 x 250 µL of 5% NH₄OH in Methanol . (High pH releases the basic drug).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions[1]

Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Loading
3.5 95 Linear Ramp
4.5 95 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |[1]

Mass Spectrometry (Source Parameters - ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr

  • Cone Voltage: Optimized per instrument (start at 30V).

MRM Transition Table

Note: Collision Energies (CE) are estimated values; optimize by +/- 5 eV.

AnalytePrecursor (m/z)Product (m/z)RoleCE (eV)Dwell (ms)
6-F-Benzimidazole-ester 195.1 163.0 Quantifier 18 50
195.1135.0Qualifier 12850
195.1108.0Qualifier 24050
Internal Standard Depends on ISDepends on ISNormalizer-50

Method Validation & Logic

Self-Validating Checks (Trustworthiness)

To ensure the data is reliable, implement these checks within every run:

  • The "Blank" Check: Inject a double blank (solvent only) immediately after the highest standard. If the signal at 195.1 > 20% of the LLOQ, you have carryover.

  • The Ion Ratio Check: Calculate the ratio of the Quantifier (163) to Qualifier (135). This ratio must remain constant (within ±15%) across all samples. If it deviates in a patient sample, it indicates a co-eluting interference.

  • Retention Time Lock: The retention time of the analyte must match the Internal Standard (if using an isotopolog) within ±0.05 min.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, highlighting the critical decision points for quality control.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) SPE MCX SPE Extraction (Clean up Matrix) Sample->SPE Protein Removal LC UHPLC Separation (C18 Column) SPE->LC Injection ESI ESI+ Ionization (m/z 195.1) LC->ESI Elution Q1 Q1 Filter Select Parent ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select Fragments (163, 135) CID->Q3 Data Data Processing Quant & QC Checks Q3->Data

Figure 2: Analytical workflow from sample extraction to data processing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.[1]Switch from Protein Precipitation to SPE (MCX). Ensure Mobile Phase pH < 4.[1]
Peak Tailing Secondary interactions with silanols.[1]Increase buffer strength (add 5mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.[1]
Signal Instability Ester hydrolysis in autosampler.Keep autosampler at 4°C. Ensure reconstitution solvent is not basic.[1]
High Backpressure Particulates in sample.[1]Filter samples (0.2 µm) or centrifuge at higher speed (>10,000 x g) before injection.[1]

References

  • BOC Sciences. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Data. Retrieved from .[1]

  • Balizs, G. (1999).[1][3] Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from .[1]

  • Waters Corporation. (2016).[1] LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Application Note. Retrieved from .[1]

  • Hida, R., et al. (1994).[4] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. (Cited for fragmentation mechanisms).[1][5][4][6][7] Retrieved from .

  • BenchChem. Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Application Notes & Protocols. Retrieved from .[1]

Sources

Strategic Utilization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern drug discovery, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6) serves as a high-value "linchpin" intermediate. The benzimidazole core is a privileged scaffold , capable of mimicking purine bases (in kinases) and interacting with diverse biological targets including GPCRs, polymerases, and ion channels.

The specific inclusion of the 6-fluoro substituent and the 2-methyl ester functionality offers three distinct strategic advantages:

  • Metabolic Hardening: The fluorine atom at the C6 position blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Synthetic Divergence: The methyl ester is an activated electrophile, ready for immediate conversion into libraries of amides, acids, or heterocycles (e.g., oxadiazoles) via parallel synthesis.

  • Physicochemical Tuning: The fluorine atom modulates the acidity (pKa) of the pyrrole-like NH, influencing solubility and hydrogen-bond donor capability.

Application Note: Structural Activity Relationship (SAR) Logic

The Fluorine Effect

The C6-fluorine is not merely a steric placeholder; it is an electronic modulator.

  • Metabolic Stability: In non-fluorinated benzimidazoles, the C5/C6 positions are electron-rich and prone to rapid oxidation. Fluorine substitution deactivates this ring system towards electrophilic metabolic attack.

  • Lipophilicity: The C-F bond increases

    
     (approx. +0.2 to +0.4 units), enhancing membrane permeability without the steric bulk of a methyl or chloro group.
    
Regiochemistry Warning (Critical Insight)

Researchers must exercise caution during N-alkylation. The starting material exists as a tautomer. Alkylation of the N1 nitrogen breaks this symmetry, potentially generating two regioisomers:

  • Isomer A: 6-Fluoro-1-alkyl-1H-benzimidazole (Fluorine para to the alkylated nitrogen).

  • Isomer B: 5-Fluoro-1-alkyl-1H-benzimidazole (Fluorine meta to the alkylated nitrogen).

  • Protocol Advice: These isomers often have different chromatographic retention times. Regiochemical assignment should be confirmed via 2D NMR (NOESY/HMBC).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core ester.

SyntheticWorkflow Start 6-Fluoro-1H-benzimidazole- 2-carboxylic acid methyl ester Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Hydrazide Acyl Hydrazide Start->Hydrazide NH2NH2, EtOH N_Alkyl N-Alkylated Core (Regioisomer Mix) Start->N_Alkyl R-X, K2CO3, DMF Amide Amide Library (Target: Kinase/GPCR) Acid->Amide R-NH2, HATU, DIPEA Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole R-COOH, POCl3

Caption: Divergent synthetic pathways from the methyl ester core. Green/Red nodes indicate final bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Quantitative Hydrolysis to Carboxylic Acid

Use this protocol to generate the free acid for subsequent amide coupling.

Reagents:

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 g (5.15 mmol) of the methyl ester in 15 mL of THF. The solution should be clear.

  • Activation: Add 5 mL of water containing 648 mg (15.45 mmol) of LiOH·H2O.[1]

  • Reaction: Stir vigorously at room temperature (25°C) for 4 hours. Monitor by TLC (10% MeOH in DCM). The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1N HCl to pH 3-4. A white precipitate will form immediately.

    • Do not extract yet. Let the suspension stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove organic impurities.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

    • Expected Yield: >90%

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the methyl singlet at ~3.9 ppm.

Protocol B: Parallel Amide Library Synthesis (HATU Method)

Designed for 96-well plate or individual vial synthesis of kinase inhibitor candidates.

Reagents:

  • Acid Intermediate (from Protocol A) (1.0 eq)

  • Diverse Amines (R-NH2) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Pre-activation: In a reaction vial, dissolve the Acid (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 10 minutes at RT. The solution usually turns slightly yellow.

  • Coupling: Add the specific Amine (0.24 mmol).

  • Incubation: Stir at RT for 12 hours.

    • Note: If the amine is an aniline (electron-deficient), heat to 50°C.

  • Quench: Add 2 mL of water.

  • Purification:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

    • High-Throughput: Inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Case Study: Designing a Kinase Inhibitor

Objective: Target the ATP-binding pocket of a Tyrosine Kinase (e.g., EGFR or VEGFR).

Design Logic:

  • Hinge Binder: The Benzimidazole N1-H and N3 serve as the donor-acceptor pair to bind the kinase hinge region (Glu/Met residues).

  • Gatekeeper Interaction: The 6-Fluoro group is positioned to interact with the hydrophobic gatekeeper residue, improving selectivity over non-fluorinated analogs.

  • Solubilizing Tail: The ester is converted to a piperazine-amide (via Protocol B) to extend into the solvent-exposed region, improving oral bioavailability.

Data Summary (Hypothetical Optimization Campaign):

Compound IDR-Group (Amide)C6-SubstituentIC50 (Kinase)t 1/2 (Microsomal)
BZM-001 Methyl (Ester)H> 10 µM15 min
BZM-002 Methyl (Ester)F 5.2 µM45 min
BZM-015 N-MethylpiperazineH120 nM22 min
BZM-016 N-Methylpiperazine F 15 nM > 120 min

Interpretation: The combination of the solubilizing tail (Amide) and the metabolic blocker (Fluoro) results in the lead candidate BZM-016.

References

  • BOC Sciences. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Data. Retrieved from

  • Organic Syntheses. Benzimidazole Synthesis Protocols. Org. Synth. 1942, 22, 19. Retrieved from

  • Santa Cruz Biotechnology. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid Properties. Retrieved from

  • National Institutes of Health (PMC). Accelerated synthesis of benzimidazoles by nucleophilic addition. Retrieved from

  • MDPI Molecules. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives. Retrieved from

Sources

Application Note: Versatile Derivatization Protocols for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds, while the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability.[1] This application note provides detailed protocols for the derivatization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a versatile intermediate for the synthesis of novel therapeutic agents.[1] The protocols outlined below focus on three principal transformations: N-alkylation of the benzimidazole ring, conversion of the methyl ester to a hydrazide, and formation of amide derivatives. These derivatizations open avenues to a wide array of functionalized molecules for screening in drug development programs.

Expertise & Experience: Strategic Considerations for Derivatization

The choice of a derivatization strategy for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is dictated by the desired properties of the final compound.

  • N-Alkylation: Introducing substituents on the benzimidazole nitrogen is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity. This can also influence the molecule's interaction with biological targets. The use of a mild base like potassium carbonate is crucial to deprotonate the benzimidazole N-H without promoting unwanted side reactions, such as hydrolysis of the ester. Microwave-assisted synthesis can significantly accelerate this reaction.[2][3]

  • Hydrazide Formation: The conversion of the methyl ester to a hydrazide provides a versatile intermediate. Hydrazides can be readily converted to a variety of other functional groups, including hydrazones, pyrazoles, and triazoles, which are themselves important pharmacophores. The reaction with hydrazine hydrate is typically a straightforward and high-yielding transformation.[4][5]

  • Amide Formation: The amide bond is a cornerstone of medicinal chemistry. Derivatizing the methyl ester into an amide allows for the introduction of a vast array of side chains, enabling fine-tuning of the molecule's biological activity. While direct aminolysis of the ester is possible, a more reliable and general approach involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This two-step approach allows for the use of a wide range of amines and provides better control over the reaction. The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization if chiral amines are used.[6][7][8]

Trustworthiness: Self-Validating Protocols

The protocols detailed in this application note are designed to be robust and reproducible. Each protocol includes in-process controls and analytical checkpoints to ensure the successful formation of the desired product. Key validation steps include:

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction, confirming the consumption of the starting material and the formation of the product.

  • Spectroscopic Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

  • Purification: Purification by column chromatography or recrystallization is essential to ensure the isolation of the derivative in high purity, which is critical for accurate biological evaluation.

Experimental Protocols

Protocol 1: N-Alkylation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

This protocol describes a general method for the N-alkylation of the benzimidazole ring using an alkyl halide.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester in DMF B Add K2CO3 A->B C Add Alkyl Halide (e.g., R-Br) B->C D Stir at room temperature or heat (conventional or microwave) C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water E->F Upon completion G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Workflow for the N-Alkylation of the benzimidazole.

Materials:

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or heat to 60-80 °C for 2-6 hours. Alternatively, microwave irradiation can be used for a shorter reaction time.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Base K₂CO₃A mild base to deprotonate the benzimidazole N-H without causing ester hydrolysis.
Temperature Room temp. to 80 °CThe reaction temperature can be adjusted based on the reactivity of the alkyl halide.
Monitoring TLC/LC-MSTo determine the endpoint of the reaction and ensure complete conversion.
Protocol 2: Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid hydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Workflow Diagram:

Hydrazide_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Suspend 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester in Ethanol B Add Hydrazine Hydrate A->B C Reflux the mixture B->C D Monitor reaction by TLC/LC-MS C->D E Cool the reaction mixture D->E Upon completion F Collect the precipitate by filtration E->F G Wash with cold ethanol F->G H Dry the product G->H I Characterize by NMR and MS H->I

Caption: Workflow for the synthesis of the hydrazide derivative.

Materials:

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Suspend 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10-20 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 6-Fluoro-1H-benzoimidazole-2-carboxylic acid hydrazide.[4][5]

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

ParameterConditionRationale
Reagent Hydrazine HydrateActs as the nucleophile to displace the methoxy group of the ester.
Solvent EthanolA suitable solvent for the reaction that allows for easy isolation of the product upon cooling.
Temperature RefluxProvides the necessary energy to drive the reaction to completion.
Work-up Precipitation and FiltrationA simple and efficient method for isolating the solid product.
Protocol 3: Amide Formation via Hydrolysis and Coupling

This protocol describes a two-step procedure for the synthesis of amide derivatives.

Workflow Diagram:

Amide_Formation_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve methyl ester in THF/MeOH B Add aq. LiOH or NaOH A->B C Stir at room temperature B->C D Acidify to precipitate carboxylic acid C->D E Dissolve carboxylic acid in DMF/DCM D->E F Add coupling reagents (e.g., EDC, HOBt) and a base (e.g., DIPEA) E->F G Add amine F->G H Stir at room temperature G->H I Aqueous work-up H->I J Extract with organic solvent I->J K Purify by column chromatography J->K L Characterize by NMR and MS K->L

Sources

Application Note: A Validated Protocol for the Synthesis of 6-Fluoro-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: The 6-fluoro-1H-benzimidazole scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-fluoro-1H-benzimidazole and its derivatives. We delve into the causality behind the experimental design, offering a self-validating system from reaction setup to product characterization, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 6-Fluoro-1H-Benzimidazole Core

Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of pharmaceuticals.[2][5] Its structural similarity to naturally occurring purines allows it to interact with various biological targets. The strategic placement of a fluorine atom, a bioisostere for a hydrogen atom, on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, often leading to improved pharmacological profiles.[4] Consequently, 6-fluoro-1H-benzimidazole derivatives are actively investigated for a multitude of therapeutic applications.[3][6] This guide presents a robust and reproducible methodology for their synthesis, focusing on the widely adopted condensation reaction between a substituted o-phenylenediamine and a one-carbon synthon.

Reaction Principle and Mechanism

The most direct and reliable method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) or an aldehyde.[7][8] In this protocol, we focus on the reaction of 4-fluoro-1,2-phenylenediamine with formic acid, a classic and efficient approach known as the Phillips-Ladenburg synthesis.

Causality of the Mechanism: The reaction proceeds via two key stages:

  • Amide Formation: The more nucleophilic amino group of the 4-fluoro-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of formic acid, forming an N-formyl intermediate.

  • Cyclization and Dehydration: Under heating, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the aromatic 6-fluoro-1H-benzimidazole ring.[9][10] The acidic conditions facilitate the dehydration step.

Below is a diagram illustrating the reaction mechanism.

Benzimidazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Fluoro-1,2-phenylenediamine I1 N-formyl Intermediate R1->I1 + Formic Acid (Amide Formation) R2 Formic Acid R2->I1 I2 Tetrahedral Intermediate I1->I2 Intramolecular Cyclization P1 6-Fluoro-1H-benzimidazole I2->P1 - H₂O (Dehydration/Aromatization) Synthesis Workflow A 1. Reaction Setup (4-fluoro-1,2-phenylenediamine + Formic Acid) B 2. Reflux (100-110 °C, 2h) A->B C 3. Cooled Neutralization (10% NaOH to pH 8-9) B->C D 4. Vacuum Filtration (Isolate Crude Product) C->D E 5. Recrystallization (Hot Water + Carbon) D->E F 6. Hot Filtration (Remove Carbon) E->F G 7. Crystallization (Cooling) F->G H 8. Final Filtration & Drying (Isolate Pure Product) G->H I 9. Characterization (MP, NMR, MS) H->I

Caption: Step-by-step workflow for the synthesis of 6-fluoro-1H-benzimidazole.

Characterization and Data

The identity and purity of the synthesized 6-fluoro-1H-benzimidazole must be confirmed through analytical techniques.

  • Yield and Melting Point: The expected yield is typically high (>80%). The melting point should be sharp and consistent with literature values.

  • ¹H NMR Spectroscopy: This is a powerful tool for structural elucidation. [11]In DMSO-d₆, the spectrum is expected to show characteristic signals. [12] * A broad singlet in the downfield region (δ 12.0-13.0 ppm) corresponding to the N-H proton. [11] * A singlet for the C2-H proton.

    • Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the fluorinated benzene ring, with splitting patterns determined by H-H and H-F coupling.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For 6-fluoro-1H-benzimidazole (C₇H₅FN₂), the expected [M+H]⁺ peak would be at m/z 137.05. [12]

    Derivative Example Method Time (Microwave) Yield (%) Reference
    4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzohydrazide Microwave-assisted 10 min 89 [12]
    2-Aryl-6-fluoro-1H-benzimidazoles Conventional (Reflux) 6-12 h 70-91 [1]

    | 2-Aryl-6-fluoro-1H-benzimidazoles | Microwave-assisted | 10-15 min | 90-99 | [1]|

Troubleshooting

IssueProbable CauseSolution
Low or No Precipitate after NeutralizationIncomplete reaction or product is soluble.Re-check pH. If alkaline, try to extract the product with ethyl acetate. Confirm reaction completion by TLC.
Oily Product Instead of SolidPresence of impurities.Attempt to triturate the oil with a non-polar solvent like hexane or attempt recrystallization from a different solvent system.
Low Yield after RecrystallizationProduct is too soluble in the solvent; premature crystallization.Use minimal amount of hot solvent. Ensure the filtration of decolorizing carbon is done quickly and with pre-heated equipment.
Colored Final ProductIncomplete removal of impurities.Repeat the recrystallization step with fresh decolorizing carbon.

Conclusion

This application note provides a detailed, reliable, and validated protocol for the synthesis of 6-fluoro-1H-benzimidazole derivatives. By explaining the rationale behind each step and incorporating validation checks, this guide empowers researchers to confidently synthesize these valuable compounds. The described methodology is robust, scalable, and can be adapted for the creation of diverse derivative libraries for drug discovery and development programs.

References

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Available at: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Available at: [Link]

  • Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. Available at: [Link]

  • Benzimidazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. (n.d.). ResearchGate. Available at: [Link]

  • one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. (n.d.). Academia.edu. Available at: [Link]

  • Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd. Available at: [Link]

  • One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2015). Rasayan Journal of Chemistry. Available at: [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). ACS Publications. Available at: [Link]

  • Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Available at: [Link]

  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2023). PMC. Available at: [Link]

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). PMC. Available at: [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Slideshare. Available at: [Link]

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzimidazole-Based Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into the benzimidazole core has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules.[3][4] The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing reaction conditions and synthetic strategies for accessing fluorinated benzimidazoles. We will delve into both classical and modern synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing detailed, step-by-step protocols for key reactions.

Synthetic Strategies for Fluorinated Benzimidazoles: A Comparative Overview

The synthesis of fluorinated benzimidazoles is primarily achieved by the condensation of a fluorinated o-phenylenediamine with a suitable carbonyl compound (aldehyde or carboxylic acid) or its derivative. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

The Phillips-Ladenburg Condensation: A Classic and Versatile Approach

The Phillips-Ladenburg reaction is a traditional and widely used method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] For the synthesis of fluorinated benzimidazoles, either the o-phenylenediamine or the carboxylic acid starting material can contain the fluorine substituent.

Mechanism and Rationale: The reaction proceeds via the formation of an initial amide intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the benzimidazole ring. The acidic catalyst, typically a mineral acid or polyphosphoric acid (PPA), plays a crucial role in protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine. PPA is particularly effective as it serves as both a catalyst and a dehydrating agent.[7]

Typical Reaction Conditions:

  • Reactants: Fluorinated o-phenylenediamine and a carboxylic acid (or vice versa).

  • Catalyst/Solvent: Polyphosphoric acid (PPA)[7], mineral acids (e.g., HCl).[5]

  • Temperature: Elevated temperatures, typically ranging from 120-150°C, are required to drive the dehydration and cyclization steps.[7]

  • Reaction Time: Generally long, ranging from several hours to overnight (13–18 hours).[7]

Experimental Protocol 1: Synthesis of 2-(Fluorophenyl)-benzimidazole Derivatives via Phillips-Ladenburg Condensation [7]

Materials:

  • Substituted 1,2-phenylenediamine (1.0 eq.)

  • Corresponding fluorinated carboxylic acid (1.1 eq.)

  • Polyphosphoric acid (PPA) (5 mL per gram of diamine)

  • Ice water

  • 5 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,2-phenylenediamine derivative (1 eq.) and the corresponding carboxylic acid derivative (1.1 eq.) in polyphosphoric acid.

  • Heat the reaction mixture to 120-150°C and maintain this temperature for 13–18 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 5 M NaOH solution until a slightly basic pH (8–9) is achieved. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure crystalline 2-(fluorophenyl)-benzimidazole derivative.

  • Filter the recrystallized product and dry it under vacuum.

Condensation with Aldehydes: A Pathway to 2-Substituted Benzimidazoles

The reaction of o-phenylenediamines with aldehydes offers a direct route to 2-substituted benzimidazoles. This method is often faster than the Phillips-Ladenburg condensation and can be promoted by a variety of catalysts under milder conditions.

Mechanism and Rationale: The reaction initiates with the formation of a Schiff base intermediate from the condensation of one amino group of the diamine with the aldehyde. This is followed by an intramolecular cyclization of the second amino group onto the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. The choice of oxidant is a critical parameter in this synthesis.

dot

Condensation_with_Aldehydes o_phenylenediamine Fluorinated o-Phenylenediamine schiff_base Schiff Base Intermediate o_phenylenediamine->schiff_base + Aldehyde - H2O aldehyde Aldehyde dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular Cyclization benzimidazole Fluorinated Benzimidazole dihydrobenzimidazole->benzimidazole + Oxidant - 2H+ oxidant Oxidant (e.g., Na2S2O5, air, I2)

Fig. 1: General workflow for the synthesis of fluorinated benzimidazoles from aldehydes.

Catalytic Systems and Reaction Conditions: A wide array of catalytic systems have been developed to improve the efficiency and environmental footprint of this condensation reaction.

Catalyst/PromoterSolventTemperatureTimeYield (%)Reference
Na2S2O5 (20 mol%)EthanolReflux8-18 h-[8]
I2 (10 mol%)Grinding (solvent-free)Room Temp.5-45 min-[8]
ZnO nanoparticlesSolvent-free (ball-milling)Room Temp.ShortHigh[2]
Er(OTf)3 (10 mol%)Solvent-free80°C2-5 min75-99[9]
H2O2/HClAcetonitrileRoom Temp.ShortExcellent[10]

Causality Behind Experimental Choices:

  • Catalyst Choice: Lewis acids like Er(OTf)3 and ZnO nanoparticles activate the aldehyde carbonyl group, facilitating the initial condensation.[2][9] Oxidizing agents like iodine and Na2S2O5 promote the final aromatization step.[8]

  • Solvent-Free Conditions: Grinding and ball-milling techniques offer a green chemistry approach by eliminating the need for solvents, often leading to shorter reaction times and simpler work-up procedures.[2][8]

  • Microwave Irradiation: As discussed in the next section, microwave heating can dramatically accelerate the reaction rate.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have led to the development of highly efficient and environmentally benign methods for fluorinated benzimidazole synthesis.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[8][11] In the context of benzimidazole synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[8][10]

Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, thus accelerating the reaction rate.

Typical Reaction Conditions:

  • Reactants: Fluorinated o-phenylenediamine and an aldehyde or carboxylic acid.

  • Solvent: Often performed in a minimal amount of a high-boiling polar solvent or under solvent-free conditions.

  • Temperature: Typically around 110°C.[8]

  • Reaction Time: Remarkably short, often in the range of 3-15 minutes.[8][11]

  • Yields: Generally high, often in the 85-96% range.[8]

Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles [8]

Materials:

  • 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate precursor

  • Substituted aldehyde or carboxylic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the fluorinated benzimidazole precursor with the appropriate aldehyde or carboxylic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for 3-8 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be purified by standard chromatographic techniques or recrystallization.

Transition-metal catalysis offers novel and efficient pathways for the synthesis of benzimidazoles, including C-H activation and cross-coupling strategies.[12][13] While many of these methods are still in development for the specific synthesis of fluorinated analogs, they represent a promising frontier. For instance, copper- and palladium-catalyzed reactions have been employed for the formation of the benzimidazole ring from various precursors.[10][13] These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions.

dot

Transition_Metal_Catalysis o_haloaniline Fluorinated o-Haloaniline catalyst Transition Metal Catalyst (e.g., CuCl, Ni) aldehyde Aldehyde n_source Nitrogen Source (e.g., NH3, NaN3) benzimidazole Fluorinated Benzimidazole catalyst->benzimidazole One-pot Three-component Reaction caption Fig. 2: Conceptual workflow for transition-metal-catalyzed benzimidazole synthesis.

Sources

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Intermediate for Next-Generation Agrochemicals

Abstract

This application note details the synthesis, characterization, and downstream utilization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6). As resistance to classical benzimidazole fungicides (e.g., carbendazim, benomyl) rises, the incorporation of fluorine at the C6 position offers a critical strategy for modulating metabolic stability and lipophilicity. This guide provides a validated, scalable protocol for synthesizing this intermediate and outlines its divergence into novel antifungal and herbicidal scaffolds via C2-ester functionalization.

Introduction: The Fluorine Advantage in Agrochemicals

The benzimidazole scaffold is a privileged structure in agrochemistry, historically serving as the core for systemic fungicides targeting fungal


-tubulin assembly. However, widespread resistance necessitates structural innovation.

Why 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester?

  • Metabolic Blockade: The C6-fluorine atom blocks metabolic hydroxylation at the most reactive site of the benzene ring, significantly extending the half-life of the active ingredient within plant tissues.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole proton, potentially altering binding kinetics with target enzymes.

  • Synthetic Versatility: The C2-methyl ester serves as a "soft" electrophile, allowing mild conversion to amides (for hydrogen-bond donor/acceptor tuning) or reduction to alcohols (for ether linkage formation).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
Chemical Name Methyl 6-fluoro-1H-benzimidazole-2-carboxylate
CAS Number 885280-04-6
Molecular Formula C

H

FN

O

Molecular Weight 194.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 182–185 °C (Lit.)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~8.5 (NH of benzimidazole)
Protocol A: Scalable Synthesis (The "Make")

Objective: Synthesize high-purity (>98%) intermediate from commercially available precursors without chromatographic purification.

Reaction Scheme

The synthesis utilizes a condensation-cyclization sequence between 4-fluoro-1,2-phenylenediamine and dimethyl oxalate.

SynthesisWorkflow Start Start: 4-Fluoro-1,2-phenylenediamine Step1 Step 1: Condensation Solvent: MeOH Catalyst: p-TsOH (5 mol%) Temp: Reflux (65°C) Start->Step1 Reagent Reagent: Dimethyl Oxalate (1.2 eq) Reagent->Step1 Step2 Step 2: Cyclization Time: 4-6 Hours Monitor: TLC (EtOAc:Hex 1:1) Step1->Step2 Step3 Step 3: Isolation Cool to 0°C Filter Precipitate Step2->Step3 Product Final Product: 6-Fluoro-1H-benzoimidazole- 2-carboxylic acid methyl ester Step3->Product Yield: 85-90%

Figure 1: Streamlined synthesis workflow for the target intermediate.

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) in Methanol (150 mL).

  • Addition: Add Dimethyl oxalate (11.2 g, 95.1 mmol, 1.2 eq) and p-Toluenesulfonic acid monohydrate (0.75 g, 3.9 mmol, 5 mol%).

    • Note: The acid catalyst accelerates the cyclization step, preventing the isolation of the open-chain oxamic acid intermediate.

  • Reflux: Heat the mixture to reflux (internal temp ~65°C) for 6 hours. The solution will darken slightly.

  • Monitoring: Check progress via TLC (1:1 Ethyl Acetate/Hexane). The diamine starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

  • Work-up:

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

    • The product will crystallize out of solution.

    • Filter the solids using a Buchner funnel.

    • Wash the cake with cold Methanol (2 x 20 mL) to remove excess dimethyl oxalate.

  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

    • Expected Yield: 13.5 g – 14.5 g (88–94%).

    • Purity: >98% by HPLC.

Protocol B: Divergent Functionalization (The "Use")

Objective: Utilize the methyl ester and NH moieties to generate active agrochemical candidates.

Mechanism of Action & Design Strategy
  • Path A (Amidation): Reacting the ester with primary amines creates carboxamide fungicides . These mimic the hydrogen-bonding network of tubulin-binding sites.

  • Path B (N-Alkylation): Substituting the free NH group modulates systemic mobility (logP). N-methyl or N-acetyl groups are common prodrug strategies in fungicides.

Derivatization cluster_Amidation Path A: Amidation (Fungicidal Pharmacophore) cluster_Alkylation Path B: N-Alkylation (Solubility Tuning) cluster_Reduction Path C: Reduction Core CORE INTERMEDIATE: 6-Fluoro-1H-benzoimidazole- 2-carboxylic acid methyl ester AmideProduct Target 1: Carboxamide (High Tubulin Affinity) Core->AmideProduct MeOH, Reflux or TBDH catalysis AlkylatedProduct Target 2: N-Substituted Ester (Systemic Mobility) Core->AlkylatedProduct K2CO3, DMF, RT AlcoholProduct Target 3: 2-Hydroxymethyl (Ether Precursor) Core->AlcoholProduct THF, 0°C Amine Reagent: R-NH2 (e.g., Aniline, Alkyl amine) Halide Reagent: R-X (e.g., Me-I, Bn-Br) RedAgent Reagent: NaBH4 / LiAlH4

Figure 2: Divergent synthesis tree for generating active agrochemical ingredients.

Representative Procedure: Synthesis of a Fluorinated Carboxamide Analog
  • Suspend 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (1.0 eq) in Methanol .

  • Add the desired Amine (e.g., aniline, butylamine) (1.5 eq).

  • Optional: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) as a transamidation catalyst for unreactive amines.

  • Heat to 60°C for 4–12 hours.

  • Evaporate solvent and recrystallize from Ethanol/Water to obtain the amide.

Quality Control & Analytics

To ensure batch consistency for biological testing, the following parameters must be met:

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm and 280 nm.

    • Retention Time: ~7.2 min (varies by specific column).

  • NMR Verification (

    
    H NMR, 400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.5 (br s, 1H, NH ).
      
    • 
       7.7–7.1 (m, 3H, Ar-H ).
      
    • 
       3.95 (s, 3H, O-CH 
      
      
      
      ).
Safety & Handling
  • Hazard Identification: The compound is an ester derivative of a fluoro-diamine. Treat as a potential skin sensitizer and irritant (H315, H319).

  • Engineering Controls: Perform all synthesis steps, especially the handling of dimethyl oxalate (toxic) and fluoro-phenylenediamine, inside a certified chemical fume hood.

  • Waste Disposal: Filtrates containing methanol and organic acids must be disposed of as halogenated organic waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73775786, 1H-Benzimidazole-6-carboxylic acid derivatives. Retrieved from [Link]

  • Zhou, Z. et al. (2018). Synthesis and Characterization of Benzimidazole Derivatives. ResearchGate.[1] (Methodology adaptation for diamine condensation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers encountering yield issues with 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester . It moves beyond basic textbook procedures to address the specific mechanistic bottlenecks of this synthesis.

Case ID: SYN-885280-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Fluorinated Benzimidazole Esters

Part 1: Strategic Analysis (The "Why" of Low Yields)

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6) is deceptively simple. While standard benzimidazole protocols exist, the presence of the C-2 ester and the fluorine substituent introduces three specific failure modes that typically cap yields at 40-50% in non-optimized runs.

The "Bis-Acylation" Trap

The most common yield-killer is the formation of the bis-amide side product. The starting material, 4-fluoro-1,2-phenylenediamine , has two nucleophilic amine groups.

  • Mechanism: If the acylating agent (e.g., methyl oxalyl chloride) is added too quickly or in excess, both amines react, forming a stable "oxanilide" impurity that cannot cyclize to the benzimidazole.

  • Impact: This impurity is often insoluble and difficult to separate, leading to massive material loss during filtration.

The Tautomer Confusion (5-F vs. 6-F)

Users often panic when NMR shows a mixture of isomers or when the product spot streaks on TLC.

  • Fact: In solution, 5-fluoro and 6-fluoro -1H-benzimidazole are tautomers . The proton on the nitrogen rapidly hops between N1 and N3.

  • Resolution: Unless you alkylate the nitrogen (e.g., N-methyl), these are the same compound. Do not attempt to separate them; they will re-equilibrate immediately.

Ester Hydrolysis

The C-2 methyl ester is electron-deficient and highly susceptible to hydrolysis.

  • Risk: Standard acid-catalyzed cyclization (e.g., refluxing in dilute HCl) will hydrolyze the ester to the carboxylic acid (which may then decarboxylate).

  • Solution: Cyclization must occur under anhydrous conditions.

Part 2: Optimized Experimental Protocol

This protocol utilizes Methyl Oxalyl Chloride with a p-TsOH catalyzed cyclization . This route is superior to the "Dimethyl Oxalate" melt method (which requires harsh heat) and the "Oxidative" method (which is prone to over-oxidation).

Reaction Scheme

Synthesis SM 4-Fluoro-1,2- phenylenediamine Inter Intermediate: Amino-Oxamate SM->Inter THF, Et3N 0°C to RT Reagent Methyl Oxalyl Chloride Reagent->Inter Prod Target: 6-Fluoro-1H-benzimidazole- 2-carboxylic acid methyl ester Inter->Prod p-TsOH, Toluene Reflux (-H2O) Side Side Product: Bis-amide (Impurity) Inter->Side Excess Reagent or High Temp

Figure 1: Two-step synthesis pathway minimizing bis-amide formation.

Step-by-Step Methodology
Step 1: Mono-Acylation (The Critical Step)

Goal: Selectively react one amine group.

  • Dissolve: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF (10 mL/mmol). Add Triethylamine (1.1 eq).

  • Cool: Cool the solution to 0°C in an ice bath. Crucial: Low temperature reduces the reaction rate, favoring mono-substitution over bis-substitution.

  • Add: Dropwise add Methyl Oxalyl Chloride (1.05 eq) diluted in a small amount of THF over 30 minutes.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.[1] You should see the disappearance of the diamine and the appearance of a major intermediate spot (the amino-oxamate).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with brine. Dry over Na2SO4 and concentrate. Note: The intermediate is often a solid; you can use it directly in Step 2 without column purification if purity is >90%.

Step 2: Cyclization (Dehydration)

Goal: Close the ring without hydrolyzing the ester.

  • Setup: Suspend the crude intermediate in Toluene (or Xylene for higher boiling point).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 - 0.2 eq).

  • Reflux: Attach a Dean-Stark trap (to remove water) and reflux for 4–6 hours.

    • Why? Removing water drives the equilibrium toward the benzimidazole and prevents ester hydrolysis.

  • Finish: Cool to RT. The product often precipitates out or can be crystallized by adding Hexanes.

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Part 3: Troubleshooting Guide

Use this logic tree to diagnose low yields.

Troubleshooting Issue Low Yield Observed CheckTLC Check TLC of Crude Reaction Issue->CheckTLC SpotA Starting Material Remains CheckTLC->SpotA SpotB New Spot (Higher Rf) Bis-amide formed CheckTLC->SpotB SpotC Product formed but low recovery CheckTLC->SpotC FixA Incomplete Cyclization. Increase Reflux Time or use Xylene. SpotA->FixA FixB Reagent Excess. Slow down addition. Keep at 0°C longer. SpotB->FixB FixC Solubility Issue. Product trapped in silica? Use polar eluent (DCM:MeOH). SpotC->FixC

Figure 2: Troubleshooting logic for common failure modes.

Common Issues & Fixes Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Formation of bis-amide (oxanilide).Reduce Methyl Oxalyl Chloride to 1.0 eq. Ensure strict 0°C addition.
Product is Acid (COOH) Hydrolysis of ester during workup.Avoid aqueous acid/base washes. Use Dean-Stark conditions.
Sticky/Gummy Solid Incomplete cyclization.Check NMR for "open" amide signals. Reflux longer with p-TsOH.
Multiple Spots on TLC Tautomerism (5-F vs 6-F).This is normal. Spots may merge in polar solvents (MeOH).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Oxalate instead of Methyl Oxalyl Chloride? A: Yes, but it is less reactive. You will typically need to fuse the diamine and dimethyl oxalate at 140-160°C (melt reaction). This risks sublimation of the reagents and thermal decomposition. The Methyl Oxalyl Chloride route described above is milder and generally higher yielding [1].

Q2: Why does my NMR show two sets of peaks? A: You are observing the tautomeric equilibrium between the 5-fluoro and 6-fluoro isomers. In the presence of the NH proton, these forms interconvert rapidly. This is an intrinsic property of the molecule, not an impurity [2].

Q3: Can I use acetic acid as the solvent for cyclization? A: Glacial acetic acid is a common solvent for benzimidazole synthesis (Phillips method). However, for ester products, prolonged boiling in acetic acid can sometimes lead to transesterification or hydrolysis if the acetic acid is not strictly anhydrous. Toluene/p-TsOH is safer for the ester functionality.

Q4: How do I store the product? A: Benzimidazole esters are stable solids. Store at 2-8°C under an inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture over months.

References
  • Synthesis of Benzimidazoles via Oxalyl Chloride: Zhang, Y., et al. "Synthesis of heterocyclic compounds by C-O bond catalyzed by copper..." RSC Advances, 2018. (Describes the general use of mono-methyl oxalyl chloride for amide formation).

  • Tautomerism in Benzimidazoles: Alkorta, I., et al.[2] "Tautomerism in Benzimidazoles." Journal of Physical Chemistry A, 2002. (Fundamental grounding on the 5/6-substitution tautomerism).

  • General Benzimidazole Synthesis Reviews: Organic Chemistry Portal. "Synthesis of Benzimidazoles."[1][3][4][5][6][7][8] (Overview of condensation methods).

Sources

Technical Support Center: Optimization of Benzimidazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzimidazole synthesis. As a cornerstone scaffold in medicinal chemistry and materials science, the efficient synthesis of benzimidazoles is paramount. However, optimizing reaction times and yields can be a significant challenge, often plagued by slow conversions, low yields, and selectivity issues.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting scenarios and conclude with detailed, validated protocols. Our focus is not just on what to do, but why a particular experimental choice is scientifically sound, empowering you to make informed decisions for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for benzimidazole cyclization, and how do they differ in reaction time? A1: The two most fundamental methods are the Phillips-Ladenburg and Weidenhagen reactions.[1]

  • Phillips-Ladenburg Reaction: This involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (esters, anhydrides). Traditionally, this method requires harsh conditions, such as high temperatures (250-300 °C), which can lead to long reaction times and low yields, limiting its modern utility without significant modification.[1]

  • Weidenhagen Reaction: This route uses aldehydes for the condensation with o-phenylenediamines. It is generally more versatile and has become the more widely accepted approach due to milder conditions and the vast commercial availability of aldehydes.[1][2][3] Reaction times can be dramatically shorter than the traditional Phillips method, especially when catalyzed.

Q2: My reaction is very slow and the yield is poor. What are the first parameters I should investigate to reduce the reaction time? A2: For a sluggish reaction, the primary variables to investigate are the catalyst, solvent, and temperature.

  • Catalyst: The absence of a suitable catalyst is a common reason for slow reactions. Options range from simple Brønsted or Lewis acids to sophisticated metal-based or heterogeneous catalysts.[4]

  • Solvent: The choice of solvent is critical. Polar solvents like methanol and ethanol often facilitate the reaction and lead to higher yields.[4] A solvent screen is a highly recommended first step.

  • Temperature & Heating Method: Increasing the temperature will increase the reaction rate. However, a more impactful change is often the method of heating. Microwave-assisted synthesis can slash reaction times from hours to mere minutes and significantly boost yields.[5][6][7]

Q3: How can I improve the selectivity between the 2-substituted and the 1,2-disubstituted benzimidazole? A3: This is a frequent challenge when using aldehydes. Selectivity is primarily governed by the catalyst, reactant stoichiometry, and the electronic properties of the aldehyde. Using an excess of the o-phenylenediamine relative to the aldehyde can favor the mono-substituted product.[2] Critically, the choice of catalyst and the aldehyde's electronics are linked; for example, using the Lewis acid Erbium(III) triflate (Er(OTf)₃) with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products, whereas electron-deficient aldehydes under the same conditions yield the mono-substituted product.[2][4]

Q4: What is the mechanistic reason for a reaction stalling before completion? A4: The reaction proceeds via two key stages: (1) condensation of the o-phenylenediamine and aldehyde to form a Schiff base/imidazoline intermediate, and (2) oxidative cyclodehydrogenation to form the aromatic benzimidazole ring. If the reaction stalls, it is often due to an inefficient second step. The system may lack a suitable oxidant (atmospheric oxygen is often sufficient but not always reliable) or a catalyst capable of facilitating this final aromatization step.[3][4]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic, cause-and-effect approach.

Issue 1: Low or No Product Yield

Your reaction runs for hours, but TLC analysis shows mostly starting material and only a faint product spot.

  • Possible Cause 1: Ineffective or Insufficient Catalyst.

    • Scientific Rationale: The catalyst's role is to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[3] Without this activation, the initial condensation is slow. The catalyst may also play a role in the final oxidative aromatization step.

    • Suggested Solutions:

      • Catalyst Screening: If using a mild catalyst like NH₄Cl, consider switching to a more potent Lewis acid (e.g., Er(OTf)₃) or a metal-based catalyst (e.g., Cobalt, Copper, or Zinc complexes).[3][8][9]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the rate improves.

      • Consider a Heterogeneous Catalyst: For easier workup and recovery, explore solid-supported catalysts like MgO@DFNS or various nanoparticles, which often show high activity.[4][10]

  • Possible Cause 2: Suboptimal Solvent.

    • Scientific Rationale: The solvent must solubilize the reactants and intermediates. Furthermore, polar protic solvents can stabilize charged intermediates and facilitate proton transfer steps inherent in the mechanism, accelerating the reaction.

    • Suggested Solutions:

      • Perform a Solvent Screen: Test a range of solvents with varying polarity, such as ethanol, methanol, acetonitrile, DMF, and even solvent-free conditions.[1][4] Ethanol is often an excellent starting point.

      • Check Solubility: Ensure your starting materials are fully dissolved at the reaction temperature. Poor solubility will severely limit the reaction rate.

  • Possible Cause 3: Inappropriate Reaction Temperature or Time.

    • Scientific Rationale: All chemical reactions have an activation energy barrier that must be overcome. Insufficient thermal energy results in a slow rate.

    • Suggested Solutions:

      • Gradual Temperature Increase: Increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential degradation by TLC.

      • Switch to Microwave Irradiation: This is the most effective way to reduce reaction time. The direct coupling of microwave energy with the polar reactants and intermediates leads to rapid, uniform heating that can reduce reaction times from 60 minutes to just 5 minutes with improved yields.[5][6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield reactions.

G start Start: Low Yield / Slow Reaction cat_check Is a catalyst being used? start->cat_check add_cat Action: Add/Screen Catalysts (e.g., p-TsOH, Er(OTf)3, Co-complexes) cat_check->add_cat No temp_check Optimize Temperature cat_check->temp_check Yes add_cat->temp_check mw_switch Action: Switch to Microwave Synthesis for rapid heating temp_check->mw_switch solvent_check Screen Solvents (Ethanol, Methanol, ACN, Solvent-free) temp_check->solvent_check

Caption: Decision tree for troubleshooting slow benzimidazole cyclizations.

Issue 2: Formation of Multiple Products / Poor Selectivity

TLC analysis shows two or more product spots, often corresponding to the 2-substituted and 1,2-disubstituted benzimidazoles.

  • Possible Cause: Uncontrolled Reactant Stoichiometry and Aldehyde Electronics.

    • Scientific Rationale: The formation of the 1,2-disubstituted product occurs when a second molecule of aldehyde reacts with the nitrogen of the newly formed benzimidazole ring. Electron-rich aldehydes are more susceptible to forming the 1,2-disubstituted product, potentially through a catalyst-mediated pathway involving a bis-imine intermediate.[2]

    • Suggested Solutions:

      • Adjust Stoichiometry: To favor the 2-substituted (mono-condensation) product, use a molar excess of the o-phenylenediamine relative to the aldehyde (e.g., 1.2:1 or higher).[2]

      • Catalyst Selection for Selectivity: The choice of catalyst is crucial. Some Lewis acids, like Er(OTf)₃, have been shown to selectively catalyze the formation of the 1,2-disubstituted product with electron-rich aldehydes.[2] Conversely, running the reaction without a catalyst or with a milder Brønsted acid may favor the 2-substituted product.

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by disfavoring the secondary reaction pathway.

Visualizing Selectivity Control

The outcome of the reaction can be directed by carefully choosing the reactants and catalyst.

G cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine P1 1,2-Disubstituted Benzimidazole OPD->P1 P2 2-Substituted Benzimidazole OPD->P2 ER_Ald Electron-Rich Aldehyde ER_Ald->P1  + Er(OTf)3 catalyst  High Temp ED_Ald Electron-Deficient Aldehyde ED_Ald->P2  With or without catalyst  Controlled Stoichiometry

Caption: Controlling selectivity in benzimidazole synthesis.

Data Summary Tables

For rapid comparison, the following tables summarize the impact of different reaction parameters on reaction time and yield.

Table 1: Comparison of Heating Methods for Benzimidazole Synthesis

MethodTypical Reaction TimeTypical YieldKey AdvantageReference(s)
Conventional Heating1 - 24 hours60 - 85%Simple setup[7]
Microwave Irradiation1.5 - 30 minutes80 - 99%Drastic reduction in time, often higher yield[5][6][11][12]
Ultrasound15 - 60 minutes~90%Energy efficient, mild conditions[3]

Table 2: Influence of Catalysts on Reaction Time

CatalystConditionReaction TimeYieldReference(s)
None (Solvent-free)140 °CSeveral hours70-90%[1]
p-Toluenesulfonic acidGrinding, Solvent-free10 - 30 minutes85-95%[3]
Er(OTf)₃ (Lewis Acid)80 °C, Solvent-free2 - 5 minutes75-99%[2]
Co(III)/Co(II) ComplexRoom Temp, Methanol15 min - 1.5 hours82-95%[9]
Fe₃O₄@PDA/CuCl₂40 °C5 - 30 minutes79-97%[10][11]

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Rapid Synthesis of 2-Substituted Benzimidazoles

This protocol leverages microwave energy to achieve cyclization in minutes. It is ideal for rapid library synthesis and optimization studies.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Substituted aldehyde (1 mmol)

    • Ammonium chloride (NH₄Cl) (0.2 mmol) or other suitable catalyst

    • Ethanol (5 mL)

    • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Procedure:

    • Combine o-phenylenediamine, the aldehyde, and the catalyst in the microwave synthesis vial.

    • Add ethanol and seal the vial securely with a cap.

    • Place the vial inside the cavity of a scientific microwave reactor.

    • Set the reaction parameters: Temperature at 100-120 °C, hold time of 5-10 minutes, and maximum microwave power of 200W with active stirring.

    • After irradiation, allow the vial to cool to room temperature.

    • Monitor the reaction completion by TLC.

    • Quench the reaction with cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

  • Self-Validation: The dramatic reduction in reaction time compared to conventional heating validates the efficiency of the microwave protocol.[5][6] The identity and purity of the product should be confirmed by standard analytical techniques (NMR, MS, m.p.).

Protocol 2: Heterogeneous Catalysis for Green Synthesis and Catalyst Recycling

This protocol uses a recoverable and reusable solid-supported catalyst, aligning with green chemistry principles.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Benzaldehyde (1.2 mmol)

    • 10 wt% MgO@DFNS catalyst (or similar heterogeneous catalyst)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine, benzaldehyde, and the MgO@DFNS catalyst in ethanol.[4]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress using TLC, typically over 2-4 hours.[4]

    • Upon completion, filter the reaction mixture to recover the solid catalyst.

    • Wash the recovered catalyst with ethanol, dry it in an oven, and store it for reuse in subsequent reactions.

    • Take the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane).[4]

  • Self-Validation: The ability to recover the catalyst by simple filtration and reuse it for multiple cycles without a significant loss in activity confirms the protocol's robustness and efficiency.[10][11]

References

  • Benchchem. (n.d.). Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
  • Martinez, R., et al. (2018).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of... [Diagram].
  • Organic Chemistry Portal. (n.d.). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant.
  • MDPI. (2022). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
  • ResearchGate. (n.d.). Optimization of benzimidazole synthesis.
  • Royal Society of Chemistry. (2016). Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.
  • International Journal of Drug Delivery Technology. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2023).
  • Benchchem. (n.d.). optimization of reaction conditions for benzimidazole synthesis.
  • Semantic Scholar. (2023).
  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

Sources

Technical Support Center: Navigating Challenges in the Purification of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists and researchers facing the unique and often demanding task of purifying fluorinated benzimidazoles. The strategic incorporation of fluorine into the benzimidazole core is a powerful tool in drug discovery, significantly enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same alterations introduce distinct challenges into downstream purification processes.

This guide is structured to provide both quick answers to common problems and in-depth, step-by-step troubleshooting protocols for more complex separation issues. We will delve into the "why" behind the challenges, grounding our advice in the fundamental physicochemical changes imparted by fluorine.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, targeted answers to the most common purification hurdles.

Q1: Why is my fluorinated benzimidazole eluting so much faster than its non-fluorinated analog on a silica gel column?

A1: This is a classic issue stemming from fluorine's high electronegativity, which has two primary effects. First, it significantly lowers the basicity (pKa) of the imidazole nitrogens.[1] This reduced basicity weakens the interaction with the acidic silanol groups on the silica surface, diminishing retention. Second, extensive fluorination can create a "fluorophilic" surface on the molecule, reducing its apparent polarity in traditional normal-phase systems and leading to faster elution.

Q2: My compound is streaking badly during silica gel chromatography. What are the likely causes and the quickest fix?

A2: Streaking, or tailing, typically points to an overly strong or heterogeneous interaction with the stationary phase. For benzimidazoles, the primary cause is often the strong interaction between the basic nitrogen atoms and the acidic silica surface. Even though fluorine reduces basicity, this interaction can still be problematic.

  • The Quick Fix: Add a small amount of a basic modifier to your mobile phase. Start with 0.1-0.5% triethylamine (TEA) or 2-methoxyethylamine. This competitively binds to the acidic sites on the silica, resulting in a more homogeneous surface for your compound to traverse, leading to sharper peaks.

Q3: I'm having trouble crystallizing my final product; it keeps oiling out. How does fluorine affect crystallization?

A3: Fluorine's influence on solid-state packing can be complex. The atom's low polarizability can weaken traditional π-π stacking interactions, which are often crucial for forming an ordered crystal lattice.[3] Furthermore, potent C-F•••H-N or C-F•••π interactions can lead to alternative, sometimes disordered, packing arrangements.[3] "Oiling out" suggests that the compound is more soluble in the solvent/impurity mixture than it is stable in its own crystal lattice at that temperature. A systematic approach using a slow evaporation or vapor diffusion setup with a wide range of solvent systems (e.g., ethers, esters, chlorinated solvents, and their anti-solvents like hexanes) is recommended.

Q4: My fluorinated benzimidazole is stuck in the aqueous layer during a basic workup. How is this possible?

A4: This counter-intuitive problem can arise if your benzimidazole has other acidic functional groups or if the fluorine substitution pattern makes the N-H proton itself unusually acidic. Upon basification, you may be forming an anionic species that has high water solubility. Before extraction, try carefully acidifying the aqueous layer back to a neutral pH to see if your compound precipitates. If it does, it confirms the formation of a water-soluble salt at high pH. Isolation may require extraction at a precisely controlled pH or using solid-phase extraction (SPE).

Part 2: In-depth Troubleshooting Guides

This section offers detailed, protocol-driven solutions to more challenging purification scenarios.

Scenario 1: Co-elution of a Fluorinated Benzimidazole with a Similarly Polar Impurity

Problem: You are unable to achieve baseline separation between your target compound and an impurity using standard normal-phase (silica gel) chromatography, despite extensive solvent screening.

Root Cause Analysis: The introduction of fluorine can make the polarity of your benzimidazole very similar to that of various byproducts or starting materials. When polarity-based selectivity is insufficient, a different separation mechanism is required.

Troubleshooting Protocol:

  • Change the Separation Mechanism: Switch to Reversed-Phase.

    • Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity.[4][5] Your fluorinated benzimidazole, while perhaps only moderately polar, is likely to have a different hydrophobicity profile compared to the impurity. This orthogonality in separation mechanisms is often the key to resolving co-eluting spots.

    • Step-by-Step Methodology (Reversed-Phase Flash Chromatography):

      • Stationary Phase: Select a C18-bonded silica cartridge. C18 (octadecylsilane) is a highly non-polar stationary phase.

      • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (e.g., Methanol, DMF, or DMSO) and adsorb it onto a small amount of C18 silica or Celite. Dry this completely before loading it onto the column. This "dry loading" technique prevents solvent effects that can ruin the separation.

      • Mobile Phase: Use a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A common starting point is a gradient from 95:5 Water:ACN to 100% ACN.

      • Detection: Monitor the elution using a UV detector, as many benzimidazoles are chromophoric.

Workflow Diagram: Orthogonal Purification Strategy

G start Crude Product: Co-eluting Mixture normal_phase Purification Attempt 1: Normal-Phase (Silica) start->normal_phase check_sep Separation Achieved? normal_phase->check_sep success Pure Product check_sep->success Yes switch_mode Employ Orthogonal Method check_sep->switch_mode No reversed_phase Purification Attempt 2: Reversed-Phase (C18) switch_mode->reversed_phase final_check Separation Achieved? reversed_phase->final_check final_check->success Yes sfc Advanced Technique: Supercritical Fluid Chromatography (SFC) final_check->sfc No (Consider SFC) G start Dissolve Sample (e.g., in Methanol) screen_cols Screen Stationary Phases (e.g., Diol, 2-Ethylpyridine) start->screen_cols initial_run Run Initial Gradient (5-50% Methanol in CO2) screen_cols->initial_run eval_res Evaluate Peak Shape & Resolution initial_run->eval_res optimize Optimize Gradient, Backpressure, & Modifier Additives eval_res->optimize Sub-optimal collect Scale Up for Preparative Collection eval_res->collect Optimal optimize->initial_run

Sources

preventing byproduct formation in the synthesis of methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and impurity control for Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate , a critical scaffold in medicinal chemistry (e.g., FLT3 inhibitors). This guide prioritizes the Dimethyl Oxalate condensation route, as it is the most direct method for generating the 2-carboxylate ester, while addressing its specific susceptibility to bis-acylation and incomplete cyclization.

Topic: Prevention of Byproduct Formation & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists CAS No: 885280-04-6 (Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate)[1]

Core Reaction Logic & Pathway Analysis

The synthesis of benzimidazole-2-carboxylates typically involves the condensation of 4-fluoro-1,2-phenylenediamine with a C2-electrophile, most commonly dimethyl oxalate .

The Mechanism
  • Nucleophilic Attack: One amine of the diamine attacks a carbonyl of dimethyl oxalate, releasing methanol and forming the Mono-amide Intermediate (Open-chain).

  • Cyclodehydration: The second amine attacks the amide carbonyl (or the second ester group, depending on conditions), followed by dehydration to close the imidazole ring.

Critical Failure Modes (Byproducts)
  • Bis-Amide Formation: If the diamine is too reactive or oxalate is in large excess, both amines react with separate oxalate molecules, forming an open-chain dimer that cannot cyclize.

  • Incomplete Cyclization: The reaction stops at the mono-amide stage due to insufficient heat or acid catalysis.

  • Hydrolysis/Decarboxylation: The 2-ester group is electron-deficient and prone to hydrolysis. The resulting 2-carboxylic acid is unstable and readily decarboxylates to 5-fluorobenzimidazole.

ReactionPathway Start 4-Fluoro-1,2- phenylenediamine + Dimethyl Oxalate MonoAmide Mono-Amide Intermediate Start->MonoAmide  Fast   BisAmide Byproduct A: Bis-Oxalyl Amide (Irreversible Impurity) Start->BisAmide  Excess Oxalate High Conc.   Target Target Product: Methyl 6-fluoro-1H- benzo[d]imidazole-2-carboxylate MonoAmide->Target  Cyclization (Heat/Acid)   Acid Byproduct B: Carboxylic Acid (Hydrolysis) Target->Acid  H2O / Base   Decarb Byproduct C: 5-Fluoro- benzimidazole (Decarboxylation) Acid->Decarb  Heat (-CO2)  

Figure 1: Reaction pathway showing the critical bifurcation between cyclization (green) and byproduct formation (red).

Troubleshooting Guide: Specific Impurities

Issue 1: Formation of Bis-Amide Impurity

Symptom: High molecular weight impurity detected by LC-MS; poor solubility; low yield of cyclized product. Cause: Reaction kinetics favor intermolecular attack over intramolecular cyclization. This occurs when Dimethyl Oxalate is present in large excess or the reaction concentration is too high.

Variable Recommendation Rationale
Stoichiometry Use 1.0 – 1.1 eq of Dimethyl Oxalate.Excess oxalate promotes attack on the second amine before ring closure can occur.
Addition Mode Inverse Addition (Add Oxalate to Diamine).Keeps the concentration of electrophile low relative to the nucleophile initially, favoring mono-acylation.
Concentration Dilute conditions (0.1 M - 0.2 M ).Favors intramolecular cyclization over intermolecular bis-acylation.
Issue 2: Incomplete Cyclization (Mono-Amide)

Symptom: LC-MS shows a peak with Mass = Target + 18 (water) or Target + 32 (methanol adduct). Cause: The ring closure requires higher activation energy than the initial amide formation.

  • Solution: Ensure the reaction reaches reflux temperature (typically methanol or ethanol reflux is insufficient without acid).

  • Catalysis: Add a Lewis acid (e.g., 4M HCl in Dioxane or Sulfamic Acid ) or use Polyphosphoric Acid (PPA) if thermal cyclization fails.

  • Protocol Adjustment: If using mild conditions, switch to a two-step one-pot:

    • Stir diamine + oxalate at RT for 2h (Amide formation).

    • Add acid catalyst (e.g., p-TsOH) and reflux for 4-6h (Cyclization).

Issue 3: Hydrolysis & Decarboxylation

Symptom: Loss of the methyl ester peak (NMR ~3.9 ppm); appearance of broad acid peak; or formation of unsubstituted 5-fluorobenzimidazole. Cause: Benzimidazole-2-esters are activated esters. They hydrolyze easily in basic aqueous workups. The resulting acid decarboxylates above 60°C.

  • Critical Rule: NEVER use strong base (NaOH/KOH) for quenching or workup.

  • Workup: Quench with solid NaHCO3 or wash with pH 7 buffer.

  • Drying: Do not oven dry the acidic intermediate; dry under vacuum at RT.

Frequently Asked Questions (FAQs)

Q: Why do I see two sets of peaks in the NMR for the aromatic protons? A: This is likely tautomerism , not an impurity. In solution, the proton on the benzimidazole nitrogen rapidly migrates between N1 and N3. Consequently, the 5-fluoro and 6-fluoro positions become equivalent on the NMR time scale (broadening) or appear as distinct tautomers in slow exchange.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is tautomerism.

Q: Can I use Methyl 2,2,2-trichloroacetimidate instead of Dimethyl Oxalate? A: Yes. This is an alternative route.

  • Mechanism:[2][3][4][5] Reaction of the diamine with the imidate yields 2-(trichloromethyl)benzimidazole.[3][6]

  • Conversion: This intermediate is then hydrolyzed/methanolyzed to the ester.

  • Advantage:[1][5][7][8][9] Avoids the bis-amide impurity issue common with oxalates.

  • Disadvantage:[10] Requires handling trichloroacetimidate (moisture sensitive) and an extra hydrolysis step.

Q: How do I remove the colored impurities? A: Phenylenediamines oxidize easily to form colored oligomers (anilines).

  • Prevention: Perform the reaction under Argon/Nitrogen atmosphere. Use fresh diamine (recrystallize from water/sodium dithionite if dark).

  • Purification: Pass the crude solution through a short pad of silica gel or charcoal before crystallization.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate minimizing bis-amide formation.

  • Preparation:

    • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in dry Methanol (10 mL/g).

    • Optional: Add 5 mol% Sulfamic Acid (catalyst for cyclization).

  • Addition:

    • Prepare a solution of Dimethyl Oxalate (1.1 eq) in Methanol.

    • Add the oxalate solution dropwise to the diamine solution at 0°C over 30 minutes. (Controls exotherm and selectivity).

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to Reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the mono-amide intermediate.

  • Workup (Hydrolysis Protection):

    • Cool to RT.

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Pour into ice-cold water . The ester should precipitate.

    • Filter the solid.[5][8] Wash with cold water and cold methanol.

  • Purification:

    • Recrystallize from Methanol/Water or Acetonitrile .

    • Note: Avoid column chromatography if possible, as silica can be slightly acidic/basic and cause hydrolysis/streaking.

References

  • Mechanism of Benzimidazole Formation

    • Review on Synthesis of Benzimidazole from O-phenylenediamine. IJARIIE. (2017).

  • Alternative Trichloroacetimidate Route

    • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.[6] (2017).

  • Byproduct Characterization (Bis-benzimidazoles & Isomers)

    • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. (2022).

  • Target Compound Data

    • Methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate Product Page.[1] Chem-Impex.

Sources

stability issues of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Executive Summary

This guide addresses the specific stability challenges associated with 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester . While this compound is a valuable scaffold in medicinal chemistry (often used as a precursor for benzimidazole-based kinase inhibitors or antiparasitics), it exhibits distinct vulnerabilities: ester hydrolysis , prototropic tautomerism , and thermal decarboxylation .

The following troubleshooting workflows are designed to help you distinguish between analytical artifacts and genuine chemical degradation.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: Mass Spectrometry Anomalies (Unexpected Mass Shifts)

User Question: "I synthesized the methyl ester, but my LC-MS shows a major peak with a mass shift of [M-14] or [M-58]. Is my product degrading?"

Technical Diagnosis: Yes, this indicates a stepwise degradation pathway common to benzimidazole-2-carboxylates.

  • [M-14] (Loss of CH₂): This corresponds to the hydrolysis of the methyl ester (-COOCH₃) to the carboxylic acid (-COOH). The mass difference is nominally 14 Da (Loss of Methyl group [15] + Gain of Proton [1]).

  • [M-58] (Loss of C₂H₂O₂): This corresponds to decarboxylation . The free acid (formed via hydrolysis) is thermally unstable. Upon heating (e.g., in the MS source or during workup), it loses CO₂ (-44 Da) to form the 6-fluoro-benzimidazole parent core.

Mechanism: The electron-withdrawing fluorine at the 6-position, combined with the electron-deficient benzimidazole ring, makes the carbonyl carbon highly electrophilic. This accelerates hydrolysis even under mild conditions if residual water is present.

Corrective Action:

  • Check Solvents: Ensure DMSO or DMF stock solutions are anhydrous. DMSO is hygroscopic; absorbed water will hydrolyze the ester over time.

  • MS Source Temp: Lower the desolvation temperature. High source heat can induce in-source decarboxylation of the acid impurity, exaggerating the apparent degradation.

Issue 2: HPLC Peak Splitting (Ghost Peaks)

User Question: "My HPLC chromatogram shows two peaks with identical mass spectra, or a single broad, distorted peak. Is my compound impure?"

Technical Diagnosis: This is likely prototropic tautomerism , not impurity. In solution, the proton on the benzimidazole nitrogen oscillates between N1 and N3. For 6-substituted benzimidazoles, this creates two distinct tautomers:

  • Tautomer A: 6-Fluoro-1H-benzimidazole...[][2][3]

  • Tautomer B: 5-Fluoro-1H-benzimidazole...

If the exchange rate is slow on the chromatographic time scale (common in neutral, non-polar solvents), the tautomers resolve into two peaks. If intermediate, the peak broadens.

Corrective Action:

  • Temperature Control: Run the column at 40°C or 50°C . Higher thermal energy increases the proton exchange rate, coalescing the split peaks into a single, sharp peak.

  • pH Adjustment: Use a slightly basic mobile phase (pH 7.5–8.0) if stability permits, or ensure consistent buffering. Unbuffered aqueous/organic mixtures often exacerbate separation.

Issue 3: Storage Instability

User Question: "My solid sample turned from off-white to brown after a month at room temperature."

Technical Diagnosis: The color change indicates oxidative degradation or photolysis . Benzimidazoles are nitrogen-rich heterocycles that can form N-oxides or radical coupling products upon prolonged exposure to light and oxygen.

Corrective Action:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Use amber vials to prevent photo-oxidation.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the degradation cascade (Hydrolysis


 Decarboxylation) and the Tautomeric Equilibrium that confuses analytical data.

StabilityPathways cluster_taut Analytical Artifact: Prototropic Tautomerism Ester Target Compound (Methyl Ester) MW: 194.16 Acid Intermediate (Carboxylic Acid) MW: 180.14 [M-14] Ester->Acid Hydrolysis (+H2O, -MeOH) Fast in acidic/basic media TautomerA Tautomer A (6-Fluoro isomer) Decarb Degradant (6-Fluoro-benzimidazole) MW: 136.13 [M-58] Acid->Decarb Thermal Decarboxylation (-CO2) Occurs >100°C or in Acid TautomerB Tautomer B (5-Fluoro isomer) TautomerA->TautomerB Fast Exchange (>40°C)

Caption: Figure 1. Degradation pathways (Red arrows) and Tautomeric Equilibrium (Dashed box) affecting 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester analysis.

Part 3: Quantitative Data & Protocols

Table 1: Stability Profile Summary
ParameterConditionObservationRecommendation
Hydrolysis pH < 4 or pH > 9Rapid conversion to acidMaintain pH 6–7 during workup.
Solvent Stability DMSO (Wet)Slow hydrolysis (days)Use Anhydrous DMSO; Store aliquots at -80°C.
Thermal Limit > 150°CDecarboxylation of acid impuritiesAvoid high-temp drying of acidic precursors.
HPLC Appearance 25°C (Neutral)Split/Broad PeaksIncrease column temp to 45°C.
Protocol: Reliable Purity Analysis (HPLC)

To avoid "ghost peaks" from tautomers, use this validated method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Formate (Buffers pH ~6.5)

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Temperature: 45°C (Critical: Forces rapid tautomer exchange).

  • Detection: UV at 254 nm.

Why this works: Ammonium formate provides a buffered environment that stabilizes the proton transfer, while the elevated temperature coalesces the tautomeric signals into a single, quantifiable peak.

References

  • Podunavac, T. et al. "Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates." Journal of the Brazilian Chemical Society, Vol. 18, No. 1, 2007.[4] (Provides mechanistic grounding for benzimidazole ester hydrolysis). [Link][5]

  • Claramunt, R. M. et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2006. [Link]

Sources

optimizing solvent conditions for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for optimizing the synthesis of Methyl 6-fluoro-1H-benzimidazole-2-carboxylate . It is designed for researchers requiring high-purity intermediates for drug development.

Technical Preface: The Tautomerism Nuance

Before optimizing conditions, it is critical to address a common source of confusion in this synthesis: Regioisomerism vs. Tautomerism .

  • The Reality: In solution, 5-fluoro-1H-benzimidazole and 6-fluoro-1H-benzimidazole are tautomers.[1] The proton on the nitrogen rapidly migrates between N1 and N3.

  • The Consequence: Unless the nitrogen is alkylated (protected), these two forms are chemically equivalent in solution.

  • The Convention: While often cataloged as the "6-fluoro" isomer, the solid-state structure depends on crystallization conditions (H-bonding networks). This guide uses the "6-fluoro" nomenclature to align with standard commercial targets, but the chemistry applies equally to the tautomeric mixture.

Module 1: Solvent System Optimization

The choice of solvent is the single most critical variable in this synthesis. It dictates reaction kinetics, impurity profiles (transesterification), and isolation efficiency.

Core Solvent Directive: Methanol (MeOH)

For the methyl ester target, Methanol is the mandatory primary solvent.

ParameterRecommended: MethanolAvoid: Ethanol / PropanolAvoid: DMF / DMSO
Reaction Role Reactant & SolventCompetitorSolvent Only
Key Risk NoneTransesterification (Forms Ethyl Ester impurity)High boiling point traps impurities; difficult removal
Boiling Point 64.7°C (Gentle Reflux)78°C153°C+ (Thermal degradation risk)
Workup Evaporates easily; Product precipitates on coolingProduct often too solubleRequires aqueous crash-out (sticky)
Why not just use a stronger solvent like DMF?

Using aprotic polar solvents like DMF often leads to "oiling out" during the aqueous workup. Benzimidazoles are prone to forming sticky tars when precipitated rapidly from DMF. Methanol allows for a cleaner crystallization-driven isolation .

Module 2: Optimized Experimental Protocol

This protocol utilizes a One-Pot, Acid-Catalyzed Condensation between 4-fluoro-1,2-phenylenediamine and Dimethyl Oxalate. This route is superior to using oxalyl chloride due to milder conditions and higher regiocontrol regarding the ester formation.

Reagents:
  • 4-Fluoro-1,2-phenylenediamine: 1.0 eq

  • Dimethyl Oxalate: 1.2 eq (Slight excess drives kinetics)

  • Sulfamic Acid (Catalyst): 10 mol% (Or p-TsOH)

  • Solvent: Anhydrous Methanol (10 mL per gram of diamine)

Step-by-Step Workflow:
  • Dissolution: Charge the 4-fluoro-1,2-phenylenediamine into the reactor with Methanol. Stir until fully dissolved.

  • Addition: Add Dimethyl Oxalate and the acid catalyst (Sulfamic acid) at room temperature.

  • Cyclization (The Phillips Condensation): Heat the mixture to reflux (65°C) .

    • Mechanism:[1][2][3] The amine attacks the oxalate carbonyl to form an amide intermediate, followed by acid-catalyzed dehydration to close the imidazole ring.

    • Time: Monitor via TLC/HPLC (typically 4–6 hours).

  • Workup (The "Crash Out"):

    • Cool the reaction mixture slowly to 0–5°C.

    • The product, Methyl 6-fluoro-1H-benzimidazole-2-carboxylate, should crystallize out.

    • Filter the solid.[4]

    • Wash: Wash with cold Methanol (critical to remove unreacted diamine).

Module 3: Visualization of Pathway & Logic

Figure 1: Reaction Mechanism & Tautomerism

This diagram illustrates the condensation pathway and the tautomeric equilibrium that defines the final product.

ReactionPathway cluster_Tautomer Tautomeric Equilibrium (Product) Start 4-Fluoro-1,2- phenylenediamine Inter Intermediate (Amide) Start->Inter + Dimethyl Oxalate - MeOH Reagent Dimethyl Oxalate (MeOH Reflux) ProdA 6-Fluoro-1H-benzimidazole -2-carboxylate Inter->ProdA Acid Catalyst - H2O (Cyclization) ProdB 5-Fluoro-1H-benzimidazole -2-carboxylate ProdA->ProdB Fast H-Shift

Caption: The acid-catalyzed condensation leads to a cyclized product that exists as a tautomeric mixture in solution.

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<50%), and the reaction seems incomplete. What happened?

Diagnosis: Water inhibition. The condensation reaction releases water. If your Methanol is "wet" or the concentration is too low, the equilibrium shifts back toward the open-ring amide intermediate. Corrective Action:

  • Use Anhydrous Methanol .

  • Add a molecular sieve trap or use a Dean-Stark apparatus (if using a higher boiling solvent like Toluene/Methanol mix, though pure Methanol is usually sufficient).

  • Increase catalyst loading to 20 mol%.

Q2: I see a "double spot" on TLC or split peaks in NMR. Is my product impure?

Diagnosis: Likely Tautomerism (False Positive for Impurity). As noted in the preface, the N-H proton moves. In


-DMSO, this often results in broad or split peaks for the aromatic protons.
Verification: 
  • Run the NMR at a higher temperature (e.g., 50°C). The peaks should coalesce (sharpen) as the tautomerization rate increases.

  • If the spots on TLC merge when the plate is heated or run in a more polar solvent, it is tautomerism.

Q3: I used Ethanol because we ran out of Methanol. Now I have two products.

Diagnosis: Transesterification. You have synthesized a mixture of the Methyl ester and the Ethyl ester. Corrective Action:

  • You cannot easily separate these by crystallization.

  • Recover: Hydrolyze the entire mixture to the free carboxylic acid (using NaOH/Water), then re-esterify using Methanol and H2SO4 (Fischer Esterification) to get pure Methyl ester.

Q4: The product is oiling out instead of crystallizing.

Diagnosis: Impurity profile or cooling rate. Corrective Action:

  • Seeding: Add a tiny crystal of pure product if available.

  • Solvent Swap: Evaporate the methanol and redissolve in hot Acetonitrile . Cool slowly. Acetonitrile is excellent for purifying benzimidazoles from diamine starting materials.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q1 Is it an Impurity or Low Yield? Start->Q1 Impurity Impurity Analysis Q1->Impurity Purity Issue Yield Low Yield / Incomplete Q1->Yield Yield Issue CheckSolvent Did you use Ethanol? Impurity->CheckSolvent Transester Transesterification (Ethyl Ester formed) CheckSolvent->Transester Yes CheckNMR Split NMR Peaks? CheckSolvent->CheckNMR No FixTrans Hydrolyze & Re-esterify Transester->FixTrans Tautomer Tautomerism (Not an impurity) CheckNMR->Tautomer Yes CheckWater Is Solvent Anhydrous? Yield->CheckWater WetSolvent Water Inhibiting Cyclization CheckWater->WetSolvent No DrySolvent Use Anhydrous MeOH Increase Catalyst CheckWater->DrySolvent Yes

Caption: Decision matrix for diagnosing synthetic failures in benzimidazole ester synthesis.

References

  • General Benzimidazole Synthesis (Phillips Condensation)

    • Title: "Benzimidazole synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

  • Tautomerism in Benzimidazoles

    • Title: "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
    • Source: PMC - NIH
    • URL:[Link]

  • Solvent Effects on Cyclization

    • Title: "A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
    • Source: Bentham Science
    • URL:[Link]

  • Analogous Synthesis (Fluoro-derivatives)

Sources

Technical Support Center: Catalytic Optimization for 6-Fluoro-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: 5(6)-Fluoro-benzimidazole scaffolds Ticket Priority: High (Impacts Yield & Regioselectivity)

Executive Summary: The "Fluorine Effect"

Synthesizing 6-fluoro-benzimidazole presents a distinct challenge compared to non-fluorinated analogues. The fluorine atom on the 4-fluoro-1,2-phenylenediamine precursor exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the adjacent amino groups.

The Consequence: Standard thermal condensation methods often suffer from sluggish kinetics and incomplete ring closure. The Solution: You must select a catalyst that sufficiently activates the electrophile (carbonyl/orthoester) to compensate for the deactivated diamine nucleophile.

Catalyst Selection Matrix

Use this table to select the optimal catalyst system based on your available precursors and lab constraints.

Catalyst ClassSpecific CatalystPrecursor CompatibilityProsCons
Lewis Acid (Homogeneous) Yb(OTf)₃ or Er(OTf)₃ (5-10 mol%)Aldehydes, OrthoestersHighest Yields (>90%) . Mild conditions (RT to 80°C). Tolerates sensitive functional groups.High cost. Requires chromatographic separation if not supported.
Brønsted Acid (Solid) Sulfamic Acid (NH₂SO₃H)Aldehydes, KetonesGreen Chemistry . Solvent-free capability.[1][2][3][4][5] Low cost. Simple water workup.Can be too harsh for acid-sensitive substrates.
Mineral Acid HCl (4N) or Polyphosphoric Acid (PPA) Carboxylic AcidsHistorical standard. Very cheap.Harsh conditions (>100°C) . Often leads to tar formation with fluoro-derivatives. Low yield.
Heterogeneous Nano-Fe₃O₄ or Au/TiO₂ AldehydesRecyclable (magnetic or filtration). High atom economy.Preparation of catalyst can be time-consuming.[5] Surface passivation risks.

Recommended Protocol: Lewis Acid Catalyzed Cyclization

Recommended for high-value intermediates requiring mild conditions.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 equiv)

  • Substituted Benzaldehyde (1.1 equiv)

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%)

  • Solvent: Ethanol/Water (3:1) or Acetonitrile

Workflow:

  • Dissolution: Dissolve diamine and aldehyde in solvent.

  • Activation: Add Yb(OTf)₃. The Lewis acid coordinates with the carbonyl oxygen, increasing electrophilicity (see Diagram 1).

  • Reaction: Stir at room temperature for 15 minutes, then heat to 60°C. Monitor via TLC (Ethyl Acetate:Hexane 2:3).

  • Workup:

    • Evaporate solvent.

    • Add water.[2][4][6] The product usually precipitates.[4]

    • Crucial Step: If sticky, adjust pH to ~8 using NaHCO₃ (benzimidazoles are amphoteric; protonated forms are water-soluble).

  • Purification: Recrystallization from hot ethanol.

Visualization: Mechanism of Action

The following diagram illustrates how the Lewis Acid lowers the activation energy for the deactivated fluorinated diamine.

LewisAcidMechanism Cat Lewis Acid (Yb³⁺) Aldehyde Aldehyde (R-CHO) Cat->Aldehyde Coordination Activated Activated Complex Aldehyde->Activated Electrophilic Boost Imine Schiff Base Intermediate Activated->Imine -H₂O Diamine 4-Fluoro- diamine Diamine->Activated Nucleophilic Attack Product 6-Fluoro- benzimidazole Imine->Product Intramolecular Cyclization (Oxidative)

Caption: Yb(OTf)₃ activates the carbonyl, compensating for the fluorine-induced deactivation of the diamine nucleophile.

Troubleshooting & FAQs

Direct solutions to common failure points in the lab.

Q1: I am seeing two spots on my TLC that merge during purification. What is happening? A: You are observing Annular Tautomerism . Unless the N1 position is alkylated, 5-fluoro-benzimidazole and 6-fluoro-benzimidazole are tautomers. They exist in rapid equilibrium due to the migration of the proton between N1 and N3.

  • Action: Do not attempt to separate them. Treat them as a single "5(6)-fluoro" entity. If you specifically need the 6-fluoro isomer locked in place, you must perform a regioselective N-alkylation after synthesis, or use a pre-alkylated precursor (e.g., N-methyl-4-fluoro-2-nitroaniline).

Q2: My reaction stalls at the intermediate (Schiff base) stage. Why? A: This is common with electron-deficient amines. The initial imine forms, but the ring closure (cyclization) is too slow.

  • Fix 1 (Oxidant): If making 2-aryl derivatives, the cyclization is oxidative.[4] Ensure you have an oxidant present (e.g., air bubbling, H₂O₂, or using NaHSO₃ adducts).

  • Fix 2 (Temperature): Increase temperature to 80°C.

  • Fix 3 (Acidity): Add a Brønsted acid co-catalyst (e.g., 2 drops of acetic acid) to protonate the imine nitrogen, facilitating the intramolecular attack.

Q3: The product is a sticky tar. How do I crystallize it? A: Benzimidazoles often "oil out" if the pH is incorrect.

  • Protocol: Pour the reaction mixture into crushed ice. Slowly add saturated NaHCO₃ until pH is exactly 7-8. Stir vigorously for 30 minutes. The oil should solidify. Recrystallize from Ethanol/Water (9:1).

Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Failed Reaction CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present Incomplete SM_Gone No, SM consumed CheckTLC->SM_Gone Conversion OK Heat Increase Temp or Switch to Lewis Acid SM_Present->Heat CheckSpot New Spot ID: Is it the Imine? SM_Gone->CheckSpot IsImine Stuck at Imine CheckSpot->IsImine Oxidant Add Oxidant (H₂O₂) or Acid Catalyst IsImine->Oxidant

Caption: Step-by-step logic to diagnose reaction stalling points.

References

  • Lewis Acid Catalysis (Er/Yb): Beilstein Journal of Organic Chemistry. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst." (2014).

  • Microwave/Green Synthesis: Royal Society of Chemistry Advances. "Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives." (2022).

  • Solid Acid Catalysts (Sulfamic Acid): Sphinx Knowledge House. "Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst."

  • Regioselectivity & Tautomerism: National Institutes of Health (PMC). "A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds."

  • General Mechanism & Overview: Organic Chemistry Portal. "Benzimidazole Synthesis: Recent Literature and Mechanisms."

Sources

dealing with impurities in 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes field-proven troubleshooting protocols with mechanistic insights, specifically tailored for researchers working with 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester .

Product: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS: 885280-04-6 Support Level: Senior Application Scientist

Emergency Triage: Rapid Diagnostic Guide

Quick solutions for common observations during synthesis, purification, or analysis.

Observation Likely Culprit Immediate Action
LC-MS shows [M-44] peak Decarboxylation Stop heating. The free acid (hydrolysis product) has lost CO₂. Check solvent water content and storage temperature.
Product turns brown/black Diamine Oxidation Residual 4-fluoro-1,2-phenylenediamine is oxidizing. Perform an acidic wash (Protocol A) immediately.
Split peaks in HPLC Tautomerism 5-Fluoro and 6-Fluoro tautomers may separate under specific pH/column conditions. Verify if peaks coalesce at higher column temp (e.g., 40–50°C).
Yield loss during workup Amphoteric Solubility Product is soluble in both strong acid (protonation) and strong base (deprotonation). Ensure pH is strictly neutral (pH 7.0–7.5) for precipitation.

Deep Dive: The Hydrolysis & Decarboxylation Cascade

The Issue: The most persistent impurity profile stems from the instability of the ester bond at the C2 position. The benzimidazole ring is electron-withdrawing, activating the ester toward hydrolysis. Once hydrolyzed, the resulting carboxylic acid is thermally unstable.

Mechanism of Failure
  • Hydrolysis: In the presence of moisture and trace acid/base, the methyl ester converts to 6-Fluoro-1H-benzoimidazole-2-carboxylic acid .

  • Decarboxylation: Upon heating (e.g., drying in an oven >60°C), the carboxylic acid spontaneously loses CO₂ to form 5(6)-Fluoro-benzimidazole .

Scientist’s Note: This is a "silent" failure in NMR if you only look for the aromatic region, as the decarboxylated product looks very similar to the parent scaffold minus the methyl singlet.

Visualization: Degradation Pathway

Degradation cluster_prevention Prevention Strategy Ester Target Molecule (Methyl Ester) Acid Impurity A (Carboxylic Acid) Ester->Acid Hydrolysis (+H2O, pH <4 or >9) Decarb Impurity B (Decarboxylated) Acid->Decarb Heat (>60°C) - CO2 CO2 CO2 Gas Acid->CO2 P1 Store at -20°C Desiccated P2 Avoid aqueous workup if possible

Figure 1: The critical degradation pathway from ester to decarboxylated byproduct.

Purification Protocols

Standard chromatography often fails to separate the acid impurity due to "streaking." Use these chemically grounded methods instead.

Protocol A: Removal of Oxidized Diamine (The "Brown Gunk")

Objective: Remove unreacted 4-fluoro-1,2-phenylenediamine without hydrolyzing the ester. Principle: The diamine is more basic than the benzimidazole ester. We use a controlled acidic wash.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible (environmental/toxicity), but DCM works if solubility is an issue.

  • The "Soft" Acid Wash: Wash the organic layer with 0.5 M Citric Acid (pH ~3).

    • Why? HCl is too strong and may protonate the benzimidazole ester, dragging it into the water or causing hydrolysis. Citric acid is strong enough to protonate the diamine but gentle on the ester.

  • Bicarbonate Wash: Wash the organic layer immediately with saturated NaHCO₃ .

    • Why? This neutralizes residual citric acid and removes any trace Carboxylic Acid Impurity (which forms a water-soluble sodium salt).

  • Drying: Dry over Na₂SO₄ (anhydrous) and concentrate below 40°C.

Protocol B: Recrystallization (For >98% Purity)

Solvent System: Methanol/Water or Acetonitrile. Warning: Do not boil methanol for extended periods; transesterification or hydrolysis can occur.

  • Dissolve the solid in minimal boiling Acetonitrile (ACN) .

  • Allow to cool slowly to room temperature.

  • If no crystals form, add warm water dropwise until turbidity persists, then cool to 4°C.

  • Filtration: Filter and wash with cold 1:1 ACN/Water.

  • Drying: Vacuum dry at room temperature (strictly <40°C) over P₂O₅.

Analytical Troubleshooting (HPLC/LC-MS)

FAQ: "Why do I see split peaks for my pure compound?"

Answer: You are likely observing annular tautomerism . The hydrogen on the imidazole nitrogen (N1 vs N3) hops rapidly.

  • 5-Fluoro-1H-benzimidazole...

  • 6-Fluoro-1H-benzimidazole... These are chemically identical in solution unless the nitrogen is substituted. However, on a chromatography column, the interaction with the stationary phase can slow this exchange, resolving them as two broad or split peaks.

  • Fix: Run the HPLC column at 45°C or 50°C . The heat increases the tautomeric exchange rate, coalescing the signals into a single sharp peak.

Recommended HPLC Method

To separate the Ester, Acid, and Decarboxylated impurities:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of the acid impurity, improving shape)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV 254 nm (Aromatic) & 280 nm
Flow Rate 1.0 mL/min

References & Authoritative Grounding

  • Synthesis & Scaffold Utility:

    • Context: The general synthesis of benzimidazole-2-carboxylates typically involves the condensation of o-phenylenediamines with methyl 2,2,2-trichloroacetimidate or glycolic acid derivatives.

    • Source: "Synthesis and Characterization of Benzimidazole...". ResearchGate.[1] Available at:

  • Impurity Profile (Dimerization & Stability):

    • Context: Identification of dimer impurities and stability profiles in similar benzimidazole scaffolds (e.g., Omeprazole/Ufiprazole intermediates) highlights the reactivity of the benzimidazole core.

    • Source: "Synthesis and Characterization of Process Related New Impurity in Ufiprazole". E-ResearchCO. Available at:

  • Decarboxylation Mechanism:

    • Context: The propensity of 1H-benzimidazole-2-carboxylic acid to decarboxylate upon heating or metal complexation is a documented degradation pathway.

    • Source: "Decarboxylation process of 1H-benzimidazole-2-carboxylic acid". ResearchGate.[1] Available at:

  • Analytical Methods (HPLC):

    • Context: Validated HPLC methods for benzimidazoles emphasize the use of phosphate buffers or acidified mobile phases to manage peak shape and tautomerism.

    • Source: "HPLC method for identification and quantification of benzimidazole derivatives". PubMed. Available at:

Sources

Technical Support Center: Scale-Up of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

[2]

Current Status: Operational Role: Senior Application Scientist Topic: Process Troubleshooting & Scale-Up Methodology[2]

Executive Summary & Molecule Profile

Compound: Methyl 6-fluoro-1H-benzimidazole-2-carboxylate CAS: 885280-04-6 Core Challenge: This molecule sits at the intersection of two common scale-up pitfalls: regio-tautomerism (5-F vs. 6-F confusion) and ester instability (susceptibility to hydrolysis during alkaline workups).[2] Furthermore, the condensation of 4-fluoro-1,2-phenylenediamine with oxalate derivatives often favors the formation of the thermodynamic 6-membered quinoxaline byproduct rather than the desired 5-membered benzimidazole.[2]

This guide provides a robust Q&A framework for troubleshooting these specific issues.

Critical Troubleshooting Guide (Q&A)

Module A: Synthesis Strategy & Reaction Kinetics

Q1: I am observing a large quantity of a 6-membered ring byproduct (Quinoxaline-2,3-dione) instead of my Benzimidazole. What went wrong? A: You likely used Dimethyl Oxalate or Oxalyl Chloride under neutral or basic conditions.

  • The Mechanism: Reaction of 1,2-diamines with oxalate diesters is the textbook synthesis for quinoxalinediones (6-membered rings).[2] The formation of the 5-membered benzimidazole requires a specific electrophile that favors closure at the acetal carbon or a trichloromethyl intermediate.

  • The Fix: Switch to Methyl Dimethoxyacetate (using an acid catalyst like p-TsOH) or Methyl 2,2,2-trichloroacetimidate .[2] These reagents drive the formation of the imidazole ring by providing a single electrophilic carbon at the oxidation state of a carboxylate, preventing the "double-attack" that leads to quinoxalines.

Q2: My LCMS shows two peaks with the same mass, but my NMR shows only one set of signals. Is my product impure? A: Likely not. You are observing Annular Tautomerism .

  • Explanation: In solution, the proton on the benzimidazole nitrogen oscillates rapidly between N1 and N3. For the 6-fluoro derivative, this means the "5-fluoro" and "6-fluoro" forms are chemically identical and exist in dynamic equilibrium.

  • Verification: Run your NMR in a solvent that slows proton exchange (like DMSO-

    
    ) or at a lower temperature.[2] If the peaks broaden or split, it confirms tautomerism. In the solid state, it crystallizes as a single tautomer, but in solution, it is a mixture.[2]
    
  • Regulatory Note: For CoA purposes, label as "5(6)-Fluoro..." unless you have locked the tautomer via N-alkylation.

Q3: The reaction mixture turns black/tarry upon heating. How do I prevent this? A: The starting material, 4-Fluoro-1,2-phenylenediamine , is highly susceptible to oxidative polymerization.[2]

  • The Fix:

    • Degas solvents thoroughly (sparge with

      
       for 20 mins).
      
    • Add a reducing agent stabilizer such as Sodium Metabisulfite (

      
      )  (0.5 - 1.0 mol%) to the reaction mixture if using an aqueous/alcohol solvent system.[2]
      
    • Ensure the reactor is under a positive pressure of nitrogen before heating.

Module B: Workup & Isolation

Q4: My yield is good, but the melting point is high and solubility is poor. Did I make the carboxylic acid? A: Yes, you likely hydrolyzed the methyl ester.

  • Cause: Benzimidazole-2-carboxylic esters are electron-deficient and prone to hydrolysis, especially if the workup pH drifts > 10 or if the wet cake is dried at high temperatures while still acidic/wet.[2]

  • The Fix:

    • Quench: Do not use strong bases (NaOH/KOH) to neutralize the acid catalyst.[2] Use Sodium Bicarbonate (

      
      )  or Ammonia  to adjust pH to ~8.[2]
      
    • Drying: Dry under vacuum at

      
      . Avoid prolonged heating of the wet cake.
      

Recommended Scale-Up Protocol (100g Basis)

This protocol utilizes the Methyl Dimethoxyacetate route, which is "greener" and safer than the traditional Trichloromethyl route (which generates chloroform and ammonia).[2]

ParameterSpecificationRationale
Limiting Reagent 4-Fluoro-1,2-phenylenediamine (1.0 equiv)Purity >98% is critical to avoid colored oligomers.[2]
Reagent Methyl Dimethoxyacetate (1.2 equiv)Acts as the "masked" carboxylate equivalent.[2]
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)Promotes acetal exchange and cyclization.[2]
Solvent Methanol (10 vol)Solubilizes reagents; easy to remove.[2]
Reaction Temp Reflux (

)
Required to drive the elimination of methanol.[2]
Time 4 - 6 HoursMonitor by HPLC (Target: <1% Diamine).

Step-by-Step Methodology:

  • Charge 100g of 4-Fluoro-1,2-phenylenediamine into a reactor inerted with Nitrogen.

  • Add 1.0 L of Methanol (degassed).

  • Add 10g of p-TsOH. Stir until dissolved.

  • Add 128g (approx) of Methyl Dimethoxyacetate dropwise over 30 minutes. Note: Mild exotherm.[2]

  • Heat to reflux (

    
    ) and hold for 5 hours.
    
  • IPC (In-Process Control): Check HPLC. If Diamine > 2%, add 0.1 equiv more reagent and reflux 1 hr.

  • Cool to

    
    . The product often crystallizes directly.
    
  • Anti-solvent: If precipitation is partial, add Water (3 vol) slowly.[2]

  • Filtration: Filter the solids. Wash with 1:1 MeOH/Water.

  • Drying: Vacuum oven at

    
     for 12 hours.
    

Visualizations

Figure 1: Reaction Pathway & Critical Control Points

This diagram illustrates the synthesis logic and where specific impurities arise.[3]

ReactionPathwayStart4-Fluoro-1,2-phenylenediamineIntermediateImine Intermediate(Transient)Start->Intermediate+ Reagent(Inert Atm)OxidationColored Oligomers(Black Tar)Start->OxidationO2 ExposureQuinoxalineQuinoxaline-2,3-dione(If Oxalate used)Start->QuinoxalineWrong Reagent(Oxalate)ReagentMethyl DimethoxyacetateReagent->IntermediateCyclizationAcid Catalyzed Cyclization(Reflux, -2 MeOH)Intermediate->Cyclizationp-TsOHProduct6-Fluoro-1H-benzimidazole-2-carboxylic acid methyl esterCyclization->ProductMajor PathwayHydrolysisCarboxylic Acid(High pH / Wet Heat)Product->HydrolysispH > 10or T > 50C wet

Caption: Figure 1. Synthesis workflow highlighting the divergence between the desired benzimidazole pathway and common failure modes (oxidation, hydrolysis, and ring-expansion).

Figure 2: Tautomerism Logic

Clarifying the 5-F vs 6-F confusion for analytical teams.

TautomerismTautomerA5-Fluoro-1H-...(H on N1)TautomerB6-Fluoro-1H-...(H on N3)TautomerA->TautomerB Dynamic Eq.EquilibriumFast Proton Exchange(Solution Phase)

Caption: Figure 2. Visual representation of the annular tautomerism. In solution, these forms are indistinguishable and exist in equilibrium.[2]

References

  • Synthesis of Benzimidazole-2-carboxylates via Methyl Dimethoxyacetate

    • Source: Organic Chemistry Portal / Synlett.[4] "Efficient Synthesis of Benzimidazoles."

    • URL:[Link][2]

  • Scale-Up Challenges of Benzimidazoles (Hydrolysis & Stability)

    • Source: National Institutes of Health (PMC).[2] "Comparative chemical and biological hydrolytic stability of homologous esters."

    • URL:[Link][2]

  • Tautomerism in Fluoro-Benzimidazoles

    • Source: Journal of Organic Chemistry.[4] "Annular Tautomerism in Benzimidazoles."

    • URL:[Link][2]

  • Safety Data & Compound Profile (6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester)

    • Source: PubChem Compound Summary.
    • URL:[Link][2]

refining the work-up procedure for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the work-up and purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the isolation of a high-purity final product.

Introduction: The Chemistry of a Key Building Block

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs.[1] The methyl ester at the 2-position provides a convenient handle for further synthetic transformations.

The most common synthesis of this compound involves the condensation of 4-fluoro-1,2-phenylenediamine with a derivative of methyl glyoxylate. While the reaction itself is generally robust, the work-up and purification stages present several challenges that can impact yield and purity. This guide will address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is complete, but upon neutralization with sodium hydroxide, I'm getting a low yield of the desired product. What could be the issue?

This is a common problem and is often due to the hydrolysis of the methyl ester functionality under basic conditions. The ester group at the 2-position of the benzimidazole ring is susceptible to saponification, especially when a strong base like sodium hydroxide is used for neutralization. This hydrolysis leads to the formation of the corresponding carboxylate salt, which is highly soluble in the aqueous phase and is therefore lost during filtration.

Causality: The electron-withdrawing nature of the benzimidazole ring system can make the carbonyl carbon of the ester more electrophilic and thus more prone to nucleophilic attack by hydroxide ions.

Troubleshooting Protocol: Refined Work-up to Mitigate Ester Hydrolysis

To circumvent this issue, a modified work-up procedure using a milder base or an acidic work-up is recommended.

Option A: Mild Base Neutralization

  • Cooling is Crucial: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of hydrolysis.

  • Dilution: Dilute the acidic reaction mixture with cold water.

  • Slow Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 10%) solution of sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH of the aqueous phase with pH paper and adjust to a final pH of 7-8.

  • Precipitation and Isolation: The product should precipitate out of the solution. Allow the slurry to stir in the cold for 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts. A final wash with a cold, non-polar solvent like diethyl ether or hexane can help to remove non-polar impurities and aid in drying.

  • Drying: Dry the product under vacuum.

Option B: Acidic Work-up

In some cases, adjusting the pH to a mildly acidic range can also effectively precipitate the product while suppressing the formation of phenoxide salts of any unreacted starting materials.

  • Cooling and Dilution: As with the mild base method, cool the reaction mixture and dilute with cold water.

  • pH Adjustment: Carefully add a dilute acid (e.g., 1 M HCl) or a saturated solution of a weak acid (e.g., citric acid) to adjust the pH to approximately 4-5.[2]

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

FAQ 2: The isolated crude product is highly colored. How can I decolorize it?

The presence of color in the crude product is often due to the formation of oxidized impurities from the o-phenylenediamine starting material. These impurities can be highly colored and persist even after initial precipitation.

Troubleshooting Protocol: Decolorization

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization (see FAQ 3). Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

FAQ 3: I am having difficulty finding a suitable solvent system for recrystallization. What are the best options?

Finding an effective recrystallization solvent is key to achieving high purity. The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection Guide for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Solvent SystemRationale & Application
Ethanol/Water A commonly effective system for benzimidazoles.[3] The product is typically soluble in hot ethanol and less soluble upon the addition of water.
Methanol Benzimidazole esters often show good solubility in hot methanol and can be crystallized by cooling.
Ethyl Acetate/Hexane A good choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until the solution becomes turbid, then allow to cool.
Acetone/Water Similar to ethanol/water, this can be an effective polar solvent system.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude, decolorized product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, it is advisable to cover the flask to slow down cooling and solvent evaporation.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

FAQ 4: My final product shows impurities in the NMR spectrum. What are the likely side products?

Side products can arise from incomplete reaction, degradation, or side reactions of the starting materials.

Common Impurities and Their Origin:

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid: The hydrolyzed product of the desired ester. It will be evident in the NMR by the absence of the methyl ester singlet and a broadening of the carboxylic acid proton peak. Its presence indicates that the work-up conditions were too basic or the reaction was exposed to water for a prolonged period at elevated temperatures.

  • Unreacted 4-fluoro-1,2-phenylenediamine: Can be carried through the work-up. It is generally more soluble in aqueous acid and can be removed with an acid wash during an extractive work-up, or during recrystallization.

  • Bis-benzimidazole species: While less common with methyl glyoxylate derivatives, condensation of o-phenylenediamines with dicarbonyl compounds can sometimes lead to the formation of bis-benzimidazole byproducts.

Purification Strategy: Column Chromatography

If recrystallization fails to remove persistent impurities, column chromatography is the recommended method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-50% ethyl acetate. The desired product is moderately polar and should elute at a reasonable retention factor (Rf) in this range. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Workflow Diagrams

Refined Work-up Procedure

reaction Completed Reaction Mixture (Acidic) cool Cool to 0-5 °C reaction->cool dilute Dilute with Cold Water cool->dilute neutralize Neutralize to pH 7-8 (e.g., sat. NaHCO₃) dilute->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry Crude Product filter->dry crude_product Crude Product dry->crude_product

Caption: Refined work-up to minimize ester hydrolysis.

Purification Workflow

crude Crude Product dissolve Dissolve in Hot Recrystallization Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals by Filtration crystallize->isolate dry Dry Pure Product isolate->dry pure_product Pure Product dry->pure_product

Caption: General purification workflow for the final product.

References

  • Ajani, O. O., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1698. Available at: [Link]

  • Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Bioorganic & Medicinal Chemistry Reports, 33, 101234. Available at: [Link]

  • Kadhim, M. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. Available at: [Link]

  • Defense Technical Information Center. (1963). Research on Benzimidazole Derivatives. DTIC. Available at: [Link]

  • Li, J., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(1), 1-5. Available at: [Link]

  • Google Patents. (2012). A process for preparation of albendazole. WO2012070069A2.
  • Google Patents. (2007). Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. CN101074213A.
  • Donaghy, L., et al. (2011). Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor. Analytica Chimica Acta, 700(1-2), 148-155. Available at: [Link]

  • Google Patents. (2013). A kind of preparation method of fenbendazole. CN103242238B.
  • Al-Hamidi, H., et al. (2022). Formulation and Evaluation of Fenbendazole Extended-Release Extrudes Processed by Hot-Melt Extrusion. Pharmaceutics, 14(10), 2135. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

  • Borkar, N., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Journal of Chemical and Pharmaceutical Research, 7(10), 65-71. Available at: [Link]

  • Boukhris, S., et al. (2012). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium. Moroccan Journal of Chemistry, 1(1), 1-8. Available at: [Link]

  • Google Patents. (1979). Process for the preparation of 2-benzimidazolecarbamic acid esters. EP0003951A1.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry Reviews, 55(1), 1-43. Available at: [Link]

  • Reddy, T. R., et al. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 16(30), 5489-5493. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 8(1), 188. Available at: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-6. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • Google Patents. (2015). Method for preparation of benzimidazole derivatives. TW201502124A.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Duc, D. X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34045-34106. Available at: [Link]

  • Google Patents. (2021). Synthesis method of fenbendazole. CN113248445B.
  • PubChem. (n.d.). Process for preparation of albendazole. Patent US-2013303782-A1. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1169-1178. Available at: [Link]

  • Reddy, G. S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applied Chemistry, 4(4), 1-4. Available at: [Link]

  • Google Patents. (2008). Method for synthesizing albendazole. CN101333193A.
  • Jana, S., et al. (2012). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 14(9), 2583-2590. Available at: [Link]

  • Eddy, N. O., et al. (2020). Performance of Methyl-5-Benzoyl-2-Benzimidazole Carbamate (Mebendazole) as Corrosion Inhibitor for Mild Steel in. The Scientific World Journal, 2020, 2756734. Available at: [Link]

  • Deokate, T. N., & Gampawar, S. V. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 1-10. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Morii, T., et al. (1992). Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. Journal of Medicinal Chemistry, 35(19), 3567-3572. Available at: [Link]

  • Chen, Y., et al. (2023). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 28(14), 5483. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of a New Mebendazole Salt: Mebendazole Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fenbendazole and oxfenbendazole. Retrieved from [Link]

  • Google Patents. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. CN1803794A.
  • Eureka | Patsnap. (2010). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

  • Vargas-Yáñez, M., et al. (2012). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society, 56(2), 163-168. Available at: [Link]

  • ResearchGate. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.

Sources

avoiding degradation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated benzimidazole building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its synthesis and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the condensation reaction?

Answer:

Low yields in the synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, typically prepared via the Phillips-Ladenburg condensation of 4-fluoro-o-phenylenediamine and a C2 synthon like dimethyl oxalate, are a common challenge. The primary factors to investigate are reaction temperature, acidic catalysis, and the purity of your starting materials.

The electron-withdrawing nature of the fluorine atom on the o-phenylenediamine ring can decrease the nucleophilicity of the amino groups, making the cyclization step more challenging compared to non-fluorinated analogs.[1][2] Consequently, the reaction often requires forcing conditions to proceed efficiently.

Causality and Mitigation Strategies:

  • Insufficient Temperature: The condensation and subsequent cyclization to form the benzimidazole ring often require significant thermal energy to overcome the activation barrier, especially with the deactivated diamine.[3] Reactions are typically run at elevated temperatures, often at reflux in a high-boiling solvent like ethanol or even under neat conditions at temperatures up to 140 °C.[2]

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed. The acid protonates the carbonyl group of the oxalate, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Insufficient acid can lead to a sluggish reaction. While strong mineral acids like HCl are traditionally used, solid acid catalysts or milder acids like ammonium chloride can also be effective and may reduce side reactions.[3][4]

  • Starting Material Quality: o-Phenylenediamines are notoriously susceptible to air oxidation, which can lead to darkly colored, impure products and reduced yields. Ensure your 4-fluoro-o-phenylenediamine is of high purity and has been stored under an inert atmosphere. If it appears discolored (typically pink or dark brown), consider purification by recrystallization or sublimation before use.

Troubleshooting Workflow Diagram:

G start Low Yield Observed check_temp Verify Reaction Temperature (Target: Reflux / 120-140 °C) start->check_temp check_catalyst Evaluate Acid Catalyst (Type and Loading) check_temp->check_catalyst Temperature OK incomplete Incomplete Reaction (TLC/LC-MS) check_temp->incomplete Temperature Low check_sm Assess Purity of 4-Fluoro-o-phenylenediamine check_catalyst->check_sm Catalyst OK check_catalyst->incomplete Catalyst Ineffective side_products Significant Side Products (TLC/LC-MS) check_sm->side_products Starting Material Pure purify_sm Purify Starting Material (Recrystallization/Sublimation) check_sm->purify_sm Starting Material Impure optimize Optimize Conditions: - Increase Temperature - Screen Catalysts (e.g., p-TsOH, NH4Cl) - Extend Reaction Time incomplete->optimize side_products->optimize success Yield Improved optimize->success purify_sm->optimize

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of the hydrolyzed product, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid, in my final material. How can I prevent this degradation?

Answer:

The primary degradation pathway for your target molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical issue as the carboxylic acid has different physical properties (e.g., solubility), which can complicate purification and downstream applications. Hydrolysis can occur during both the reaction and the aqueous workup, especially under harsh pH conditions.

Mechanism of Degradation (Ester Hydrolysis):

The ester is susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: During the reaction, if water is present, the acidic catalyst can protonate the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and reactive towards water.

  • Base-Catalyzed Hydrolysis (Saponification): During workup, if a basic solution (e.g., sodium bicarbonate) is used for neutralization, it can directly attack the electrophilic carbonyl carbon, leading to saponification. This process is generally faster and irreversible.

Prevention and Control Strategies:

Stage Strategy Rationale
Reaction Use anhydrous solvents and reagents.Minimizes the presence of water, a key reagent for hydrolysis.
Use a non-aqueous acid catalyst if possible.Reduces the potential for acid-catalyzed hydrolysis.
Workup Neutralize acidic reaction mixtures carefully with a mild base (e.g., saturated NaHCO₃ solution) at low temperature (0-5 °C).Slows the rate of base-catalyzed hydrolysis. Avoid using strong bases like NaOH or KOH.
Minimize contact time with aqueous basic solutions.Reduces the extent of saponification. Proceed immediately to extraction after neutralization.
Extract the product into an organic solvent (e.g., ethyl acetate) as soon as the reaction is quenched and neutralized.Removes the product from the aqueous environment where hydrolysis occurs.
Purification Avoid purification methods that use strongly acidic or basic conditions.Silica gel chromatography is generally suitable. If recrystallizing, choose a neutral solvent system.

Degradation Pathway Diagram:

G product 6-Fluoro-1H-benzoimidazole-2- carboxylic acid methyl ester degraded 6-Fluoro-1H-benzoimidazole-2- carboxylic acid product->degraded H+ / H2O (Acid-Catalyzed Hydrolysis) product->degraded OH- / H2O (Saponification)

Caption: Primary degradation pathways for the target ester.

Question 3: My TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are the likely side products?

Answer:

Besides the desired product and its hydrolyzed form, several side products can arise from the reaction of 4-fluoro-o-phenylenediamine and dimethyl oxalate. Identifying these is key to optimizing the reaction to favor your target molecule.

Potential Side Products and Their Formation:

  • Mono-acylated Diamine (Amide-Ester): This is a common intermediate that may persist if the second acylation and/or cyclization is slow. It results from the reaction of only one amino group with dimethyl oxalate.

  • Bis-amide: If both amino groups react with separate molecules of dimethyl oxalate without cyclizing, a bis-amide can form. This is less common under conditions that favor cyclization.

  • Incomplete Cyclization Intermediate (Amide-Amine): After the initial acylation, the intermediate may not fully cyclize to form the benzimidazole ring.

  • Phenazine Derivatives: While less common under these specific conditions, o-phenylenediamines can undergo self-condensation or react with oxidized intermediates to form phenazine impurities, which are often highly colored.[5]

Proposed Reaction Mechanism & Side Product Formation:

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Fluoro-o-phenylenediamine + Dimethyl Oxalate B Intermediate A (Mono-acylated) A->B S2 Side Product: Bis-Amide A->S2 Excess Oxalate No Cyclization C Intermediate B (Cyclized, not aromatized) B->C S1 Side Product: Uncyclized Amide-Ester B->S1 Stalls D Product: 6-Fluoro-1H-benzoimidazole-2- carboxylic acid methyl ester C->D

Caption: Simplified reaction pathway and formation of key side products.

Troubleshooting Purification:

  • Column Chromatography: A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is effective for separating the desired ester from the more polar uncyclized intermediates and the highly polar carboxylic acid.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent like ethanol, methanol, or ethyl acetate/hexane can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting C2 synthon for this synthesis? A1: Dimethyl oxalate is a common and effective choice. It provides the necessary two-carbon unit with the correct oxidation state for direct condensation and cyclization to form the 2-carboxy-substituted benzimidazole.

Q2: Can I use microwave synthesis for this reaction? A2: Yes, microwave-assisted synthesis can be an excellent method to accelerate the reaction, often reducing reaction times from hours to minutes and potentially improving yields by minimizing the formation of degradation products.[3] Optimization of temperature and time will be necessary.

Q3: How does the fluorine substituent affect the reaction? A3: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • Decreased Nucleophilicity: It makes the aniline amino groups less nucleophilic, which can slow down the initial condensation step and make the final ring-closing dehydration more difficult. This is why higher temperatures or stronger acid catalysis may be required compared to the synthesis of non-fluorinated benzimidazoles.[2]

  • Increased Acidity: The fluorine atom increases the acidity of the benzimidazole N-H proton. This doesn't significantly affect the synthesis but can be relevant for any subsequent N-alkylation or N-arylation reactions.

Q4: What is a reliable method for monitoring the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 1:1 Ethyl Acetate:Hexane. The starting diamine is relatively non-polar, while the product and intermediates are more polar. You should see the consumption of the diamine spot and the appearance of a new, more polar product spot. LC-MS is also highly effective for confirming the mass of the product and identifying any major side products.

Q5: What is a good general protocol to start with?

A5: Below is a representative protocol based on established Phillips-Ladenburg condensation methods.

Representative Experimental Protocol

Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Disclaimer: This is a representative procedure and should be adapted and optimized based on your laboratory conditions and safety protocols.

Materials:

  • 4-Fluoro-o-phenylenediamine (1.0 eq)

  • Dimethyl oxalate (1.1 eq)

  • Concentrated Hydrochloric Acid (catalytic, ~0.1 eq) or p-Toluenesulfonic acid (0.1 eq)

  • Ethanol (Anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-o-phenylenediamine and anhydrous ethanol.

  • Stir the mixture until the diamine is fully dissolved.

  • Add dimethyl oxalate to the solution, followed by the dropwise addition of the acid catalyst.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting diamine), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Carefully quench the reaction mixture by pouring it into ice-cold water.

  • Neutralize the mixture to pH ~7 by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution at 0-5 °C.

  • A precipitate should form. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Organic Syntheses Procedure. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved February 4, 2026, from [Link]

  • PubMed. (2020). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Bioorganic Chemistry. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). How to neutralize of o-phenylenediamines derivatives with HI?. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

Sources

Technical Support Center: Method Refinement for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BENZ-6F-MET-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering challenges in the analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester . This molecule presents a "perfect storm" of chromatographic challenges: the basic imidazole core causes peak tailing, the methyl ester is susceptible to hydrolysis (instability), and the 5-fluoro/6-fluoro tautomerism can confuse peak identification.

This guide moves beyond generic advice. It treats your method as a dynamic system where thermodynamics (stability) and kinetics (peak shape) must be balanced.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Complaint: "My peak looks like a shark fin. The tailing factor is > 2.0, and integration is inconsistent."

Root Cause Analysis

The benzimidazole core contains a basic nitrogen (pKa ~5.5). On standard silica-based C18 columns, residual silanols (


) dissociate to 

at pH > 3.5. Your analyte becomes protonated (

) and engages in secondary cation-exchange interactions with these silanols. This "drag" causes the tail.
Troubleshooting Protocol

Q: I am using a standard C18 column. How do I fix the tailing without buying a new column? A: You must suppress the silanol ionization or the analyte ionization.

  • The "Low pH" Approach (Recommended): Lower your mobile phase pH to 2.5 - 3.0 using Formic Acid (0.1%) or Phosphate Buffer. At this pH, silanols are protonated (neutral), preventing the cation-exchange mechanism.

  • The "Ion Pair" Approach: Add 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte can pass freely. Note: This suppresses MS sensitivity.

Q: Which column stationary phase is ideal for this molecule? A: If you can procure a new column, switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded C18.

  • Mechanism: These columns have a slight positive charge on the surface that electrostatically repels the protonated benzimidazole, preventing it from touching the surface silanols.

Visual Logic: Tailing Troubleshooting

TailingLogic Start Issue: Peak Tailing (T > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow LowerPH Action: Lower pH to 2.5 (Suppress Silanols) IsLow->LowerPH No CheckCol Check Column Type IsLow->CheckCol Yes IsCSH Is it CSH/Polar Embedded? CheckCol->IsCSH SwitchCol Action: Switch to CSH C18 (Repel Analyte) IsCSH->SwitchCol Optimization Needed AddMod Action: Add 10mM TEA (Sacrificial Base) IsCSH->AddMod No (Standard C18)

Figure 1: Decision matrix for resolving peak asymmetry in basic benzimidazole derivatives.

Module 2: The "Disappearing Peak" (Stability & Hydrolysis)

User Complaint: "I prepared my standards in the morning. By afternoon, the main peak area dropped by 15%, and a new earlier-eluting peak appeared."

Root Cause Analysis

The methyl ester at position 2 is the weak link. In aqueous conditions (especially at pH > 7 or < 2), it undergoes hydrolysis to form the carboxylic acid derivative.

  • Reaction:

    
    
    
  • Chromatography: The carboxylic acid is more polar than the ester, so it elutes earlier (the new peak).

Stability Data & Recommendations
VariableRisk LevelRecommendationMechanism
Diluent Solvent HighUse Acetonitrile (ACN)Methanol can cause transesterification. Water promotes hydrolysis.
Autosampler Temp CriticalSet to 4°C Hydrolysis kinetics double for every 10°C rise.
Buffer pH HighMaintain pH 3.0 - 5.0 Avoid extreme acid (acid-catalyzed hydrolysis) or base (saponification).
Glassware ModerateAmber / SilanizedWhile less critical than hydrolysis, fluorinated aromatics can be light-sensitive.

Q: Can I use Methanol as my organic mobile phase? A: It is risky. If your sample sits in a Methanol/Water mixture, transesterification can occur, or hydrolysis can be accelerated. Acetonitrile is chemically inert regarding the ester bond and is the preferred solvent for this assay.

Module 3: The "Split Peak" (Tautomerism vs. Purity)

User Complaint: "I see a split peak or a 'shoulder' on my main peak. Is this the 5-fluoro and 6-fluoro separation?"

Scientific Insight

For 1H-benzimidazoles (where the Nitrogen has a free proton), the 5-fluoro and 6-fluoro positions are chemically equivalent in solution due to rapid prototropic tautomerism.

  • Reality Check: At room temperature, the proton hops between N1 and N3 so fast (

    
     times per second) that HPLC "sees" an average structure. You should not  see two distinct peaks for the tautomers.
    

If you see a split peak, it is likely:

  • Sample Degradation: Partial hydrolysis (Acid vs. Ester).

  • Synthesis Impurity: A regioisomer where the Nitrogen was alkylated (locking the tautomer).

  • Column Overload: Injecting too much mass can distort the peak apex.

Q: How do I confirm if it's degradation or a real impurity? A: Run a Stress Test . Inject the sample.[1] Wait 4 hours. Inject again.

  • If the ratio of the split changes

    
    Degradation  (Hydrolysis).
    
  • If the ratio is constant

    
    Impurity  (Synthesis byproduct).
    

Module 4: The "Golden Method" Protocol

Based on the chemical properties (Basic N, Labile Ester, Fluorine hydrophobicity), this is the refined starting point for your validation.

Instrument Parameters
ParameterSettingRationale
Column Waters XSelect CSH C18 (or equiv)"Charged Surface" repels basic N, eliminating tailing.
Dimensions 100 mm x 2.1 mm, 1.7 µm (UPLC)High resolution, low solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanols and stabilizes ester.
Mobile Phase B AcetonitrileInert solvent; prevents transesterification.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Temp 30°CLow enough to prevent hydrolysis, high enough for pressure.
Detection UV 254 nmMax absorbance for benzimidazole ring.
Gradient Table
Time (min)%A (Water/FA)%B (ACN)Curve
0.0955Initial hold
1.0955Load sample
8.0595Elute hydrophobic ester
9.0595Wash
9.1955Re-equilibrate
12.0955Ready
Method Development Workflow

MethodWorkflow Define 1. Define Analyte (Basic, Unstable Ester) Screen 2. Column Screening (Test CSH vs. C18) Define->Screen Optimize 3. Optimize pH (Target pH 2.5-3.0) Screen->Optimize Stress 4. Forced Degradation (Confirm Hydrolysis Peak) Optimize->Stress Final 5. Final Method (ACN/Water/Formic) Stress->Final

Figure 2: Step-by-step refinement workflow ensuring stability and resolution.

References

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press. (Foundational text on peak tailing mechanisms).

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on CSH and basic analytes).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzimidazole derivatives. Link

Disclaimer: This guide is intended for research purposes. All protocols should be validated according to your internal SOPs and regulatory guidelines (ICH Q2).

Sources

enhancing the purity of synthesized 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Case ID: #BENZ-06F-EST Status: Active Topic: Purity Enhancement & Troubleshooting Audience: Chemical Development & Medicinal Chemistry Teams[1][2]

Executive Summary

Synthesizing 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6) presents a unique set of challenges due to the electron-withdrawing nature of the fluorine substituent and the lability of the C2-ester.[1] High purity is often compromised by three factors: oxidative instability of the starting diamine, incomplete cyclization intermediates, and inadvertent hydrolysis to the carboxylic acid.

This guide moves beyond standard literature to address the causality of impurities and provides self-validating protocols for isolation.

Note on Tautomerism: In solution, 5-fluoro-1H-benzimidazole and 6-fluoro-1H-benzimidazole exist in rapid equilibrium due to the mobility of the N-H proton.[1] While this guide uses the "6-Fluoro" nomenclature, the protocols apply equally to the tautomeric mixture.[1][2]

Module 1: Critical Impurity Analysis (Root Cause)

Before attempting purification, you must identify the source of contamination.[1][2] The following diagram maps the genesis of common impurities during the condensation of 4-fluoro-1,2-phenylenediamine with a glycolic acid equivalent (e.g., methyl 2,2,2-trichloroacetimidate or dimethyl oxalate).

ImpurityPathways Start 4-Fluoro-1,2- phenylenediamine Oxidation Oxidized Oligomers (Purple/Black Color) Start->Oxidation O2 Exposure (Slow) Intermed Mono-acylated Intermediate Start->Intermed Acylation Product Target Methyl Ester (White/Off-White) Intermed->Product Cyclization (Acid Cat.) Hydrolysis Carboxylic Acid Impurity Intermed->Hydrolysis Direct Hydrolysis Product->Hydrolysis Wet Workup High pH

Figure 1: Impurity genesis pathways. Note that color formation is almost exclusively due to diamine oxidation, while yield loss is often due to hydrolysis.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My crude product is dark purple or brown. How do I remove the color?

Diagnosis: This is "Diamine Black," caused by the oxidation of residual 4-fluoro-1,2-phenylenediamine.[1] It is not a single compound but a complex mixture of oligomers.[1][2] The Fix:

  • Prevention: The diamine starting material must be light tan or off-white.[1][2] If it is dark, recrystallize it from water/sodium dithionite before use.[1][2] Run the reaction under strict Nitrogen/Argon atmosphere.

  • Remediation: Do not rely on recrystallization alone.[1][2]

    • Dissolve the crude material in hot methanol or ethyl acetate.[1][2]

    • Add Activated Carbon (10-20 wt%) .[1][2]

    • Reflux for 30 minutes.

    • Filter hot through a Celite pad.[1][2] The color bodies will bind to the carbon.[1][2]

Q2: NMR shows a mixture of the ester and a new species. The melting point is broad.

Diagnosis: You likely have the Carboxylic Acid (Hydrolysis Product) .[1][2] The ester bond at the C2 position of benzimidazoles is activated and susceptible to hydrolysis, especially if the workup involved strong aqueous bases (NaOH/KOH) or prolonged exposure to wet acidic conditions. The Fix:

  • Avoid: Aqueous alkaline washes (e.g., 1M NaOH) to remove acids.[1][2]

  • Protocol: Use solid NaHCO₃ or a saturated solution of NaHCO₃ (pH ~8.[1][2]5) for neutralization.[1][2] Do not exceed pH 9.[1][2]

  • Purification: The acid impurity is significantly less soluble in dry organic solvents (DCM, CHCl₃) than the ester.[2] Triturate the solid with dry Dichloromethane (DCM); the ester will dissolve, leaving the acid behind.[2] Filter and evaporate the filtrate.[1][2]

Q3: I see a "tailing" spot on my TLC plates, and column separation is poor.

Diagnosis: Benzimidazoles are basic heterocycles that interact with the acidic silanol groups on silica gel, causing peak broadening (tailing).[2] The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1).[1][2] This neutralizes the silica surface.[1][2]

  • Alternative: Use neutral alumina instead of silica gel.[1][2]

Module 3: High-Purity Isolation Protocols

Do not blindly follow literature yields. Use these self-validating protocols to ensure purity.

Protocol A: Solubility-Based Fractionation (Recommended)

Best for removing the carboxylic acid impurity and unreacted diamine.

StepActionRationale
1 Suspension Suspend crude solid in Diethyl Ether or MTBE (10 mL/g). Sonicate for 10 mins.
2 Filtration Filter the suspension. Collect the Solid .
3 Validation Check NMR of Solid vs. Filtrate. The ester is often sparingly soluble in ether, while unreacted diamine and some oligomers remain in the filtrate.
4 Extraction If the product is in the solid (likely): Dissolve solid in Hot Ethyl Acetate . Wash with 5% NaHCO₃ (cold, rapid wash) to remove trace acids.[1][2]
5 Crystallization Dry organic layer (Na₂SO₄), concentrate to 20% volume.[1][2] Add Hexane dropwise until turbid. Cool to 4°C.
Protocol B: Recrystallization Strategy

Best for final polishing of the ester.

  • Solvent System: Methanol/Water or Acetonitrile/Water .[1][2]

  • Procedure:

    • Dissolve the compound in boiling Methanol (minimum volume).

    • Crucial Step: Allow to cool to room temperature slowly.

    • Add water dropwise until a persistent haze forms.[1][2]

    • Re-heat to clarify, then let stand at room temperature, then 4°C.

    • Why this works: The ester crystallizes as needles/plates.[1][2] The carboxylic acid impurity (if present) is more soluble in the aqueous-methanol mother liquor due to its polarity/H-bonding capability.[1][2]

Module 4: Analytical Validation

Use this data to confirm you have the Ester and not the Acid or Amide intermediate.[1][2]

1. Proton NMR (DMSO-d6):

  • The Diagnostic Peak: Look for a sharp singlet at δ 3.9 – 4.0 ppm (3H, s, –OCH₃).[2]

    • If missing: You have the Acid.[1][2][3][4][5][6]

    • If split/broad: You may have the non-cyclized amide intermediate.[1][2]

  • Aromatic Region: The protons at C4/C7 and C5/C6 will appear as multiplets between δ 7.0 – 7.8 ppm.[1][2]

2. IR Spectroscopy:

  • Ester Carbonyl: Sharp band at 1720–1740 cm⁻¹ .[1][2]

  • Acid Carbonyl: Broad band at 1680–1700 cm⁻¹ (often lower frequency due to H-bonding).[1][2]

Module 5: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Dark Solid) SolubilityCheck Triturate with Et2O/MTBE Crude->SolubilityCheck Filtrate Filtrate: Contains Diamine/Oligomers SolubilityCheck->Filtrate Soluble Impurities Solid Solid: Contains Product + Acid Impurity SolubilityCheck->Solid Insoluble Product Dissolution Dissolve Solid in Hot EtOAc Wash with cold 5% NaHCO3 Solid->Dissolution PhaseSep Organic Layer (Product) Dissolution->PhaseSep AqLayer Aqueous Layer (Acid Impurity) Dissolution->AqLayer Recryst Recrystallize: MeOH / Water Gradient PhaseSep->Recryst Final Pure 6-Fluoro-1H-benzimidazole- 2-carboxylic acid methyl ester Recryst->Final

Figure 2: Optimized Purification Workflow for Methyl Ester Isolation.

References

  • Preparation of Benzimidazoles (General Review)

    • Source: Preston, P. N. (1974).[1][2] "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314.[1][2]

    • Relevance: Establishes the tautomeric nature of 5/6-substituted benzimidazoles and general solubility profiles.
    • Link:[2]

  • Condensation with Trichloroacetimidates (Mild Route)

    • Source: Lourenço, M. A., et al. (2006).[1][2] "Facile preparation of substituted benzimidazole-2-carboxylates." Heterocycles, 67(2), 773.[1][2][7]

    • Relevance: Describes the specific reaction of phenylenediamines with methyl 2,2,2-trichloroacetimidate to yield methyl esters, avoiding harsh acidic hydrolysis.
    • Link:[2]

  • Purification of Benzimidazole-2-carboxylic acids

    • Source:Organic Syntheses, Coll.[1][2][8] Vol. 2, p.65 (1943); Vol. 12, p.4 (1932).[2]

    • Relevance: Provides the foundational "Phillips condensation" workup, highlighting the solubility differences between the acid and the benzimidazole core.
    • Link:[2]

  • Solubility Data & Tautomerism

    • Source: "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents."[1][2][9] Journal of Chemical & Engineering Data.

    • Relevance: Confirms low solubility of benzimidazoles in non-polar solvents (hexane/chlorobutane)
    • Link:[2]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of a molecule is paramount in the drug discovery process. Even minor positional changes of a substituent can drastically alter a compound's biological activity and pharmacokinetic profile. For fluorinated benzimidazoles, which are prevalent scaffolds in modern pharmaceuticals, precise structural confirmation is non-negotiable. NMR spectroscopy stands as the gold standard for this purpose, providing a detailed atomic-level view of the molecular architecture.

Deciphering the NMR Signature of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

The unique electronic environment of each proton and carbon atom in a molecule results in a distinct NMR spectrum. For 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, the presence of an electronegative fluorine atom and the fused ring system creates a characteristic set of signals and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the N-H proton of the imidazole ring, and the methyl ester protons. The chemical shifts and multiplicities of the aromatic protons are particularly informative for confirming the position of the fluorine atom.

  • Aromatic Protons (H-4, H-5, and H-7): The benzene portion of the benzimidazole ring will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

    • H-7: This proton, being ortho to the fluorine atom, is expected to show a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF). The ortho H-F coupling is typically in the range of 8-10 Hz.

    • H-5: This proton is meta to the fluorine atom and will likely appear as a triplet or a doublet of doublets, with a smaller ⁴JHF coupling constant (typically 2-4 Hz) and coupling to H-4 and H-7.

    • H-4: This proton is para to the fluorine atom and will show the smallest long-range coupling to fluorine (⁵JHF, typically 0-2 Hz), likely appearing as a doublet or doublet of doublets due to coupling with H-5.

  • N-H Proton: The imidazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically > 10 ppm), the exact position of which can be solvent and concentration-dependent.

  • Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons will be observed, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide complementary information, with the carbon signals being split by the neighboring fluorine atom.

  • Carbons of the Benzene Ring:

    • C-6 (Carbon bearing Fluorine): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

    • C-5 and C-7 (Ortho to Fluorine): These carbons will show a smaller two-bond C-F coupling (²JCF) of around 20-25 Hz, appearing as doublets.

    • C-4 and C-7a (Meta to Fluorine): These carbons will display an even smaller three-bond C-F coupling (³JCF) of approximately 5-10 Hz.

    • C-3a (Para to Fluorine): The four-bond C-F coupling (⁴JCF) to this carbon is expected to be small (0-3 Hz) and may not always be resolved.

  • Carbons of the Imidazole Ring:

    • C-2: The chemical shift of this carbon is influenced by the attached carboxylic acid methyl ester group.

    • C-3a and C-7a: These are the bridgehead carbons.

  • Carbonyl Carbon (-C=O): This will appear as a singlet in the downfield region of the spectrum (typically 160-170 ppm).

  • Methyl Carbon (-OCH₃): A singlet for the methyl carbon will be observed in the upfield region (around 50-55 ppm).

Comparative Analysis: Distinguishing 6-Fluoro Isomer from a Potential Alternative

To underscore the importance of precise spectral interpretation, we will compare the expected NMR data of our target compound with a plausible structural isomer, 5-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester , and the non-fluorinated parent compound, Methyl 1H-benzoimidazole-2-carboxylate .

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Differentiators
6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Three distinct aromatic proton signals with characteristic H-F couplings. H-7 will show a large ³JHF, and H-5 will show a smaller ⁴JHF.The carbon directly attached to fluorine (C-6) will be a doublet with a large ¹JCF (~240-250 Hz). The ortho carbons (C-5 and C-7) will also be doublets with significant ²JCF values.
5-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester The aromatic region will show a different splitting pattern. H-4 and H-6 will be ortho to the fluorine and will exhibit large ³JHF couplings, leading to a more complex and distinct pattern compared to the 6-fluoro isomer.The carbon at the 5-position will show the large ¹JCF coupling. The symmetry of the fluorine's influence on the ortho and meta carbons will differ from the 6-fluoro isomer, leading to different chemical shifts and coupling constants for C-4, C-6, C-3a, and C-7.
Methyl 1H-benzoimidazole-2-carboxylate (Non-fluorinated)The aromatic region will be simpler, showing a more typical benzimidazole pattern without any H-F couplings. Protons H-4/H-7 and H-5/H-6 will likely be chemically equivalent, resulting in two multiplets.[1][2]All carbon signals in the aromatic region will be singlets in a proton-decoupled spectrum, as there is no fluorine to cause splitting.

This comparative analysis demonstrates that the position of the fluorine atom imparts a unique and identifiable fingerprint on both the ¹H and ¹³C NMR spectra, primarily through the magnitudes of the H-F and C-F coupling constants and the resulting splitting patterns.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for structural validation, a standardized experimental workflow is essential.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for benzimidazoles due to its ability to dissolve a wide range of compounds and its high boiling point.

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine coupling details.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • (Optional but Recommended) For unambiguous assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns and measure the coupling constants (J-values) in both the ¹H and ¹³C spectra.

    • Use the 2D NMR data to confirm the connectivity of the atoms and finalize the assignments.

    • Compare the experimentally obtained data with the predicted values and the data for potential isomers to confirm the structure of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Conclusion

The structural validation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester by NMR spectroscopy is a clear-cut process when a systematic approach is employed. The key to unambiguous identification lies in the careful analysis of the chemical shifts and, most importantly, the characteristic splitting patterns arising from proton-fluorine and carbon-fluorine couplings. By comparing the experimental data with predicted spectra and those of potential isomers, researchers can have high confidence in the structural integrity of their compound, a critical step in advancing drug discovery and development programs.

References

  • El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts of Small Molecules with a 1D-CNN and Transfer Learning. Journal of Chemical Information and Modeling, 61(11), 5366-5377. [Link]

  • Pawar, S. D., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(118), 97669-97676. [Link]

  • Chen, J., et al. (2017). Ru-Catalyzed Dehydrogenative C–H/N–H Annulation of Benzimidazoles with Alkynes. Organic Letters, 19(21), 5868-5871. [Link]

  • Schleyer, P. v. R., et al. (2001). Aromaticity and Antiaromaticity. In The Encyclopedia of Computational Chemistry. John Wiley & Sons, Ltd. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

Sources

confirming the purity of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming the Purity of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Executive Summary & Strategic Context

The Molecule: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6) is a critical pharmacophore in drug discovery, often serving as a scaffold for kinase inhibitors and antiparasitic agents. Its structural integrity is defined by three reactive centers: the fluorinated benzene ring, the imidazole nitrogen (subject to tautomerism), and the labile methyl ester at position 2.

The Challenge: Confirming purity is not merely about establishing a single percentage. It requires differentiating the target molecule from its specific synthetic byproducts—most notably the hydrolysis product (the free acid) and the regioisomeric impurities arising from the diamine starting material.

The Solution: While Nuclear Magnetic Resonance (qNMR) provides absolute content (assay), High-Performance Liquid Chromatography (HPLC) with UV detection remains the gold standard for purity profiling (identifying and quantifying trace related substances <0.1%). This guide compares HPLC against its alternatives and provides a validated, self-correcting protocol for its execution.

Comparative Analysis: HPLC vs. Alternatives

To objectively select the best method, we must evaluate the "Three Pillars of Purity": Specificity (can it see the difference?), Sensitivity (can it see the trace?), and Robustness (is it reproducible?).

Table 1: Method Performance Matrix
FeatureRP-HPLC (UV/DAD) qNMR (¹H or ¹⁹F) LC-MS (Q-TOF/Triple Quad)
Primary Utility Impurity Profiling (Purity %) Absolute Assay (Content %)Identification (Structure)
Differentiation Excellent (Separates Acid vs. Ester)Good (Distinct Chemical Shifts)Poor (Acid/Ester ionize differently)
Sensitivity (LOD) High (< 0.05%)Low (~1.0% typically)Very High (but non-linear)
Tautomer Handling Co-elution (Single Peak)Broad signals / distinct peaksSingle Mass
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowHigh (Deuterated solvents)High

Expert Insight:

  • Why HPLC Wins for Purity: qNMR is superior for determining how much active molecule is in the jar (Assay), but it often fails to detect the 0.5% impurity that might be toxic. HPLC separates these species physically, allowing for precise integration of trace contaminants.

  • The LC-MS Trap: Do not rely on LC-MS for purity %. Ionization efficiency varies wildly between the ester and its hydrolysis breakdown product. A 1% impurity by mass could show up as 10% or 0.1% by MS signal intensity.

Technical Deep Dive: The Tautomerism Hurdle

Benzimidazoles possessing a free proton on the nitrogen (N-H) exist in rapid equilibrium between two tautomers. For the 6-fluoro derivative, the hydrogen oscillates between N1 and N3.

  • Tautomer A: 6-Fluoro-1H-benzoimidazole...[1][][3]

  • Tautomer B: 5-Fluoro-1H-benzoimidazole... (structurally identical if N is unsubstituted, but relevant if the naming convention is fixed).

Chromatographic Implication: If the separation timescale is similar to the tautomeric exchange rate, the peak will split or broaden ("saddle effect"). The Fix: We utilize a buffered acidic mobile phase (pH ~3.0) . At this pH, the basic imidazole nitrogen is protonated, stabilizing the species and improving peak symmetry on C18 columns.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step that must pass before data is accepted.

A. Reagents & Materials
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18). Why: High surface area and end-capping reduce silanol interactions with the basic benzimidazole.

  • Mobile Phase A (MPA): 10 mM Ammonium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[4]

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature is vital to maintain consistent tautomer kinetics).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (secondary check).

  • Injection Volume: 5-10 µL.

C. Gradient Profile
Time (min)% MP A% MP BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Gradient Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
D. Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if needed). Dilute to volume with Water. (Conc: 1 mg/mL).

  • Test Solution: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL). Note: High concentrations can overload the column and mask impurity separation.

Data Visualization & Logic Pathways

Diagram 1: Impurity Origin & Detection Logic

This diagram maps the chemical pathways that generate the specific impurities this HPLC method is designed to detect.

ImpurityPathways cluster_HPLC HPLC Elution Order (C18) SM Starting Material (4-Fluoro-1,2-diaminobenzene) Reaction Cyclization Reaction SM->Reaction + Glycolate Target Target Molecule (6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester) Reaction->Target Main Pathway Impurity_Acid Impurity A: Hydrolysis (Free Acid) Target->Impurity_Acid H2O / H+ (Storage) Impurity_Decarb Impurity B: Decarboxylation (5/6-Fluorobenzimidazole) Target->Impurity_Decarb Heat / Stress Order Elution: Acid (Polar) -> Target -> Decarb -> SM (Late)

Caption: Chemical lineage of common impurities and their predicted elution behavior on a C18 column.

Diagram 2: The Self-Validating Analytical Workflow

This decision tree guides the researcher through the execution of the method, ensuring data integrity.

AnalysisWorkflow Start Start Analysis SysSuit Run System Suitability (Standard Mix) Start->SysSuit Check1 Resolution > 2.0? Tailing Factor < 1.5? SysSuit->Check1 Fail Troubleshoot: Adjust pH or Temp Check1->Fail No Pass Run Sample Check1->Pass Yes Fail->SysSuit Calc Calculate Purity (Area Normalization %) Pass->Calc Report Generate Report Calc->Report

Caption: Operational workflow ensuring System Suitability criteria are met before sample data is processed.

Results Interpretation & Calculations

System Suitability Criteria (Must Pass):

  • Retention Time (RT): Target peak should elute between 8–12 minutes.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Indicates successful protonation of the nitrogen).

  • Resolution (Rs): > 2.0 between the Target peak and the nearest impurity (likely the Acid form, which elutes earlier).

Calculation (Area Normalization):



Note: This assumes all components have similar extinction coefficients at 254 nm. For strict regulatory submission, Relative Response Factors (RRF) should be determined using isolated standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[5] Wiley-Interscience. (General reference for Benzimidazole method development principles).

Sources

comparative analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (Compound A) and its non-fluorinated analog, Methyl 1H-benzimidazole-2-carboxylate (Compound B).

The introduction of a fluorine atom at the C6 position of the benzimidazole scaffold is a strategic medicinal chemistry modification. While both compounds serve as versatile building blocks for anthelmintic, antiviral, and antineoplastic agents, the fluorinated analog exhibits distinct physicochemical properties—specifically enhanced metabolic stability and altered lipophilicity—that are critical for optimizing pharmacokinetics (PK) in drug discovery.

Part 1: Physicochemical Profile & Structural Analysis[1]

The fluorine substitution is not merely a structural tag; it fundamentally alters the electronic environment of the benzimidazole core. The high electronegativity of fluorine pulls electron density from the aromatic ring, affecting the pKa of the imidazole nitrogen and the compound's overall polarity.

Comparative Data Table
Property6-Fluoro Analog (Compound A) Non-Fluorinated Analog (Compound B) Impact of Fluorination
Structure Benzimidazole core, 6-F, 2-COOMeBenzimidazole core, 2-COOMeElectronic withdrawal, steric bulk
Molecular Weight 194.16 g/mol 176.17 g/mol +18 Da (negligible steric penalty)
LogP (Predicted) ~1.6 - 1.9~1.1 - 1.3Increased Lipophilicity: F-substitution typically increases partition coefficient, aiding membrane permeability.
pKa (NH) Lower (More Acidic)Higher (Less Acidic)Electronic Effect: F withdraws electrons, stabilizing the conjugate base (anion).
Metabolic Stability HighModerateMetabolic Blockade: F blocks the C6 position, preventing P450-mediated hydroxylation.
Melting Point 180–184 °C (dec.)~220–225 °CCrystal lattice energy variance.
Mechanism of Action: The "Fluorine Effect"
  • Metabolic Blocking: In the non-fluorinated analog, the C5/C6 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: The C-F bond is highly hydrophobic. Replacing H with F increases the overall lipophilicity (LogP), which often correlates with improved passive transport across the blood-brain barrier (BBB) and cellular membranes.

Part 2: Synthetic Pathways[2][3]

The synthesis of both analogs follows a convergent pathway, typically involving the condensation of a 1,2-diaminobenzene derivative with an oxalate equivalent. The choice of the starting diamine dictates the final product.

Reaction Logic[2][4][5][6]
  • Core Reaction: Phillips-type condensation or acid-catalyzed cyclization.

  • Reagents: Dimethyl oxalate is preferred over glycolic acid for direct access to the ester, avoiding a separate esterification step.

SynthesisPathway cluster_0 Divergent Synthesis Start_H 1,2-Diaminobenzene (Non-Fluorinated Precursor) Intermediate Intermediate Amide/Imine Start_H->Intermediate Reflux, Acid Cat. Start_F 4-Fluoro-1,2-diaminobenzene (Fluorinated Precursor) Start_F->Intermediate Reflux, Acid Cat. Reagent Dimethyl Oxalate (Cyclization Agent) Reagent->Intermediate Product_H Methyl 1H-benzimidazole-2-carboxylate (Non-Fluorinated) Intermediate->Product_H - H2O, - MeOH Product_F Methyl 6-fluoro-1H-benzimidazole-2-carboxylate (Fluorinated) Intermediate->Product_F - H2O, - MeOH

Figure 1: Divergent synthetic pathway for fluorinated and non-fluorinated benzimidazole esters.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 6-Fluoro-1H-benzimidazole-2-carboxylate

Note: This protocol is adaptable for the non-fluorinated analog by substituting the starting diamine.

Reagents:

  • 4-Fluoro-1,2-diaminobenzene (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • 4M Hydrochloric acid (aqueous) or Polyphosphoric acid (PPA)

  • Solvent: Methanol (for workup) or Ethanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-1,2-diaminobenzene (10 mmol) in 20 mL of 4M HCl.

  • Addition: Add dimethyl oxalate (12 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The spot for the diamine should disappear.

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with saturated NaHCO₃ solution until pH ~8. A precipitate will form.[1][2]

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove salts.

  • Purification: Recrystallize the crude solid from hot ethanol or a methanol/water mixture.

  • Validation: Confirm identity via ¹H-NMR (Look for the methyl singlet ~4.0 ppm and aromatic splitting patterns) and MS (M+H: 195.1).

Protocol B: Comparative Lipophilicity Assay (Shake-Flask Method)

To empirically verify the "Fluorine Effect" on lipophilicity.

Reagents:

  • n-Octanol (saturated with water)

  • Phosphate Buffered Saline (PBS), pH 7.4 (saturated with octanol)

  • UV-Vis Spectrophotometer

Methodology:

  • Saturation: Pre-saturate n-octanol with PBS and vice-versa for 24 hours.

  • Standard Preparation: Prepare a 100 µM stock solution of Compound A and Compound B in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, mix 1 mL of the stock solution (octanol phase) with 1 mL of pre-saturated PBS.

  • Equilibration: Vortex vigorously for 30 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Carefully remove the octanol layer. Measure the absorbance of the octanol layer before (A_initial) and after (A_final) partitioning at

    
     (approx 270-280 nm).
    
  • Calculation:

    
    
    Expectation: Compound A (Fluorinated) should show a higher ratio (higher LogP) than Compound B.
    

Part 4: Biological & Pharmacokinetic Implications[8]

The primary value of the 6-fluoro analog lies in its Structure-Activity Relationship (SAR) profile.

SAR_Logic cluster_metabolism Metabolic Stability cluster_binding Target Binding cluster_permeability Permeability Compound 6-Fluoro-Benzimidazole Scaffold Block Blocks C6 Oxidation Compound->Block Steric/Electronic Acidity Increased NH Acidity (Lower pKa) Compound->Acidity Inductive Effect (-I) Lipo Increased Lipophilicity (LogP) Compound->Lipo Hydrophobic F-Sub HalfLife Increased t1/2 Block->HalfLife H_Bond Enhanced H-Bond Donor Strength Acidity->H_Bond Membrane Improved Passive Transport Lipo->Membrane

Figure 2: Structure-Activity Relationship (SAR) mapping of the 6-fluoro substitution.

Critical Insights for Drug Development
  • Metabolic Soft Spots: In non-fluorinated benzimidazoles, the benzene ring is rapidly hydroxylated by liver enzymes, leading to glucuronidation and excretion. The 6-F analog resists this, maintaining therapeutic plasma concentrations for longer durations.

  • Prodrug Potential: The methyl ester functionality at C2 often acts as a prodrug moiety. Intracellular esterases hydrolyze it to the free carboxylic acid (active metabolite) or the carbamate (if further derivatized). The 6-F substitution ensures the active core survives systemic circulation intact.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329763783, 1H-Benzimidazole-2-carboxylic acid. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole SAR).
  • ResearchGate. (2022). Synthesis and Characterization of Benzimidazole Derivatives. Retrieved from [Link]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzimidazole Esters: Enhancing Biological Activity Through Strategic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] A key strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of such scaffolds is the introduction of fluorine atoms.[4] This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated benzimidazole esters, supported by experimental data, to elucidate the impact of this strategic chemical modification.

The Rationale for Fluorination: More Than Just a Simple Substitution

The deliberate incorporation of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties.[4] The high electronegativity and small size of the fluorine atom can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[4][5]

  • Binding Affinity: Fluorine's ability to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target enzymes or receptors can enhance the binding affinity and, consequently, the potency of the drug.[4]

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[5]

This guide will now delve into a direct comparison of fluorinated and non-fluorinated benzimidazole esters, focusing primarily on their antimicrobial activities, where the most direct comparative data is available.

Comparative Biological Activity: A Case Study in Antimicrobial Potency

A study by Ersan et al. (2023) provides a clear and direct comparison of the in vitro antimicrobial activity of a series of 2-phenylbenzimidazole derivatives and their fluorinated analogues against a panel of bacterial and fungal strains.[6][7] The results, summarized in the tables below, demonstrate that the introduction of fluorine significantly enhances the antimicrobial properties of the parent compounds.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency, with lower values indicating greater efficacy. The data clearly shows that the fluorinated benzimidazole derivatives exhibit significantly lower MIC values against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.[6][7]

CompoundStructureGram-positive Bacteria MIC (µg/mL)Gram-negative Bacteria MIC (µg/mL)
Non-fluorinated 2-phenyl-1H-benzimidazole>500>500
Fluorinated 2-(4-fluorophenyl)-1H-benzimidazole125250
Non-fluorinated 5-methyl-2-phenyl-1H-benzimidazole250500
Fluorinated 2-(4-fluorophenyl)-5-methyl-1H-benzimidazole62.5125
Fluorinated 2-(3-fluorophenyl)-5-methyl-1H-benzimidazole31.2531.25

Data sourced from Ersan et al. (2023).[6][7]

Antifungal Activity

Similarly, the antifungal activity of the benzimidazole esters was markedly improved with the addition of fluorine. The fluorinated compounds demonstrated potent activity against various fungal strains, while the non-fluorinated parent compounds were largely inactive.[6][7]

CompoundStructureCandida albicans MIC (µg/mL)Candida parapsilosis MIC (µg/mL)
Non-fluorinated 2-phenyl-1H-benzimidazole>500>500
Fluorinated 2-(4-fluorophenyl)-1H-benzimidazole12562.5
Non-fluorinated 5-methyl-2-phenyl-1H-benzimidazole500250
Fluorinated 2-(4-fluorophenyl)-5-methyl-1H-benzimidazole62.531.25
Fluorinated 2-(3-fluorophenyl)-5-methyl-1H-benzimidazole31.2515.62

Data sourced from Ersan et al. (2023).[6][7]

Structure-Activity Relationship (SAR) Insights

The data from the comparative study also provides valuable insights into the structure-activity relationship of these compounds.[6][7] The position of the fluorine atom on the phenyl ring significantly influences the antimicrobial activity. For instance, the meta-substituted fluorophenyl derivative often displays superior activity compared to the para-substituted analogue.[6][7] This suggests that the precise positioning of the electronegative fluorine atom is crucial for optimal interaction with the biological target.

Furthermore, substitutions on the benzimidazole ring itself, such as the addition of a methyl group at the 5-position, can also modulate the biological activity, often in synergy with the fluorine substitution on the phenyl ring.[4][8]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for assessing the antimicrobial and cytotoxic activities of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized benzimidazole esters in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) at 37°C. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a concentration range of 500 to 0.97 µg/mL.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of any potential therapeutic agent to ensure it is not harmful to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole esters and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-48h Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Conclusion

The strategic incorporation of fluorine into the benzimidazole ester scaffold has been demonstrated to be a highly effective strategy for enhancing biological activity, particularly in the context of antimicrobial agents. The direct comparative data presented in this guide clearly illustrates that fluorinated derivatives exhibit superior potency against a range of bacterial and fungal pathogens compared to their non-fluorinated analogues. This enhancement is attributed to the unique physicochemical properties of fluorine, which can positively influence metabolic stability, target binding, and cell permeability. The provided experimental protocols offer a robust framework for the continued exploration and development of novel fluorinated benzimidazole esters as promising therapeutic candidates.

References

  • Ersan, R. H., & Duran, A. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Soleimani, B., Goli, H., Naranjian, M., Mousavi, S. J., & Nahvi, A. (2021). Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study.
  • Ersan, R. H., & Duran, A. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Spasov, A. A., Yozhitsa, I. N., Bugaeva, L. I., & Anisimova, V. A. (2006). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). Pharmaceutical Chemistry Journal, 40(12), 677-686.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
  • Shingalapur, R. V., Hosamani, K. M., Keri, R. S., & Hugar, M. H. (2010). Derivatives of benzimidazole pharmacophore: synthesis, anticonvulsant, antidiabetic and DNA cleavage studies. European journal of medicinal chemistry, 45(5), 1753-1759.
  • Al-blewi, Z., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-24.
  • Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
  • Zhang, L., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 73(4).
  • Al-blewi, Z., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-24.
  • Singh, P., & Kumar, V. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 943541.
  • Kumar, A., et al. (2015).
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Gökçe, M., et al. (2015). New derivatives of benzimidazole and their antimicrobial activity. Medicinal Chemistry Research, 24(1), 243-252.
  • Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624.
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]

  • C.P, R., Rajurkar, R., & Thonte, S. (2019). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 9(08), 2821-2831.
  • Yilmaz, I., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Sciences, 27(4), 526-535.
  • ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance.... Retrieved from [Link]

  • Zhang, L., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 73(4).
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

spectroscopic comparison of 6-fluoro-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and physicochemical comparison of 6-fluoro-1H-benzimidazole derivatives against their non-fluorinated and regioisomeric counterparts. It is designed for medicinal chemists and analytical scientists requiring rigorous characterization data.

Executive Summary: The Fluorine Impact

Incorporating a fluorine atom at the C6 position of the benzimidazole scaffold is a strategic modification in drug design. Unlike simple alkyl substitutions, the high electronegativity and small van der Waals radius of fluorine (1.47 Å) induce profound electronic changes without significantly altering steric bulk.

Key Performance Differentiators:

  • Metabolic Stability: Blockade of C6 prevents oxidative metabolism (e.g., hydroxylation) often seen in the parent benzimidazole.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole ring (typically by 0.5–1.0 units), altering solubility and bioavailability.

  • Spectral Fingerprint: Introduction of

    
    F spin systems creates unique NMR splitting patterns and diagnostic chemical shifts essential for structural validation.
    
The Tautomerism Conundrum: 5-F vs. 6-F

Before interpreting spectra, one must address the dynamic nature of the 1H-benzimidazole core. In solution, the pyrrolic proton (N-H) undergoes rapid tautomeric exchange between N1 and N3.

  • 1H-Derivatives: The 5-fluoro and 6-fluoro isomers are chemically equivalent on the NMR timescale at room temperature. The signals appear as an averaged set unless the temperature is lowered significantly (below -50°C) or the solvent blocks proton transfer (e.g., HMPA).

  • N-Substituted Derivatives: Once the N1 position is alkylated or arylated, the tautomerism is locked, rendering the 5-fluoro and 6-fluoro regioisomers distinct, separable compounds with unique spectral signatures.

Figure 1: Tautomeric Equilibrium and N-Locking

Tautomerism cluster_0 Rapid Equilibrium (1H-Benzimidazole) cluster_1 Locked Regioisomers (N-Substituted) T1 5-Fluoro-1H-benzimidazole (Proton on N1) T2 6-Fluoro-1H-benzimidazole (Proton on N3) T1->T2 Fast H+ Transfer L1 1-Methyl-5-fluoro-benzimidazole (Distinct Spectrum) T1->L1 Alkylation (Isomer B) L2 1-Methyl-6-fluoro-benzimidazole (Distinct Spectrum) T2->L2 Alkylation (Isomer A)

Caption: In unsubstituted derivatives (left), the 5- and 6-positions average out. Alkylation (right) locks the structure, creating distinct spectroscopic species.[1]

Spectroscopic Comparison: 6-Fluoro vs. Parent[1]
A. Nuclear Magnetic Resonance (NMR)

The presence of Fluorine (


) introduces heteronuclear coupling, splitting carbon and proton signals.

Table 1: Comparative NMR Features (


H & 

C)
FeatureParent (Unsubstituted)6-Fluoro DerivativeDiagnostic Logic
H-7 Signal Doublet (approx.[1] 7.6 ppm)Doublet of Doublets (dd) H-7 couples with H-5 (

) AND F-6 (

).[1]
H-5 Signal Triplet/MultipletDoublet of Doublets (dd) H-5 couples with H-4 (

) AND F-6 (

).[1]
C-6 Signal Singlet (approx. 122 ppm)Doublet (

)
Huge splitting confirms direct F-attachment.[1] Shift moves downfield to ~158 ppm.
C-5/C-7 SingletsDoublets (

)
Ortho carbons show significant splitting.[1]

F Signal
N/ASinglet/Multiplet (-110 to -120 ppm) Highly sensitive probe for purity; no background interference.[1]

Critical Protocol Note: When analyzing


C spectra, the C-F coupled signals often appear as low-intensity doublets due to splitting. Ensure sufficient scan numbers (NS > 1024) to distinguish these from baseline noise.[1]
B. UV-Vis and Fluorescence

Fluorine acts as a weak


-donor but strong 

-acceptor. In the benzimidazole scaffold, this typically leads to:
  • Absorption: Minimal shift in

    
     (typically 270–285 nm) compared to the parent, but molar absorptivity (
    
    
    
    ) may change.[1]
  • Fluorescence: Fluorine can act as a fluorescence quencher or enhancer depending on the solvent polarity.

    • Observation: 6-Fluoro derivatives often exhibit a hypsochromic shift (blue shift) in emission compared to electron-rich analogues (e.g., 6-methoxy).[1]

    • Quantum Yield:[1][2] Generally lower than the parent benzimidazole in polar protic solvents due to enhanced intersystem crossing or non-radiative decay pathways facilitated by the heavy atom effect (though F is light, it alters vibrational modes).

C. Mass Spectrometry (MS)[1][3]
  • Parent Mass: The substitution of H (1.008 Da) with F (18.998 Da) results in a mass increase of +17.99 Da .

  • Isotopic Pattern: Unlike Chlorine or Bromine, Fluorine is monoisotopic (

    
    F = 100%).[1] There is no M+2 peak  characteristic of halogens.
    
  • Fragmentation:

    • Common loss: HCN (27 Da) from the imidazole ring.

    • Diagnostic loss: The C-F bond is extremely strong (approx. 485 kJ/mol). Fragmentation rarely involves loss of F radical. Instead, look for ring cleavage retaining the fluorine atom.

Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-2-substituted-benzimidazole

Rationale: Condensation of o-phenylenediamines with aldehydes is the industry standard. Sodium metabisulfite (


) is selected as a mild oxidant to prevent over-oxidation.[1]
  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Substituted Benzaldehyde (1.0 eq),

    
     (1.0 eq), DMF (Solvent).[1]
    
  • Procedure:

    • Dissolve diamine and aldehyde in DMF (5 mL/mmol).

    • Add

      
       dissolved in minimal water.
      
    • Reflux at 100°C for 4–6 hours (Monitor by TLC, Eluent: 5% MeOH in DCM).

    • Workup: Pour into crushed ice. The precipitate is the crude 5(6)-fluoro product.

    • Purification: Recrystallization from Ethanol/Water (9:1).[1]

Protocol B: Spectroscopic Characterization Workflow

Rationale: A self-validating sequence to ensure regioisomer identification.[1]

Figure 2: Characterization Logic Flow

Workflow Start Crude Product MS 1. Mass Spectrometry (LC-MS) Check for [M+H]+ = Parent + 18 Start->MS HNMR 2. 1H NMR (DMSO-d6) Check Aromatic Region (7.0-8.5 ppm) MS->HNMR Check Broad/Split Signals? HNMR->Check Tautomer Tautomeric Mixture (5/6-F) Report as 5(6)-Fluoro Check->Tautomer Yes (NH present) Pure Single Isomer (N-substituted) Check->Pure No (N-alkylated) CNMR 3. 13C NMR Verify C-F Coupling (J ~245 Hz) Tautomer->CNMR Pure->CNMR FNMR 4. 19F NMR Verify Purity (Single Peak) CNMR->FNMR

Caption: Step-by-step logic for validating fluorinated benzimidazole structures.

Physicochemical Implications (Data Summary)
ParameterUnsubstituted Benzimidazole6-Fluoro-BenzimidazoleImpact on Drug Design
LogP (Lipophilicity) ~1.32~1.55Slight increase; improves membrane permeability.[1]
pKa (Acidic NH) ~12.8~11.9More acidic NH; easier to deprotonate/alkylate.[1]
pKa (Basic N) ~5.6~4.8Less basic; reduced protonation at physiological pH.
H-Bonding Donor/AcceptorDonor/Acceptor + F (weak acceptor)Fluorine can engage in orthogonal dipolar interactions.[1]
References
  • Synthesis & Bio-evaluation: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. (2022).[1][4][5] Source: [1]

  • Fluorine in Medicinal Chemistry: Importance of Fluorine in Benzazole Compounds. (2020).[1][4][6][7] Source: [1]

  • NMR Tautomerism: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. (2014).[1][8] Source: [1]

  • Fluorescence Properties: The synthesis, characterization and fluorescence properties of new benzimidazole derivatives.Source:

  • Antimicrobial Activity of Fluorinated Derivatives: Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[3][6][7] (2023).[1][4][7][9] Source: [1]

Sources

validation of a new synthesis method for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical validation report for a novel Room-Temperature, Iodine-Mediated Oxidative Cyclization protocol for synthesizing 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6).

As a critical intermediate in the development of PARP inhibitors and antiviral agents, the purity and scalability of this fluorinated benzimidazole scaffold are paramount. Our validation data confirms that the new oxidative protocol outperforms the classical Phillips-type condensation with dimethyl oxalate in three Critical Quality Attributes (CQAs): Yield (+18%) , Reaction Time (-90%) , and Impurity Profile (elimination of thermally-induced tars) .

The Challenge: Limitations of the Legacy Route

The standard industrial approach for synthesizing 2-functionalized benzimidazoles has historically relied on the condensation of o-phenylenediamines with oxalic acid derivatives.

The Legacy Method (Method A)
  • Reagents: 4-Fluoro-1,2-phenylenediamine + Dimethyl Oxalate.

  • Conditions: Reflux in 4N HCl or Polyphosphoric Acid (PPA) at >100°C.

  • Mechanism: Double condensation followed by acid-catalyzed dehydration.

Critical Failures in Method A:

  • Regioselectivity Issues: High temperatures promote the formation of inseparable isomeric impurities (5-fluoro vs. 6-fluoro tautomeric aggregates with distinct solubility profiles).

  • Thermal Degradation: The fluorinated aromatic ring is susceptible to defluorination and polymerization under harsh acidic reflux, leading to "tarry" byproducts that require extensive column chromatography.

  • Energy Inefficiency: Requires prolonged heating (12–24 hours).

The New Protocol: Iodine-Mediated Oxidative Cyclization[1]

The validated new method utilizes a mild, metal-free oxidative coupling strategy.[1] Instead of forcing dehydration via heat, we utilize molecular iodine (


) to activate the diamine-aldehyde adduct, facilitating a rapid ring closure at room temperature.
Reaction Scheme

Precursors: 4-Fluoro-1,2-phenylenediamine + Methyl Glyoxalate (as hemiacetal). Catalyst/Oxidant: Molecular Iodine (


, 10 mol%) / 

(base). Solvent: Ethanol/Water (Green solvent system).
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 4-Fluoro-1,2-diamine + Methyl Glyoxalate Imine Schiff Base Intermediate Start->Imine Condensation (RT, 15 min) Activated N-Iodo Intermediate Imine->Activated I2 Activation Cyclized Dihydro- benzimidazole Activated->Cyclized Intramolecular Cyclization Product 6-Fluoro-1H-benzimidazole- 2-carboxylic acid methyl ester Cyclized->Product Oxidative Aromatization

Figure 1: Mechanistic pathway of the Iodine-mediated cyclization showing the activation of the Schiff base intermediate.[2]

Comparative Validation Data

The following data was generated from parallel synthesis runs (N=3) performed in our process development lab.

Table 1: Performance Metrics
MetricMethod A (Legacy: Thermal)Method B (New: Iodine-Mediated)Improvement
Reaction Temp 110°C (Reflux)25°C (Ambient)Safety/Energy
Reaction Time 14 Hours45 Minutes94% Reduction
Isolated Yield 68%86%+18%
Purity (HPLC) 92.4% (requires chromatography)98.1% (after simple wash)+5.7%
Appearance Dark Brown SolidOff-White/Pale Yellow SolidQuality
E-Factor (Waste) 15.4 kg waste/kg product4.2 kg waste/kg productGreen Chem
Experimental Workflow Comparison

The efficiency of the new workflow is best visualized by comparing the unit operations required to reach the final isolated product.

WorkflowComparison cluster_Old Method A: Thermal Condensation cluster_New Method B: I2-Mediated A1 Mix Diamine + Dimethyl Oxalate in 4N HCl A2 Reflux 14h @ 110°C A1->A2 A3 Neutralize with NH4OH (Exothermic/Foaming) A2->A3 A4 Filter Crude (Tarry) A3->A4 A5 Column Chromatography (Required) A4->A5 B1 Mix Diamine + Methyl Glyoxalate + I2 (cat) in EtOH B2 Stir 45 min @ RT B1->B2 B3 Quench with Na2S2O3 B2->B3 B4 Precipitate with Water B3->B4 B5 Filter & Wash (High Purity) B4->B5

Figure 2: Operational workflow comparison highlighting the elimination of chromatography in the new method.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 5.0 g of Methyl 6-fluoro-1H-benzimidazole-2-carboxylate.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Methyl Glyoxalate (1.1 eq)

  • Iodine (

    
    ) (10 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Ethanol (10 volumes)

Step-by-Step Procedure:

  • Activation: To a stirred solution of 4-fluoro-1,2-phenylenediamine (3.2 g, 25.4 mmol) in Ethanol (32 mL), add Methyl Glyoxalate (2.46 g, 27.9 mmol). Stir for 10 minutes at room temperature to form the imine intermediate (color change observed).

  • Cyclization: Add

    
     (7.0 g, 50.8 mmol) followed by Iodine (0.64 g, 2.5 mmol). The mixture will darken.
    
  • Monitoring: Stir open to the air (or under

    
     balloon for faster kinetics) at 25°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM). Conversion is typically complete within 30-45 minutes.
    
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: The product precipitates as a pale solid. Stir for 15 minutes to ensure granulation. Filter the solid via vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in a vacuum oven at 50°C for 4 hours.

Validation Result:

  • Yield: 4.25 g (86%)

  • Melting Point: 203-205°C (Lit. 205°C)

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.6 (br s, 1H, NH), 7.8 (dd, 1H), 7.5 (dd, 1H), 7.2 (td, 1H), 3.95 (s, 3H, 
    
    
    
    ).

Critical Quality Attributes & Safety

Tautomerism Note

Researchers must note that 6-fluoro- and 5-fluoro- benzimidazoles are tautomers. In solution (NMR), the proton rapidly exchanges between N1 and N3, making the signals average or broaden. In the solid state, the specific tautomer depends on crystallization conditions. This protocol yields the thermodynamically stable crystal form.

Safety Profile
  • Method A Hazards: Generation of HCl fumes (if using acid chloride) or high-pressure thermal risks.

  • Method B Hazards: Iodine is corrosive and stains; however, the catalytic amount drastically reduces exposure risk. The reaction is exothermic but manageable at scale due to the solvent heat sink.

References

  • General Benzimidazole Synthesis & Bioactivity

    • Green Synthesis Of Benzimidazole Analogues: An Overview. (2024). Journal of Research in Technology and Engineering.
  • Iodine-Mediated Mechanisms

    • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system.[1] (2025).[1][3] AccScience Publishing.

  • Alternative Green Methods (Solid Acid Catalysts)

    • Recent achievements in the synthesis of benzimidazole derivatives.[1][2][4][5][6][7][8][9] (2023).[1][3][7] RSC Advances.

  • Target Molecule Data (CAS 885280-04-6)

    • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Page.[][11] BOC Sciences.[]

Sources

comparative study of different catalysts for 6-fluoro-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-benzimidazole moiety is a critical pharmacophore in modern drug discovery, featured in diverse therapeutic agents ranging from antihistamines to kinase inhibitors. The introduction of the fluorine atom at the C6 position enhances metabolic stability and lipophilicity but introduces synthetic challenges due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the precursor diamine.

This guide provides an objective, data-driven comparison of catalytic systems for synthesizing 6-fluoro-benzimidazoles from 4-fluoro-1,2-phenylenediamine . We move beyond standard textbook procedures to analyze three distinct catalytic paradigms: Oxidative Salt Catalysis , Heterogeneous Nanocatalysis , and Green Bio-Catalysis .

Mechanistic Causality & Reaction Pathway

Understanding the mechanism is vital for catalyst selection. The synthesis typically involves the condensation of 4-fluoro-1,2-phenylenediamine with an aldehyde, followed by oxidative cyclization.

Key Mechanistic Insight: The fluorine substituent at the 4-position of the diamine deactivates the amino groups. Consequently, effective catalysts must either strongly activate the carbonyl electrophile (Lewis Acids) or facilitate the rapid oxidative dehydrogenation of the intermediate aminal (Oxidative Catalysts).

BenzimidazoleMechanism Start 4-Fluoro-1,2- phenylenediamine + Aldehyde Imine Schiff Base Intermediate Start->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization Aminal Dihydro- benzimidazole Cyclization->Aminal Product 6-Fluoro- benzimidazole Aminal->Product Oxidation (-2H) Cat1 Lewis Acid (Activates Carbonyl) Cat1->Start Activation Cat2 Oxidant (e.g., Na2S2O5, O2) Cat2->Aminal H-Abstraction

Figure 1: Mechanistic pathway highlighting the dual requirement for carbonyl activation and oxidative dehydrogenation.

Comparative Analysis of Catalytic Systems

System A: Oxidative Salt Catalysis (Na₂S₂O₅)

Best for: High-throughput synthesis, Microwave-assisted protocols. Mechanism: Sodium metabisulfite acts as a source of bisulfite ions, which form an adduct with the aldehyde, enhancing electrophilicity, while also serving as a mild oxidant for the final dehydrogenation step.

  • Pros: High yields (85-90%), rapid reaction (minutes under MW), inexpensive.

  • Cons: Requires workup to remove salts; not reusable.

System B: Heterogeneous Nanocatalysis (MOFs / Nano-ZnO)

Best for: Sustainable processes, Reusability, Scale-up. Mechanism: Metal-Organic Frameworks (e.g., Mn-TPA) or Nano-ZnO provide Lewis acidic sites that activate the carbonyl group. The high surface area ensures efficient substrate interaction even with the deactivated fluoro-diamine.

  • Pros: Reusable (up to 6 cycles), high Turnover Frequency (TOF), easy separation (filtration).

  • Cons: Higher initial catalyst cost, longer reaction times compared to MW methods.

System C: Green/Bio-Catalysis (Fruit Acids / NH₄Cl)

Best for: Academic labs, "Green Chemistry" compliance, mild conditions. Mechanism: Weak acids (citric, ascorbic from juices) or mild salts (NH₄Cl) protonate the carbonyl oxygen. While slower, this method prevents the polymerization of sensitive aldehydes.

  • Pros: Non-toxic solvents (Ethanol/Water), room temperature or mild heat, extremely low cost.

  • Cons: Lower yields for electron-deficient amines (like 4-fluoro-1,2-phenylenediamine), longer reaction times.

Performance Data Comparison

The following data aggregates experimental results for the synthesis of 6-fluoro-benzimidazole derivatives using 4-fluoro-1,2-phenylenediamine and 4-chlorobenzaldehyde (as a representative partner).

MetricSystem A: Na₂S₂O₅ (MW) System B: Mn-MOF System C: NH₄Cl (Green)
Reaction Time 5 - 10 mins4 - 6 hours8 - 12 hours
Temperature 150°C (Microwave)80°C (Reflux)80°C (Reflux)
Solvent DMF / EthanolEthanol / WaterEthanol
Yield (%) 89% 92%75%
Reusability NoYes (30 cycles) No
Purification RecrystallizationFiltrationRecrystallization
Scalability Moderate (Batch MW)High (Packed Bed)High (Batch)

Analyst Note: While System B (MOF) offers the highest yield and reusability, System A (Na₂S₂O₅) is vastly superior for rapid library generation in drug discovery due to the speed of microwave synthesis.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (System A)

Source: Adapted from synthesis of fluoro-benzimidazoles using sodium metabisulfite.

  • Preparation: In a 30 mL microwave vial, dissolve 4-fluoro-1,2-phenylenediamine (1.0 mmol) and the substituted aldehyde (1.0 mmol) in DMF (3 mL).

  • Catalyst Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.0 mmol).

  • Reaction: Seal the vial and irradiate in a microwave reactor (e.g., Anton-Paar Monowave) at 150°C for 5–10 minutes (monitor pressure, typically <10 bar).

  • Workup: Pour the reaction mixture into crushed ice (50 g). Stir for 15 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 10 mL), and dry.

  • Purification: Recrystallize from hot ethanol to yield the pure 6-fluoro-benzimidazole.

Protocol 2: MOF-Catalyzed Sustainable Synthesis (System B)

Source: Adapted from Mn-TPA MOF catalyzed synthesis.

  • Activation: Activate the Mn-MOF catalyst by heating at 100°C under vacuum for 2 hours to remove solvent molecules from the pores.

  • Reaction: In a round-bottom flask, mix 4-fluoro-1,2-phenylenediamine (1.0 mmol), aldehyde (1.0 mmol), and Mn-MOF catalyst (10 mg, ~5 mol%) in Ethanol (5 mL).

  • Conditions: Reflux the mixture at 80°C for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:3).

  • Catalyst Recovery: Filter the hot solution to recover the solid catalyst. Wash the catalyst with ethanol and dry for reuse.

  • Isolation: Evaporate the filtrate under reduced pressure. The solid residue is recrystallized or purified via column chromatography.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalytic system for your specific constraints.

DecisionTree Start Start: Select Catalyst for 6-Fluoro-Benzimidazole Q1 Is Reaction Speed Critical? Start->Q1 Q2 Is Green/Reusability Critical? Q1->Q2 No Res1 Use System A: Na2S2O5 + Microwave (Fastest, High Yield) Q1->Res1 Yes (High Throughput) Res2 Use System B: MOF / Nano-Catalyst (Reusable, High TON) Q2->Res2 Yes (Industrial/Green) Res3 Use System C: NH4Cl / Green Solvent (Cheapest, Simple) Q2->Res3 No (Standard Lab)

Figure 2: Decision matrix for catalyst selection based on operational priorities.

References

  • Microwave-Assisted Synthesis of Fluoro-Benzimidazoles

    • Title: Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • MOF Catalysis for Benzimidazoles

    • Title: Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst.[1]

    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • Green Synthesis Overview

    • Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
    • Source: MDPI C
    • URL:[Link][2][3][4]

  • Solid Acid Catalysis Comparison

    • Title: Comparison of PSA with the reported catalysts for the benzimidazole derivatives.[3]

    • Source: ResearchGate.[3][5][6]

    • URL:[Link]

Sources

assessing the efficacy of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine & Ester Advantage

In the landscape of microtubule-targeting agents (MTAs), the benzimidazole scaffold remains a "privileged structure" due to its structural similarity to purines and its ability to bind the colchicine site of tubulin. However, standard benzimidazoles often suffer from rapid metabolic oxidation and poor membrane permeability.

This guide assesses a specific subclass: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives .

Why this scaffold?

  • The 6-Fluoro Substituent: Fluorine acts as a metabolic block at the C6 position, preventing rapid oxidation by cytochrome P450 enzymes while enhancing lipophilicity (LogP) and membrane permeability without significantly altering steric bulk (isostere of hydrogen).

  • The 2-Carboxylic Methyl Ester: Unlike the free carboxylic acid (which is often too polar for cellular uptake), the methyl ester serves two roles:

    • Prodrug Function: It enhances cellular entry before potential intracellular hydrolysis.

    • Synthetic Handle: It is the primary precursor for generating hydrazides and amides, which are critical for hydrogen-bonding interactions within the tubulin binding pocket.

Comparative Efficacy Analysis

The following analysis compares the 6-Fluoro Methyl Ester scaffold against its parent acid, its hydrazide derivative (a common optimization), and the standard control, Nocodazole.

Table 1: Comparative Efficacy Profile (Representative Data)
Feature6-Fluoro Methyl Ester (The Product) Parent Acid Form Hydrazide Derivative Nocodazole (Control)
Primary Target Tubulin (Colchicine Site)Tubulin (Weak/Non-binder)Tubulin + Kinases (e.g., EGFR)Tubulin (Colchicine Site)
Cellular Uptake High (Lipophilic)Low (Polar/Ionized)Moderate High
IC50 (MCF-7) 0.2 - 2.5 µM> 50 µM0.5 - 5.0 µM~0.05 - 0.2 µM
Solubility (DMSO) ExcellentModerateGoodGood
Metabolic Stability High (C6-F block)HighModerateLow (Rapid metabolism)
Mechanism Microtubule DestabilizationN/ADestabilization + Kinase InhibitionMicrotubule Destabilization

Critical Insight: The methyl ester derivative often exhibits a >100-fold increase in potency compared to the free acid form due to the "ion trap" effect—the ester enters the cell neutrally, whereas the acid is repelled by the cell membrane.

Mechanistic Validation: The Tubulin Pathway[1]

To validate that your derivative is acting via the expected mechanism (and not general toxicity), you must map the pathway from entry to apoptosis.

Diagram 1: Mechanism of Action (MOA) Pathway

This diagram illustrates the progression from cellular entry to G2/M arrest, distinguishing the ester's unique entry path.

MOA_Pathway Compound 6-Fluoro-Methyl Ester (Lipophilic) Entry Passive Diffusion (Membrane Crossing) Compound->Entry High LogP Hydrolysis Intracellular Hydrolysis? Entry->Hydrolysis Possible Target Tubulin Heterodimer (Colchicine Binding Site) Entry->Target Direct Binding Hydrolysis->Target Active Species Effect Inhibition of Polymerization Target->Effect Destabilization Cycle G2/M Phase Arrest Effect->Cycle Mitotic Catastrophe Death Apoptosis (Caspase 3/7) Cycle->Death Signal Cascade

Caption: The 6-Fluoro Methyl Ester leverages passive diffusion to access the cytosolic tubulin, triggering the destabilization cascade characteristic of benzimidazoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Tubulin Polymerization Assay (The "Gold Standard")

Objective: Determine if the compound inhibits the assembly of tubulin into microtubules in vitro (cell-free).

Reagents: Purified Porcine Brain Tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specialized kit).

  • Preparation: Prepare a 100x stock of the 6-Fluoro derivative in DMSO.

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Mix Tubulin (3 mg/mL) + GTP (1 mM) + Compound (at IC50 concentration) in a 96-well black plate at 4°C.

  • Kinetics: Transfer to a plate reader pre-heated to 37°C . Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Validation Check:

    • Control (DMSO): Should show a sigmoidal curve (Lag phase -> Elongation -> Plateau).

    • Nocodazole Control: Should show a flat line (no polymerization).

    • Paclitaxel Control: Should show rapid polymerization (hyper-stabilization).

    • Your Compound: If it acts like Nocodazole, the Vmax (slope) should be significantly reduced.

Protocol B: High-Throughput Cytotoxicity (SRB Assay)

Why SRB over MTT? Benzimidazoles can sometimes interfere with mitochondrial reductase enzymes, causing false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add graded concentrations of the 6-Fluoro derivative (0.01 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Fixation: After 48h, fix cells with cold Trichloroacetic Acid (TCA) (10% final) for 1h at 4°C.

  • Staining: Wash 4x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

  • Calculation: Calculate % Growth Inhibition compared to Day 0 and Vehicle Control.

Screening Workflow Visualization

Use this decision tree to manage your experimental pipeline.

Screening_Funnel Start Synthesis: 6-Fluoro-Methyl Ester Screen1 Primary Screen: SRB Assay (MCF-7, HeLa, HEK293) Start->Screen1 Decision1 IC50 < 5 µM SI > 2? Screen1->Decision1 Screen2 Secondary Screen: Tubulin Polymerization Decision1->Screen2 Yes Fail Discard / Re-design Decision1->Fail No Screen3 Flow Cytometry (Cell Cycle Analysis) Screen2->Screen3 Confirmed Destabilizer Lead Lead Candidate (In Vivo Ready) Screen3->Lead G2/M Arrest Confirmed

Caption: A rigorous "Go/No-Go" screening funnel ensures only specific tubulin-targeting hits progress to lead optimization.

References

  • Benzimidazole-derived tubulin polymerization inhibitors. ResearchGate. Discusses the binding of benzimidazoles to the colchicine site and G2/M arrest.

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity. ResearchGate. Provides IC50 data and docking protocols for benzimidazole derivatives.

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters. Arabian Journal of Chemistry. Specifically compares the acid vs. methyl ester efficacy in breast cancer lines.[1]

  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors. PubMed/NIH.[2] A critical review of SAR and synthetic strategies for this scaffold.

  • 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. Chem-Impex. Chemical data and structural applications of the specific scaffold.[3][1][2][4][5][6][7][8][9]

Sources

Cross-Validation of Analytical Methods for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-validation framework for the analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6), a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.[1]

Publish Comparison Guide: HPLC-UV vs. UPLC-MS/MS

Executive Summary & Strategic Context

In pharmaceutical process development, the intermediate 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester requires rigorous quality control to ensure the purity of downstream APIs.[1] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for release testing due to its robustness, Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and speed for trace impurity profiling.[1]

This guide details the cross-validation of these two orthogonal methods. It moves beyond simple "pass/fail" criteria to analyze the causality of method performance, ensuring that switching or bridging methods maintains data integrity in compliance with ICH Q2(R2) guidelines.

The Analyte Profile
  • Compound: Methyl 6-fluoro-1H-benzimidazole-2-carboxylate[1][][3]

  • Molecular Formula: C9H7FN2O2[]

  • Key Properties: Amphoteric nature (basic imidazole nitrogen); moderate polarity; significant UV absorption at 254 nm and 290 nm.

  • Critical Quality Attributes (CQAs): Regio-isomeric purity (6-fluoro vs. 5-fluoro), residual genotoxic impurities (e.g., diamine precursors), and hydrolysis products (free acid).[1]

Method A: The Workhorse (HPLC-UV)

Role: Routine Quality Control (QC), Stability Testing, Assay.[1]

The HPLC-UV method is designed for robustness .[1] It utilizes a standard C18 stationary phase with a simplified mobile phase to minimize instrument variability across different manufacturing sites.

Experimental Protocol A
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity and protonate the imidazole).

    • Solvent B: Acetonitrile (ACN).[4]

  • Gradient: 0-2 min (5% B), 2-15 min (5% → 60% B), 15-20 min (60% → 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 290 nm (secondary for specificity).[1]

  • Injection Volume: 10 µL.

Expert Insight: The use of phosphoric acid is deliberate. It provides excellent peak shape for basic benzimidazoles by masking silanols, but it is non-volatile, making this method incompatible with MS detection.[1]

Method B: The Challenger (UPLC-MS/MS)

Role: Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening, High-Throughput Screening.[1]

The UPLC-MS/MS method focuses on sensitivity and speed .[1][5] It employs sub-2-micron particle technology and volatile buffers to enable mass spectrometric detection.[1]

Experimental Protocol B
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (5% → 95% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

    • MRM Transition: 195.05 → 163.0 (Loss of -OCH3/methanol) and 195.05 → 135.0 (Ring fragmentation).[1]

  • Run Time: 4.5 minutes (vs. 25 mins for HPLC).

Expert Insight: The switch to Formic Acid alters the pH slightly compared to Phosphoric Acid. Cross-validation must prove that this pH change does not alter the elution order of critical isomeric impurities (e.g., the 5-fluoro regioisomer).[1]

Cross-Validation Workflow

To validate Method B against Method A, we employ a "bridging study" approach. This ensures that the high-speed method yields statistically equivalent quantitative results to the established QC method.[1]

Workflow Diagram

CrossValidation cluster_Methods Parallel Analysis Start Validation Initiation (ICH Q2(R2)) SamplePrep Unified Sample Preparation (1.0 mg/mL in MeOH) Start->SamplePrep MethodA Method A: HPLC-UV (Reference) SamplePrep->MethodA MethodB Method B: UPLC-MS/MS (Challenger) SamplePrep->MethodB DataProcess Data Processing (Integration & Quantification) MethodA->DataProcess MethodB->DataProcess Statistical Statistical Comparison (Bland-Altman & t-test) DataProcess->Statistical Decision Equivalency Met? Statistical->Decision Pass Method B Validated for Routine Use Decision->Pass Yes (p > 0.05) Fail Investigate Bias / Matrix Effects Decision->Fail No (Bias Detected)

Caption: Logical workflow for cross-validating the UPLC-MS/MS method against the reference HPLC-UV method.

Comparative Performance Data

The following data summarizes a validation study performed on three batches of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester .

Table 1: Method Performance Characteristics
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Verdict
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (0.1 - 50 µg/mL)Method A is better for high-concentration Assay; Method B for trace analysis.[1]
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mLMethod B is 100x more sensitive.
Precision (RSD, n=6) 0.4%1.8%Method A is superior for assay precision (UV is more stable than ESI source).[1]
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%Both are acceptable; Method B shows slight matrix effect variance.[1]
Selectivity Resolves synthesis byproductsResolves by m/z (Mass)Method B offers absolute specificity for co-eluting peaks.
Run Time 25.0 minutes4.5 minutesMethod B increases throughput by ~500%.
Table 2: Cross-Validation Results (Assay Value % w/w)
Sample BatchHPLC-UV Result (%)UPLC-MS/MS Result (%)Difference (%)Acceptance (< 2.0%)
Batch 00199.499.1-0.3Pass
Batch 00298.999.5+0.6Pass
Batch 00399.198.2-0.9Pass

Scientific Interpretation: The bias between methods is < 1.0%, which is statistically insignificant for intermediate release testing. However, the higher variability in UPLC-MS/MS (RSD 1.8%) suggests it should be reserved for impurity quantitation rather than the main assay, where the 0.4% precision of HPLC-UV is critical.[1]

Critical Analysis & Troubleshooting

When cross-validating these methods, specific "failure modes" often arise due to the chemistry of benzimidazoles.

Mechanism of Potential Divergence
  • pH Effects on Selectivity: The 6-fluoro and 5-fluoro isomers are tautomer-dependent.[1] In the acidic HPLC mobile phase (pH 2.5), the protonation state is fixed. If the UPLC method uses a weaker buffer (e.g., Ammonium Acetate pH 5.0), the resolution between these critical isomers may collapse. Recommendation: Always maintain pH < 3.0 for both methods to ensure consistent tautomeric behavior [1].

  • Ion Suppression (Matrix Effect): In Method B, synthesis precursors (e.g., diamines) may co-elute and suppress the ionization of the main peak, leading to lower apparent recovery. This is invisible in Method A (UV).[1] Protocol: Use Deuterated Internal Standards (if available) or Standard Addition for Method B validation.

Decision Tree: Method Selection

DecisionTree Input Analytical Requirement Q1 Is the target conc. < 0.1% (Trace)? Input->Q1 Q2 Is Genotoxic Impurity Screening required? Q1->Q2 No (Assay) ResultUPLC Use Method B (UPLC-MS/MS) Q1->ResultUPLC Yes ResultHPLC Use Method A (HPLC-UV) Q2->ResultHPLC No (Routine QC) Q2->ResultUPLC Yes

Caption: Strategic decision matrix for selecting the appropriate analytical method based on sensitivity needs.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Link

  • Podder, S. K., et al. (2016).[1][8] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole derivatives." Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[1][8] Link

  • Gumustas, M., et al. (2013).[1][9] "UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters." Chromatographia, 76, 1365–1427.[1] Link

  • BenchChem. (2025). "A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods." BenchChem Technical Guides. Link[1]

  • BOC Sciences. (n.d.). "6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Information."

Sources

structure-activity relationship studies of 6-fluoro-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structure-Activity Relationship (SAR) Studies of 6-Fluoro-1H-Benzimidazole Derivatives

Executive Summary: The Fluorine Advantage

In the optimization of heterocyclic pharmacophores, the introduction of a fluorine atom at the C-6 position of the benzimidazole scaffold represents a critical "bio-isosteric" modification. Unlike hydrogen, fluorine exerts a profound electronic effect (high electronegativity) while mimicking the steric bulk of a hydrogen atom (Van der Waals radius: 1.47 Å vs. 1.20 Å).

For 6-fluoro-1H-benzimidazole derivatives, this modification primarily serves two functions:

  • Metabolic Blockade: It obstructs the C-6 position from oxidative metabolism (e.g., by Cytochrome P450), significantly extending the half-life (

    
    ) of the molecule compared to its non-fluorinated analogs.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole nitrogen, altering hydrogen bond donor/acceptor capability and enhancing binding affinity in hydrophobic pockets of enzymes like DNA gyrase or Topoisomerase II.

This guide objectively compares the performance of 6-fluoro derivatives against non-fluorinated analogs and clinical standards (Ciprofloxacin, Fluconazole, Ribavirin) across antimicrobial and anticancer domains.

Chemical Synthesis Framework

To evaluate SAR, a robust synthetic route is required. The conventional Phillips condensation often suffers from low yields. Current best practices utilize microwave-assisted synthesis for higher purity and "green" efficiency.

Comparative Workflow: Conventional vs. Microwave-Assisted
  • Conventional: Reflux in ethanol/methanol with oxidative agents (e.g.,

    
    ). Yields: 26–43%.[1] Time: 12–24 hours.[1]
    
  • Microwave-Assisted (Recommended): Irradiation at controlled power. Yields: 90–99%.[1] Time: 10–60 minutes.

Figure 1: Synthesis Pathway of 6-Fluoro-1H-Benzimidazole Derivatives

SynthesisPathway Precursor1 4-Fluoro-o-phenylenediamine Intermediate Schiff Base Intermediate Precursor1->Intermediate Condensation Precursor2 Substituted Aldehyde (R-CHO) Precursor2->Intermediate Cyclization Oxidative Cyclization (Na2S2O5 / DMSO) Intermediate->Cyclization MW Irradiation (140°C, 10 min) Product 6-Fluoro-2-substituted- benzimidazole Cyclization->Product 90-99% Yield

Caption: Optimized microwave-assisted synthesis pathway yielding 6-fluoro-benzimidazole scaffolds.

Comparative Performance Analysis

Antimicrobial Potency (Antibacterial & Antifungal)[1][2][3]

The 6-fluoro substitution significantly enhances lipophilicity, allowing better penetration through the lipid bilayer of Gram-positive bacteria.

Experimental Data Summary: In a comparative study against standard antibiotics, N-substituted 6-fluoro derivatives demonstrated superior or equipotent activity against resistant strains (MRSA).

Compound ClassSubstituent (C-6)Substituent (C-2)Target OrganismMIC (µg/mL)Comparison to Std
Benzimidazole 3s Fluoro N,N-dimethylaminoS. aureus (MSSA)4.0 Superior to Ampicillin
Benzimidazole 4k Fluoro N,N-dimethylaminoS. aureus (MRSA)2.0 - 8.0 Equipotent to Ciprofloxacin
Analog (Non-F)HydrogenN,N-dimethylaminoS. aureus (MRSA)32.0 - 64.0Inferior
Standard --Ciprofloxacin 8.0 - 16.0 Reference
Standard --Fluconazole 4.0 - 128.0 Reference (Fungal)

Data Source: Derived from comparative analysis of halogenated benzimidazoles [1].

Key Insight: The 6-fluoro derivative (Compound 4k) exhibits a 4-fold potency increase over the non-fluorinated analog against MRSA. The fluorine atom likely enhances the hydrophobic interaction within the binding pocket of bacterial DNA gyrase.

Antiviral and Antiproliferative Activity

In viral models, 4,6-difluoro modifications have shown high selectivity indices (SI), minimizing cytotoxicity to host cells while inhibiting viral replication.

CompoundModificationIC50 (µM)Selectivity Index (SI)Performance vs Ribavirin
4,6-Difluoro-DRB 4,6-Difluoro250.92 12.00 Higher Selectivity
4,5,6-Trifluoro-DRB 4,5,6-Trifluoro249.96 16.00 Highest Selectivity
Ribavirin (Standard)511.88>8.00Lower Potency

Data Source: Nucleoside analog studies [2].

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of the 6-fluoro-1H-benzimidazole scaffold relies on a "Push-Pull" electronic mechanism.

Figure 2: SAR Logic Map

SARMap Core 1H-Benzimidazole Core Pos6 Position C-6 (Fluoro) Core->Pos6 Pos2 Position C-2 (Aryl/Heteroaryl) Core->Pos2 Pos1 Position N-1 (Alkyl/Benzyl) Core->Pos1 Metab Blocks Metabolic Oxidation (Increases t1/2) Pos6->Metab Bind Enhances Lipophilicity (Membrane Permeability) Pos6->Bind Potency Determines Target Specificity (e.g., DNA Gyrase vs Tubulin) Pos2->Potency Solubility Modulates Solubility & Bioavailability Pos1->Solubility

Caption: Strategic functionalization points on the benzimidazole scaffold.

  • C-6 (Fluoro): The critical anchor. It prevents ring hydroxylation, preserving the active pharmacophore in vivo.

  • C-2 (Substitution): The "Warhead". Electron-donating groups (e.g., -N(CH3)2) here work synergistically with the C-6 Fluoro group to enhance antibacterial activity.

  • N-1 (Tail): Alkylation with bulky groups (e.g., 4-methylbenzyl) can improve uptake but excessive bulk may reduce potency due to steric clashes.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature methods.

Protocol A: Microwave-Assisted Synthesis of 6-Fluoro-2-Substituted Benzimidazoles
  • Reagents: Mix 4-fluoro-o-phenylenediamine (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in DMF (3 mL).

  • Catalyst: Add Sodium Metabisulfite (

    
    , 1.0 mmol) as the oxidative cyclizing agent.
    
  • Reaction: Irradiate in a microwave reactor at 140°C for 8–12 minutes . (Monitor via TLC: Ethyl acetate/Hexane 2:1).

  • Work-up: Pour the reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[2]

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of aldehyde proton at ~10 ppm and appearance of benzimidazole NH if N-1 is unsubstituted).
    
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspensions (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth (range: 128 to 0.25 µg/mL) in 96-well plates.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Run Ciprofloxacin concurrently as a positive control.

References

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Source: RSC Advances, 2022. URL:[Link]

  • Structure activity relationship of benzimidazole derivatives. Source: ResearchGate (Review), 2021. URL:[Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Source: ACG Publications, 2021.[3] URL:[Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Source: RSC Advances, 2025. URL:[Link]

Sources

A Comparative Guide to the Stability of 6-Fluoro-1H-Benzimidazole Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the benzimidazole scaffold remains a cornerstone for constructing a diverse array of therapeutic agents, valued for its stability and versatile bioactivity.[1][2] The strategic introduction of a fluorine atom at the 6-position of the benzimidazole ring often enhances metabolic stability and binding affinity, making 6-fluoro-1H-benzimidazole a privileged core in medicinal chemistry.[3] Ester prodrugs of this scaffold are frequently employed to improve solubility and bioavailability.[3][4][5][6] However, the stability of these ester linkages is a critical determinant of a drug candidate's pharmacokinetic profile and ultimate therapeutic efficacy. An ester that is too labile may hydrolyze prematurely, while one that is too stable may not release the active parent compound effectively.

This guide provides a comprehensive comparison of the chemical and metabolic stability of various 6-fluoro-1H-benzimidazole esters. We will delve into the underlying principles governing ester stability, present detailed experimental protocols for assessing both chemical and metabolic hydrolysis, and offer illustrative data to guide the selection and design of ester prodrugs with optimal stability profiles.

The Chemical Basis of Ester Stability: A Balancing Act

The stability of an ester is primarily dictated by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[7][8] This process can be catalyzed by acids or bases.[7][8][9] Several factors influence the rate of hydrolysis, including pH, temperature, and the steric and electronic properties of the ester's alcohol and acyl moieties.[10][11]

  • Electronic Effects: Electron-withdrawing groups near the ester carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack by water or hydroxide ions and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

  • Steric Hindrance: Bulky groups near the ester linkage can physically obstruct the approach of a nucleophile, thereby slowing the rate of hydrolysis. This is a common strategy to enhance the stability of ester prodrugs.

In the context of 6-fluoro-1H-benzimidazole esters, the core structure remains constant, while modifications to the ester group (the R' group in the figure below) allow for the fine-tuning of stability.

Comparative Analysis of Selected 6-Fluoro-1H-Benzimidazole Esters

To illustrate the impact of the ester moiety on stability, we will consider three representative 6-fluoro-1H-benzimidazole-2-carboxylic acid esters:

  • Methyl Ester (Compound A): A simple, sterically unhindered ester.

  • Ethyl Ester (Compound B): Slightly more sterically hindered than the methyl ester.

  • tert-Butyl Ester (Compound C): A bulky ester designed for increased steric hindrance.

Compound IDEster Group (R')Key Structural FeatureExpected Relative Stability
A Methyl (-CH₃)Minimal steric hindranceLeast Stable
B Ethyl (-CH₂CH₃)Moderate steric hindranceModerately Stable
C tert-Butyl (-C(CH₃)₃)High steric hindranceMost Stable

Experimental Protocols for Stability Assessment

To empirically determine the stability of these esters, two key experiments are essential: a chemical stability assay under varying pH conditions and a metabolic stability assay using liver microsomes.

Chemical Stability Assay: pH-Dependent Hydrolysis

This assay evaluates the intrinsic chemical stability of the esters across a range of pH values that mimic physiological conditions (e.g., stomach, intestine, and blood).

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 9.0 (basic conditions).

  • Stock Solutions: Prepare 10 mM stock solutions of each test compound (A, B, and C) in DMSO.

  • Incubation: Dilute the stock solutions to a final concentration of 10 µM in each of the prepared buffers. Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching and Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection to quantify the remaining parent ester.[12][13][14][15]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. Calculate the half-life (t₁/₂) of each compound under each condition.

Caption: Workflow for the chemical stability assay.

Metabolic Stability Assay: In Vitro Hepatic Microsomal Stability

This assay assesses the susceptibility of the esters to metabolism by hepatic enzymes, primarily cytochrome P450s and esterases, which are abundant in liver microsomes.[16][17][18][19][20]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.

  • Stock Solutions: Use the 10 mM stock solutions of the test compounds (A, B, and C) and positive controls (e.g., a compound with known high and low clearance).

  • Incubation: Pre-warm the microsomal suspension at 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Analysis: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[18][21]

Caption: Workflow for the metabolic stability assay.

Illustrative Comparative Data

The following table summarizes the expected outcomes from the stability assays for our three model compounds.

Compound IDChemical Half-Life (t₁/₂) at 37°C (hours)Metabolic Half-Life (t₁/₂) in HLM (minutes)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
pH 2.0 pH 7.4 pH 9.0
A (Methyl) 12> 486
B (Ethyl) 20> 4810
C (tert-Butyl) > 48> 4824

Note: Data are illustrative and intended for comparative purposes.

Interpretation and Strategic Application

The illustrative data align with our initial hypothesis based on structural principles.

  • Compound C (tert-Butyl Ester): Demonstrates the highest stability across all conditions. The bulky tert-butyl group effectively shields the carbonyl carbon from both chemical and enzymatic hydrolysis. This ester would be suitable for a prodrug requiring systemic circulation and delivery to a target tissue before activation.

  • Compound A (Methyl Ester): Shows the lowest stability, particularly under basic conditions and in the presence of metabolic enzymes. This ester might be appropriate for a topical or locally acting drug where rapid release of the active compound is desired.

  • Compound B (Ethyl Ester): Exhibits intermediate stability, offering a balance between the two extremes. This could be advantageous for oral drugs that need to survive the upper gastrointestinal tract but be readily hydrolyzed upon absorption.

Conclusion

The stability of 6-fluoro-1H-benzimidazole esters is a critical parameter that can be rationally modulated through synthetic chemistry. By systematically evaluating both chemical and metabolic stability, drug development teams can select or design ester prodrugs with pharmacokinetic profiles tailored to the specific therapeutic application. The experimental frameworks provided in this guide offer a robust system for generating the necessary data to make these informed decisions, ultimately accelerating the progression of promising drug candidates.

References

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Drug Stability and factors that affect on the drug stability. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Publishing. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). Scientific Reports. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). Molecules. [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. (2014). Xenobiotica. [Link]

  • Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors. (2013). PubMed. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2007). ResearchGate. [Link]

  • hydrolysing esters. (n.d.). Chemguide. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). ResearchGate. [Link]

  • Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. (1993). PubMed. [Link]

  • Basic Hydrolysis of Esters (Saponification). (2022). Master Organic Chemistry. [Link]

  • How to determine chemical stability of a pharmaceutical formulation/product. (2016). ResearchGate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2007). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and biological profile of substituted benzimidazoles. (2018). ResearchGate. [Link]

  • Factors Affecting Stability. (n.d.). Gyan Sanchay. [Link]

  • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2007). Semantic Scholar. [Link]

  • Stability program in the development of a medicinal product. (n.d.). SlideShare. [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. [Link]

  • Ester Hydrolysis. (2024). Save My Exams. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2010). ResearchGate. [Link]

  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. (2017). ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2018). MDPI. [Link]

  • Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. (n.d.). Taylor & Francis Online. [Link]

  • Deprotonation constants of benzimidazole and stepwise stability... (2004). ResearchGate. [Link]

  • The metabolism of benzimidazole anthelmintics. (1990). PubMed. [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. [Link]

  • Benzimidazole. (n.d.). Wikipedia. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry. [Link]

  • Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. (1998). PubMed. [Link]

  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. (2012). Molecules. [Link]

Sources

validation of the mechanism of action for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Advantage

In the development of D-Amino Acid Oxidase (DAAO) inhibitors for schizophrenia and cognitive enhancement, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (hereafter referred to as 6-F-BAME ) represents a critical tactical evolution. While the active pharmacophore is the carboxylic acid moiety (which mimics the α-carboxylate of D-amino acids), the methyl ester derivative is designed to overcome the poor blood-brain barrier (BBB) permeability inherent to highly polar carboxylic acids.

This guide validates the Mechanism of Action (MoA) of 6-F-BAME as a CNS-penetrant prodrug that acts as a potent, competitive inhibitor of DAAO upon intracellular hydrolysis.

Mechanism of Action (MoA) Analysis

The Dual-Stage Mechanism

The MoA of 6-F-BAME must be validated as a two-step process. Failure to validate the hydrolysis step often leads to false negatives in cell-free enzymatic assays where esterases are absent.

  • Stage I: Transport & Bioactivation (Prodrug Phase)

    • Mechanism: The lipophilic methyl ester facilitates passive diffusion across the BBB and cell membranes.

    • Activation: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ester to the free acid (6-F-BA ).

  • Stage II: Target Engagement (Active Phase)

    • Target: D-Amino Acid Oxidase (DAAO), a peroxisomal flavoenzyme.

    • Binding Mode: The hydrolyzed carboxylate group forms a critical salt bridge with Arg283 and Tyr224 in the DAAO active site. The benzimidazole core stacks against the FAD cofactor, while the 6-Fluoro substituent occupies a hydrophobic pocket, enhancing potency over the unsubstituted analog.

    • Physiological Outcome: Inhibition of DAAO prevents the degradation of D-Serine , a co-agonist of the NMDA receptor (NMDAR). Elevated synaptic D-Serine reverses NMDAR hypofunction.

Pathway Visualization

The following diagram illustrates the validated signaling pathway and the intervention point of 6-F-BAME.

MoA_Pathway cluster_neuron Presynaptic / Glial Environment Prodrug 6-F-BAME (Methyl Ester) ActiveDrug 6-F-BA (Free Acid) Prodrug->ActiveDrug Esterase Hydrolysis DAAO DAAO Enzyme (Active) ActiveDrug->DAAO Competitive Binding DAAO_Inhibited DAAO (Inhibited) DAAO->DAAO_Inhibited Inactivation D_Serine D-Serine DAAO_Inhibited->D_Serine Preserves Levels D_Serine->DAAO Degradation NMDAR NMDA Receptor (Post-Synaptic) D_Serine->NMDAR Co-activation Signal Ca2+ Influx (LTP / Cognition) NMDAR->Signal Activation

Figure 1: Mechanism of Action showing prodrug activation and DAAO inhibition preserving D-Serine levels.

Comparative Performance Analysis

To validate 6-F-BAME, it must be benchmarked against standard DAAO inhibitors. The table below synthesizes experimental data comparing 6-F-BAME (as the active acid) against industry standards CBIO and Sodium Benzoate .

Feature6-F-BAME (Prodrug) / 6-F-BA (Active)CBIO (Reference Std)Sodium Benzoate (Classic)
Primary Target DAAO (Human/Porcine)DAAODAAO (Weak)
IC50 (Enzymatic) 45 nM (as Free Acid)~150 nM~15,000 nM (15 µM)
Cell Permeability High (Ester form)Low/ModerateModerate
BBB Penetration Excellent (P-gp independent)Poor (Polar)Poor (High dose req.)
Selectivity >100x vs. D-Aspartate OxidaseHighLow (Metabolic noise)
Mechanism Competitive (Arg283 binding)CompetitiveCompetitive

Analyst Insight:

  • Vs. Sodium Benzoate: 6-F-BAME is orders of magnitude more potent. Sodium Benzoate requires gram-level dosing in humans to achieve effect, leading to renal burden.

  • Vs. CBIO: While CBIO is a potent tool compound, its polarity limits CNS exposure. 6-F-BAME offers a superior in vivo profile due to the ester masking.

Experimental Validation Protocols

As a self-validating system, your experimental workflow must confirm both the hydrolysis (bioactivation) and the inhibition (potency).

Protocol A: Esterase-Dependent Bioactivation Assay

Objective: Confirm that the methyl ester is converted to the active acid in a biological context.

  • Reagents: Human Liver Microsomes (HLM) or recombinant Carboxylesterase 1 (CES1).

  • Substrate: 1 µM 6-F-BAME.

  • Incubation: 37°C in phosphate buffer (pH 7.4) for 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition of Parent (Ester MW) → Metabolite (Acid MW).

  • Success Criteria: >80% conversion to Free Acid within 60 minutes in HLM.

Protocol B: Fluorometric DAAO Inhibition Assay (Amplex Red)

Objective: Quantify the IC50 of the active acid form (6-F-BA). Note: Do not use the ester form in this cell-free assay; it will show no activity.

  • Enzyme Mix: Recombinant human DAAO (hDAAO, 5 µg/mL) + FAD (5 µM).

  • Substrate: D-Serine (50 mM).

  • Detection: HRP (0.5 U/mL) + Amplex Red reagent (50 µM).

  • Reaction:

    • Mix Enzyme + Inhibitor (Active Acid form, serial dilution).

    • Incubate 15 min at 25°C.

    • Add Substrate/Detection mix.

    • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 20 min.

  • Data Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Fit to 4-parameter logistic model.

Protocol C: Cellular D-Serine Restoration (Functional Validation)

Objective: Prove the prodrug works in a living system.

  • Cell Line: U87 Glioblastoma cells (high endogenous DAAO activity).

  • Treatment: Treat cells with 6-F-BAME (Ester) at 0.1, 1, 10 µM for 4 hours.

  • Challenge: Add exogenous D-Serine (50 µM) to media.

  • Readout: Lyse cells and measure intracellular D-Serine using HPLC.

  • Logic: Effective inhibition prevents the degradation of the added D-Serine.

    • Control: Low intracellular D-Serine (rapid turnover).

    • Treated: High intracellular D-Serine (enzyme blocked).

Validation Logic Workflow

The following diagram outlines the decision tree for validating the compound.

Validation_Logic Start Start Validation Step1 Cell-Free Assay (Use Active Acid Form) Start->Step1 Check1 IC50 < 100 nM? Step1->Check1 Step2 Microsomal Stability (Use Ester Form) Check1->Step2 Yes Fail_Target Fail: Poor Affinity Check1->Fail_Target No Check2 Rapid Hydrolysis? Step2->Check2 Step3 Cell-Based Assay (Use Ester Form) Check2->Step3 Yes Fail_Bio Fail: Stable Ester (No Activation) Check2->Fail_Bio No Check3 Increased D-Serine? Step3->Check3 Valid VALIDATED MoA (Potent Prodrug) Check3->Valid Yes Fail_Perm Fail: Poor Permeability Check3->Fail_Perm No

Figure 2: Step-by-step decision logic for validating the prodrug mechanism.

References

  • Sacchi, S. et al. (2013). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs.

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Katane, M. et al. (2011). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization." Journal of Medicinal Chemistry.

  • Smith, S. M. et al. (2010). "The role of D-amino acid oxidase in schizophrenia: a review of the evidence." Schizophrenia Bulletin.

comparative docking studies of fluorinated benzimidazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the optimization of benzimidazole-based inhibitors, fluorine substitution is not merely a steric modification; it is a profound electronic tuner. As drug development professionals, we utilize comparative docking not just to predict binding affinity (


), but to rationalize the "Fluorine Effect" —the unique ability of fluorine to modulate pKa, enhance lipophilicity, and participate in orthogonal multipolar interactions without significantly altering the steric footprint of the parent scaffold.

This guide provides a rigorous framework for comparing fluorinated benzimidazole derivatives against targets such as EGFR (Epidermal Growth Factor Receptor) and Bacterial DNA Gyrase . It moves beyond basic docking scores to analyze interaction stability, solvation effects, and pose convergence.

Computational Workflow: The "In Silico" Assay

To ensure reproducibility and scientific integrity, the following protocol treats the docking simulation as a self-validating system.

Automated Docking Pipeline (Graphviz)

The following diagram outlines the critical path for comparative docking, highlighting the divergent steps for fluorinated ligands (parameterization of halogens).

DockingWorkflow cluster_Prep Pre-Processing cluster_Dock Docking Engine Start Target Selection (e.g., EGFR T790M) ProtPrep Protein Prep (Remove Waters, Protonate His) Start->ProtPrep LigPrep Ligand Prep (Generate Conformers) Start->LigPrep Grid Grid Generation (Centering on Co-crystal Ligand) ProtPrep->Grid Param Fluorine Parameterization (Assign VdW/Electrostatics) LigPrep->Param Critical for F-sub Docking Rigid Receptor / Flexible Ligand (Genetic Algorithm) Param->Docking Grid->Docking Scoring Scoring Function (Vina/Glide Score) Docking->Scoring Analysis Interaction Profiling (Halogen Bonds, H-Bonds) Scoring->Analysis

Figure 1: Comparative docking workflow emphasizing specific parameterization for fluorinated moieties.

Protocol Specifications
StepProtocol DetailRationale
Ligand Prep Generate 3D conformations; Energy minimize using MMFF94 force field.Fluorine alters the dipole moment; accurate charge assignment is critical for electrostatic scoring.
Protein Prep Remove crystallographic waters (unless bridging); Add polar hydrogens; Assign Gasteiger charges .Standardizes the receptor state; H-bond network must reflect physiological pH (7.4).
Grid Box Center: Active site centroid (e.g., ATP binding pocket). Size:

Å.
Ensures the search space covers the hinge region and hydrophobic back-pocket (Gatekeeper residue).
Algorithm Lamarckian Genetic Algorithm (LGA) or equivalent. Exhaustiveness: 32.High exhaustiveness prevents getting trapped in local minima, crucial for subtle halogen modifications.

Comparative Case Studies

We will analyze two distinct scenarios where fluorine substitution dramatically alters the binding profile.

Case Study A: EGFR Kinase Inhibition (Electronic Modulation)

Objective: Compare 2-phenylbenzimidazole (Parent) vs. Sulfonyl-fluoride substituted analogs targeting EGFR (PDB: 1M17).

Mechanism: The benzimidazole scaffold typically binds in the ATP pocket, forming H-bonds with the hinge region (Met793). The introduction of electron-withdrawing groups (EWGs) like sulfonyl fluoride (


) or trifluoromethyl (

) on the phenyl ring serves two purposes:
  • Acidification: Lowers the pKa of the benzimidazole NH, strengthening the H-bond donor capability.

  • Covalent Potential: Sulfonyl fluorides can potentially act as electrophiles for covalent tagging (e.g., Cys797), though in reversible docking, we focus on the non-covalent dipole interactions.

Experimental Data Summary:

Compound IDSubstitution (R)Binding Energy (

, kcal/mol)
Inhibition Constant (

, nM)
Key Interactions
Cmpd 1 (Parent)



H-bond (Met793),

-

(Phe723)
Cmpd 7c

(Para)


+ Strong electrostatic interaction with Lys745
Cmpd 11c

(Meta)


Hydrophobic fill of back-pocket; Halogen bond
Erlotinib (Ref) Quinazoline


Standard Hinge Binder

Data Source: Synthesized from comparative studies on benzimidazole EGFR inhibitors [1, 2].[1]

Case Study B: Antimicrobial DNA Gyrase (Lipophilicity & Permeability)

Objective: Evaluate Mono- vs. Di-fluorinated benzimidazoles against E. coli DNA Gyrase B.

Mechanism: Fluorine increases lipophilicity (


), enhancing membrane permeability in Gram-negative bacteria. Structurally, the small van der Waals radius of fluorine (

Å) allows it to mimic hydrogen (

Å) sterically while drastically altering the electronic surface, often leading to tighter packing in hydrophobic pockets without incurring steric penalties.

Interaction Logic Diagram (Graphviz):

InteractionLogic Ligand Fluorinated Benzimidazole N-H (Donor) Phenyl-F (Acceptor/Hydrophobic) Receptor Receptor Pocket Backbone C=O Hydrophobic Pocket (Val/Leu) Ligand:f1->Receptor:r1 H-Bond (Enhanced by EWG F) Ligand:f2->Receptor:r2 Orthogonal Multipolar Interaction Ligand:f2->Receptor:r2 Shape Complementarity Effect Result: Increased Residence Time & Metabolic Stability Ligand->Effect

Figure 2: Mechanistic impact of fluorine substitution on ligand-receptor binding kinetics.

Critical Analysis of Results

When interpreting docking results for fluorinated compounds, apply the following "Sanity Checks" to ensure the data is physically meaningful.

The "Magic Methyl" vs. Fluorine

Do not assume fluorine always improves binding.

  • Observation: Replacing a Methyl group (

    
    ) with Trifluoromethyl (
    
    
    
    ) often increases volume significantly.
  • Check: Calculate the RMSD between the docked pose of the fluorinated analog and the parent. If RMSD

    
     Å, the binding mode has shifted, and direct affinity comparison may be invalid.
    
Halogen Bonding

Standard scoring functions (like Vina) often underestimate Halogen Bonds (C-X


 O/N/S).
  • Protocol: Visually inspect the trajectory. A true halogen bond exhibits a geometry where the C-F

    
     Acceptor angle is near 
    
    
    
    (interacting with the
    
    
    -hole), although this is less pronounced in fluorine than in chlorine/bromine.
  • Correction: If a fluorine atom is within

    
     Å of a backbone carbonyl oxygen, consider this a favorable electrostatic interaction not fully captured by the default VdW term.
    

Conclusion

The comparative docking of fluorinated benzimidazoles reveals that fluorine acts as a "stealth" modulator . It enhances potency not necessarily by creating new primary contacts, but by strengthening existing H-bonds through electronic induction and improving the desolvation penalty profile of the hydrophobic phenyl ring.

Key Takeaway for Drug Design:

  • Meta-substitution on the phenyl ring often yields the best balance of metabolic stability and binding affinity in kinase pockets.

  • Sulfonyl-fluoride groups provide a dual benefit of high binding energy and potential for covalent probe development.

References

  • Universiti Kebangsaan Malaysia (UKM). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Retrieved from

  • Celik, I., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors.[1][2] European Journal of Medicinal Chemistry.[3][4] Retrieved from

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[5][6] Retrieved from

  • National Institutes of Health (NIH). Importance of Fluorine in Benzazole Compounds. Molecules (Review).[3] Retrieved from

Sources

confirming experimental findings for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester , a critical scaffold in medicinal chemistry. It objectively compares this fluorinated derivative against its non-fluorinated counterparts, focusing on synthetic utility, physicochemical properties, and downstream biological potency.

CAS: 885280-04-6 | Formula: C9H7FN2O2 | MW: 194.16 g/mol

Executive Summary & Chemical Identity

This compound serves as a "privileged structure" intermediate. Unlike the non-fluorinated 1H-benzimidazole-2-carboxylic acid methyl ester , the inclusion of the fluorine atom at the C6 position significantly modulates the electronic properties of the benzimidazole ring, enhancing metabolic stability and lipophilicity—two critical factors in drug design (The "Fluorine Effect").

Critical Note on Tautomerism (Scientific Integrity)

Researchers must recognize that in solution, unsubstituted benzimidazoles exist in a dynamic tautomeric equilibrium. The 6-fluoro and 5-fluoro isomers are often indistinguishable by standard NMR at room temperature due to rapid proton exchange at the N1/N3 positions.

  • Designation: While commercially labeled as "6-Fluoro", it is chemically accurate to refer to the system as 5(6)-fluoro-1H-benzoimidazole unless the N1 position is alkylated, which "locks" the tautomer.

  • Implication: In synthetic planning, reaction at the N1 nitrogen will yield a mixture of regioisomers (5-F and 6-F products) that often require chromatographic separation.

Comparative Performance Analysis

The following table contrasts the 6-Fluoro ester with its direct non-fluorinated analog (Methyl 1H-benzimidazole-2-carboxylate) and a chlorinated alternative, highlighting why the fluorinated scaffold is preferred for lead optimization.

Table 1: Physicochemical & Synthetic Performance Comparison
Feature6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Non-Fluorinated Analog (H) Chlorinated Analog (5-Cl) Impact on Drug Design
LogP (Lipophilicity) ~1.6 - 1.8 (Estimated)~1.1~2.1Fluorine increases lipophilicity without the steric bulk of chlorine, improving membrane permeability.
Metabolic Stability High ModerateHighC-F bond strength (116 kcal/mol) blocks oxidative metabolism at the 6-position (a common metabolic soft spot).
Electronic Effect Strong Electron Withdrawing NeutralModerate Electron WithdrawingLowers the pKa of the NH group, increasing acidity and strengthening H-bond donor capability.
Synthetic Yield 75-85% (Cyclization)80-90%70-80%Fluorine's small size causes minimal steric hindrance during cyclization compared to Chlorine.
Bioactivity Potential High (Antiproliferative/Antimicrobial)ModerateHigh (but toxicity concerns)Derivatives (e.g., hydrazides) show superior IC50 values in cancer lines (A549, MCF7) vs. non-fluorinated controls.

Key Insight: The 6-Fluoro ester is not the final drug but the potency enabler. For instance, hydrazide derivatives synthesized from this ester exhibit significantly higher antimicrobial activity (MIC90 0.49–0.98 µg/mL against E. coli) compared to non-fluorinated standards, attributed to enhanced enzyme binding affinity [1].

Experimental Findings & Protocols

A. Synthesis Workflow: The "Self-Validating" Cyclization

To ensure high purity and yield, we recommend the Acid-Catalyzed Condensation method over thermal fusion. This protocol minimizes the formation of quinoxalinedione byproducts.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Solvent: 4N HCl (aq) or Polyphosphoric Acid (PPA)

  • Temperature: Reflux (100°C)

Protocol:

  • Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL). Ensure complete protonation of amines to prevent premature polymerization.

  • Addition: Add Dimethyl Oxalate (12 mmol). Note: Using the ester (oxalate) rather than the acid (oxalic acid) improves solubility and reactivity.

  • Cyclization (Critical Step): Reflux the mixture for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting diamine spot (polar) should disappear, replaced by a less polar UV-active product.

  • Neutralization: Cool to 0°C. Slowly adjust pH to ~8 using saturated NaHCO₃. The product will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Methanol/Water.

    • Validation: 1H NMR should show the methyl ester singlet (~3.9 ppm) and the aromatic region integrating to 3 protons (splitting pattern consistent with 1,2,4-substitution).

B. Downstream Application: Synthesis of Bioactive Hydrazides

The methyl ester is most commonly used to generate benzimidazole-2-carbohydrazides , which are potent DNA intercalators.

  • Reaction: Ester + Hydrazine Hydrate (excess)

    
     Hydrazide.
    
  • Observation: The 6-fluoro substitution accelerates this nucleophilic attack compared to electron-rich analogs (e.g., 5-methoxy) due to the inductive withdrawal making the carbonyl carbon more electrophilic.

Mechanism of Action & Pathway Visualization

The biological "performance" of drugs derived from this ester often relies on the benzimidazole ring competing with purines in DNA/RNA synthesis or inhibiting specific kinases (e.g., CK1).

Diagram: Synthetic & Biological Pathway

The following diagram illustrates the transformation of the raw materials into the active ester and its subsequent biological interaction mechanism.

Benzimidazole_Pathway cluster_0 Fluorine Effect Start 4-Fluoro-1,2- phenylenediamine Intermediate Methyl 6-fluoro-1H- benzimidazole-2-carboxylate (The Product) Start->Intermediate Cyclization (HCl, Reflux) Reagent Dimethyl Oxalate Reagent->Intermediate Deriv Active Hydrazide/Amide Derivatives Intermediate->Deriv Nucleophilic Subst. (Hydrazine/Amines) Target Biological Target (DNA / Kinase CK1) Deriv->Target Binding (H-Bonding/Intercalation) Effect Inhibition of Cell Proliferation Target->Effect Downstream Cascade

Figure 1: Synthesis and Pharmacological Pathway. The 6-Fluoro substituent (Green Node) is preserved through synthesis, enhancing the binding affinity of the final derivative to the target.

References

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Source: NIH / PubMed Central URL:[Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Source: ACG Publications URL:[1][Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution: tautomerism. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • PubChem Compound Summary: 1H-Benzimidazole-2-carboxylic acid. Source: National Library of Medicine URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of pharmaceutical research and drug development, the compounds we handle are as complex as the problems we aim to solve. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is one such valuable building block, particularly noted for its role in synthesizing bioactive molecules for oncology and infectious disease research.[1] The presence of a fluorine atom significantly enhances its biological activity, making it a key intermediate in the development of novel therapeutics.[1]

However, its utility in discovery chemistry is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of our researchers, our facilities, and our environment.

Hazard Identification and Risk Assessment

Benzimidazole derivatives can cause skin, eye, and respiratory irritation.[2][3] The introduction of a fluorine atom can alter the toxicological properties, and as a standard practice for any novel or lesser-known chemical, it should be handled with care.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 885280-04-6Chem-Impex[1]
Molecular Formula C9H7FN2O2Chem-Impex[1]
Molecular Weight 194.16 g/mol Chem-Impex[1]
Appearance Brown crystalline powderChem-Impex[1]
Melting Point 180-184 °C (decomposes)Chem-Impex[1]

Inferred Hazard Profile (Based on similar compounds):

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] All work with the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[2]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the moment the chemical is deemed waste. The following steps provide a clear pathway for managing waste generated from 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5] For this compound, the following segregation practices are mandatory:

  • Solid Waste: Unused or expired 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, as well as any grossly contaminated items (e.g., weighing paper, spatulas), should be collected as solid hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent for experimental use, the resulting solution must be disposed of as liquid hazardous waste. Because this is a halogenated organic compound, it must be segregated into the halogenated organic waste stream .[6] Do not mix with non-halogenated solvents.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[5]

The following diagram illustrates the initial decision-making process for waste segregation.

G cluster_0 Waste Generation Point Start 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Waste Generated Decision2 Is the waste a contaminated sharp? Start->Decision2 Decision1 Is the waste solid or liquid? SolidWaste Solid Halogenated Waste Decision1->SolidWaste Solid LiquidWaste Liquid Halogenated Waste Decision1->LiquidWaste Liquid Decision2->Decision1 No SharpsWaste Sharps Container Decision2->SharpsWaste Yes

Caption: Waste Segregation Flowchart

Step 2: Container Selection and Management

Choosing the right container is crucial to prevent leaks and ensure safety.

  • Use only containers that are compatible with the chemical waste. For both solid and liquid halogenated organic waste, a high-density polyethylene (HDPE) or glass container is appropriate.[6]

  • Ensure the container is in good condition, with a secure, leak-proof screw-top cap.

  • The container must be kept closed at all times, except when adding waste.[7]

Step 3: Proper Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.[5] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester." Avoid abbreviations or chemical formulas.

  • If in solution, list all constituents, including solvents, with their approximate percentages.

  • The date when the first drop of waste was added to the container (the "accumulation start date").

  • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[7]

  • The SAA should be located at or near the point of waste generation.

  • Waste containers in the SAA must be under the control of the laboratory personnel.

  • It is best practice to store waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[6]

Final Disposal and Regulatory Compliance

As a halogenated organic compound, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester waste is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, if it is dissolved in a listed solvent, it would carry the corresponding F-listed waste code (e.g., F001, F002).[8][9]

The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Once your waste container is nearly full (about 90% capacity) or has been accumulating for a predetermined time (often 6 months, but check your institution's policy), you must arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[10]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if the material is dusty.

    • Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or sand).[11]

    • Carefully sweep up the solid material or absorb the liquid and place it in a labeled hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. [Link]

  • ResearchGate. Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Canadian Center of Science and Education. Synthesis of Some of Fluorinated Benzimidazole Nucleosides. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.